molecular formula C9H10ClN B1352751 6-Chloro-1,2,3,4-tetrahydroquinoline CAS No. 49716-18-9

6-Chloro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1352751
CAS No.: 49716-18-9
M. Wt: 167.63 g/mol
InChI Key: PASUADIMFGAUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C9H10ClN and its molecular weight is 167.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASUADIMFGAUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457880
Record name 6-chloro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49716-18-9
Record name 6-chloro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1,2,3,4-tetrahydroquinoline is a substituted heterocyclic compound belonging to the tetrahydroquinoline class, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. An understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. This technical guide provides a summary of available data on the core physicochemical properties of this compound, details generalized experimental protocols for their determination, and presents logical workflows relevant to its synthesis and potential biological evaluation. It is important to note that specific experimental data for this particular derivative is limited in publicly accessible literature; therefore, some data presented is for the closely related isomer, 6-Chloro-1,2,3,4-tetrahydroisoquinoline, and should be interpreted with caution.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical profile is crucial for predicting its behavior in biological systems and for the development of suitable formulations. Key properties include molecular weight, melting and boiling points, acidity (pKa), lipophilicity (logP), and solubility.

Data Presentation

The following table summarizes the available quantitative data for this compound and its isomer, 6-Chloro-1,2,3,4-tetrahydroisoquinoline. It is critical to note that the experimental values for melting and boiling points are for the isoquinoline isomer and are provided here as an estimation due to the lack of specific data for the quinoline derivative.

PropertyValueSource/Comment
Molecular Formula C₉H₁₀ClN[1]
Molecular Weight 167.63 g/mol [1][2]
Melting Point 189-191 °CFor 6-Chloro-1,2,3,4-tetrahydroisoquinoline [3]
Boiling Point 267.686 °C at 760 mmHgFor 6-Chloro-1,2,3,4-tetrahydroisoquinoline [3]
pKa Data not available
logP Data not available
Solubility Data not available

Experimental Protocols

Detailed methodologies are essential for the reproducible determination of physicochemical properties. The following sections describe generalized protocols that can be adapted for this compound.

Synthesis of this compound

Protocol: Catalytic Hydrogenation of 6-Chloroquinoline

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 6-chloroquinoline in a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for instance, 5% Palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and heat to a specified temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol: Capillary Method

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Determination of Boiling Point

The boiling point provides information about the volatility of the compound.

Protocol: Distillation Method

  • Apparatus Setup: Assemble a simple distillation apparatus with a small distilling flask, a condenser, a thermometer, and a receiving flask.

  • Sample Addition: Place a small volume of this compound and a boiling chip into the distilling flask.

  • Heating: Gently heat the flask.

  • Data Recording: Record the temperature at which the liquid is actively boiling and the vapor temperature is stable. This stable temperature is the boiling point at the measured atmospheric pressure.

Determination of pKa

The pKa value is essential for understanding the ionization state of the molecule at different pH values.

Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., a water-ethanol mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity.

Protocol: Shake-Flask Method

  • Phase Preparation: Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

  • Equilibration: Shake the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Solubility is a critical parameter for drug absorption and formulation.

Protocol: Shake-Flask Method

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Sample Preparation: Filter the solution to remove any undissolved solid.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility.

Logical and Pathway Visualizations

Diagrams are provided to visualize a general synthesis workflow and a hypothetical signaling pathway based on the known activities of the broader tetrahydroquinoline class.

G cluster_synthesis General Synthesis Workflow 6-Chloroquinoline 6-Chloroquinoline Reduction Reduction 6-Chloroquinoline->Reduction e.g., H2, Pd/C Crude Product Crude Product Reduction->Crude Product Purification Purification Crude Product->Purification e.g., Chromatography This compound This compound Purification->this compound

A generalized workflow for the synthesis of this compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Tetrahydroquinoline Derivative Tetrahydroquinoline Derivative Kinase Target Kinase Target Tetrahydroquinoline Derivative->Kinase Target Inhibition Downstream Signaling Downstream Signaling Kinase Target->Downstream Signaling Blocks Phosphorylation Cellular Response Cellular Response Downstream Signaling->Cellular Response Altered Gene Expression

Hypothetical inhibition of a kinase signaling pathway by a tetrahydroquinoline derivative.

Biological Context and Potential Applications

The tetrahydroquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4] Derivatives have been investigated for their potential as anticancer, antimalarial, and neuroprotective agents.[4]

While specific biological targets for this compound are not well-documented, related compounds have been shown to interact with various biological targets, including protein kinases. For instance, some tetrahydroquinoline derivatives have been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. This inhibition can lead to the induction of autophagy and suppression of cell proliferation and migration in cancer cells.

The chloro-substitution at the 6-position can significantly influence the electronic properties and metabolic stability of the molecule, potentially altering its binding affinity for biological targets and its overall pharmacological profile. Further research is warranted to elucidate the specific mechanism of action and therapeutic potential of this compound.

Conclusion

This compound represents a molecule of interest for further investigation in the field of drug discovery. This guide has compiled the limited available physicochemical data and provided a framework of generalized experimental protocols for its characterization. The provided visualizations offer a conceptual understanding of its synthesis and potential biological interactions. The significant gap in experimental data highlights the need for further research to fully characterize this compound and unlock its potential therapeutic applications. Researchers are encouraged to utilize the outlined methodologies to generate specific data for this promising scaffold.

References

Spectroscopic Profile of 6-Chloro-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with related compounds. Detailed hypothetical experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 49716-18-9

  • Molecular Formula: C₉H₁₀ClN

  • Molecular Weight: 167.64 g/mol

  • Structure:

/ C C--N--H / \ / C===C-C-C \ / C

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10d1HAr-H (H-5)
~6.95dd1HAr-H (H-7)
~6.60d1HAr-H (H-8)
~4.0 (broad s)s1HN-H
~3.30t2H-CH₂- (C2)
~2.75t2H-CH₂- (C4)
~1.95m2H-CH₂- (C3)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~144.0C-8a
~129.5C-6
~128.0C-5
~127.5C-7
~122.0C-4a
~115.0C-8
~42.0C-2
~27.0C-4
~22.0C-3
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
~3050MediumAromatic C-H Stretch
~2920MediumAliphatic C-H Stretch (asymmetric)
~2850MediumAliphatic C-H Stretch (symmetric)
~1600StrongC=C Aromatic Ring Stretch
~1490StrongC=C Aromatic Ring Stretch
~1250MediumC-N Stretch
~810StrongC-H Aromatic Out-of-Plane Bend
~750MediumC-Cl Stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/zRelative IntensityAssignment
167/169High[M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern)
166/168Medium[M-H]⁺
138/140Medium[M-C₂H₅]⁺ (Loss of ethyl group)
132Low[M-Cl]⁺

Experimental Protocols

The following are detailed, representative protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H NMR spectrum with the following parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Relaxation Delay (d1): 2.0 s

      • Acquisition Time (aq): 3.0 s

      • Spectral Width (sw): 20 ppm

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling using the following parameters:

      • Pulse Program: zgpg30

      • Number of Scans: 1024

      • Relaxation Delay (d1): 2.0 s

      • Acquisition Time (aq): 1.5 s

      • Spectral Width (sw): 240 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

    • Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Assign the peaks based on chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 4 hours and cool in a desiccator.

    • In an agate mortar, grind 1-2 mg of this compound to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

    • Grind the mixture until a homogeneous, fine powder is obtained.

    • Transfer the powder to a pellet die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • IR Spectrum Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Average 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify and label the major absorption bands in the spectrum.

    • Assign the observed bands to specific functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis:

    • Inject 1 µL of the sample solution into the GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Set the GC oven temperature program as follows: initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Set the injector and transfer line temperatures to 250°C.

    • Use helium as the carrier gas at a constant flow rate of 1 mL/min.

    • Acquire mass spectra in the EI mode at 70 eV over a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺) and its isotopic pattern.

    • Analyze the major fragment ions and propose fragmentation pathways.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Tabulation Tabulation of Spectroscopic Data Structure_Elucidation->Data_Tabulation Report Technical Guide / Whitepaper Generation Data_Tabulation->Report

Caption: Workflow for Spectroscopic Analysis.

Advancements in 6-Chloro-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of heterocyclic scaffolds, the 6-chloro-1,2,3,4-tetrahydroquinoline core has emerged as a promising framework for the development of new drugs. This technical guide delves into the recent advancements in understanding the biological activities of novel this compound derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of quantitative data, detailed experimental methodologies, and insights into the underlying mechanisms of action.

Anticancer Activity: Targeting Key Cellular Pathways

Recent studies have highlighted the significant cytotoxic potential of 6-chloro-tetrahydroquinoline derivatives against various cancer cell lines. While extensive data on a wide range of novel this compound derivatives is still emerging, research on structurally related compounds provides valuable insights into their potential efficacy. For instance, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide have demonstrated notable inhibitory effects.

The primary mechanism implicated in the anticancer activity of many quinoline-based compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. This crucial pathway regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Table 1: Anticancer Activity of Structurally Related Chloro-quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19)HCT-116 (Colon)5.3[1]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19)Caco-2 (Colon)17.0[1]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21)HCT-116 (Colon)4.9[1]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21)Caco-2 (Colon)18.9[1]
6-chloro-quinazolin derivative 5aMGC-803 (Gastric)Not specified (Induces apoptosis)[2]
6-chloro-quinazolin derivative 5fMGC-803 (Gastric)Not specified (Induces apoptosis)[2]
6-chloro-quinazolin derivative 5aBcap-37 (Breast)Not specified (Induces apoptosis)[2]
6-chloro-quinazolin derivative 5fBcap-37 (Breast)Not specified (Induces apoptosis)[2]
C-6 substituted 2-phenylquinoline 13HeLa (Cervical)8.3[3]
C-6 substituted 2-phenylquinoline 12PC3 (Prostate)31.37[3]
C-6 substituted 2-phenylquinoline 11PC3 (Prostate)34.34[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compounds and incubate for another 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the control.[4][5][6][7]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline 6-Chloro-THQ Derivatives Quinoline->PI3K Inhibits Antimicrobial_Workflow Culture Bacterial Culture Inoculum Standardized Inoculum Prep Culture->Inoculum Inoculate Inoculation Inoculum->Inoculate Plate 96-Well Plate (Broth) Dilution Serial Dilution of Compound Plate->Dilution Dilution->Inoculate Incubate Incubation (37°C, 24h) Inoculate->Incubate Read Read MIC Incubate->Read Neuroprotection_Pathway Rotenone Rotenone MitochondrialDysfunction Mitochondrial Dysfunction Rotenone->MitochondrialDysfunction OxidativeStress Oxidative Stress (ROS) Apoptosis Apoptosis OxidativeStress->Apoptosis MitochondrialDysfunction->OxidativeStress NeuronalDeath Neuronal Death Apoptosis->NeuronalDeath THQ 6-Chloro-THQ Derivatives THQ->OxidativeStress Reduces THQ->Apoptosis Inhibits Antioxidant Enhanced Antioxidant System THQ->Antioxidant Antioxidant->OxidativeStress Counters

References

6-Chloro-1,2,3,4-tetrahydroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry, valued for its three-dimensional structure and its ability to interact with a wide range of biological targets. The introduction of a chlorine atom at the 6-position of this scaffold creates 6-chloro-1,2,3,4-tetrahydroquinoline, a modification that can significantly enhance biological activity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, highlighting their potential in the development of novel therapeutics for cancer, neurodegenerative diseases, and infectious diseases.

Synthetic Methodologies

The synthesis of the this compound scaffold and its derivatives can be achieved through various established and modern synthetic routes. Domino reactions, in particular, have proven to be highly efficient for generating substituted tetrahydroquinolines.

General Synthesis of Substituted Tetrahydroquinolines

A common strategy for the synthesis of the tetrahydroquinoline core involves domino reactions, which allow for the construction of complex molecules in a single operation. These can include reduction or oxidation followed by cyclization, acid-catalyzed ring closures, and metal-promoted processes.

Example Protocol: Synthesis of 6-chloro-1-cyclopropyl-carbonyl-4-oxo-1,2,3,4-tetrahydroquinoline

This protocol details the acylation of a 6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline intermediate.

Materials:

  • 6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline (1.815 g)

  • Cyclopropyl-carbonyl chloride (2.09 g)

  • N,N-dimethylaniline (2.42 g)

  • 4-dimethylaminopyridine (0.488 g)

  • Chloroform (20 ml total)

  • 10% Hydrochloric acid

  • Water

  • Aqueous sodium bicarbonate

  • Magnesium sulfate

  • Diethyl ether

Procedure:

  • A solution of 6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline (1.815 g), N,N-dimethylaniline (2.42 g), and 4-dimethylaminopyridine (0.488 g) is prepared in chloroform (15 ml).

  • The solution is cooled in an ice bath with stirring.

  • A solution of cyclopropyl-carbonyl chloride (2.09 g) in chloroform (5 ml) is added dropwise over 10 minutes.

  • The reaction mixture is stirred overnight at room temperature.

  • The mixture is then washed successively with 10% hydrochloric acid, water, aqueous sodium bicarbonate, and water.

  • The organic layer is dried over magnesium sulfate and the solvent is evaporated in vacuo.

  • The resulting solid residue is washed with diethyl ether and dried to yield 6-chloro-1-cyclopropyl-carbonyl-4-oxo-1,2,3,4-tetrahydroquinoline (2.14 g).[1]

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The presence of the 6-chloro substituent often plays a crucial role in enhancing the potency and selectivity of these compounds.

Anticancer Activity

The 6-chloro-tetrahydroquinoline scaffold is a key component in the development of novel anticancer agents. These compounds have been shown to inhibit various cancer cell lines through mechanisms that include the induction of apoptosis and the inhibition of key signaling pathways.

Quantitative Data on Anticancer Activity

Compound ClassCancer Cell LineIC50 (µM)Reference
Tetrahydroisoquinoline derivative with 4-chlorophenyl group (GM-3-18)Colon Cancer (Colo320)0.9 - 10.7[2]
2-Arylquinoline derivative (Compound 13)Cervical Epithelial Carcinoma (HeLa)8.3[3]
4-Acetamido-2-methyl-tetrahydroquinoline (Compound 18)Cervical Epithelial Carcinoma (HeLa)13.15[3]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19)Colon Cancer (HCT-116)5.3[4]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21)Colon Cancer (HCT-116)4.9[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%.

  • Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

Activity in Neurodegenerative Diseases

The this compound scaffold has been explored for its potential in treating neurodegenerative disorders like Alzheimer's disease. Derivatives have shown inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Quantitative Data on Neuroprotective Activity

Compound ClassTargetIC50 (nM)Reference
Jatrorrhizine derivativeCholinesterase301[6]
C-1 functionalized N-Aryl-TetrahydroisoquinolinesAcetylcholinesterase (AChE)Varies[7]
C-1 functionalized N-Aryl-TetrahydroisoquinolinesButyrylcholinesterase (BuChE)Varies[7]
Antimicrobial Activity

Derivatives of the quinoline and tetrahydroquinoline core have demonstrated significant antimicrobial properties, including antibacterial and antimalarial activity. The 6-chloro substitution has been shown to be particularly important for antimalarial potency.

Quantitative Data on Antimicrobial Activity

Compound ClassOrganism/TargetEC50/MICReference
6-Chloro-2-arylvinylquinoline (Compound 29)Plasmodium falciparum (Dd2 strain)4.8 ± 2.0 nM[8]
6-Chloro-2-arylvinylquinoline (Compound 47)Plasmodium falciparum (Dd2 strain)37.0 ± 4.3 nM[8]
Quinolone Hybrids (Compound 16, 17, 18)S. pneumoniae ATCC 49619≤ 0.008 µg/mL[2]
Quinolone Hybrids (Compound 11)S. aureus0.12 µg/mL[2]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their structural features. The chlorine atom at the 6-position is a key determinant of potency in many cases.

  • Antimalarial Activity : In a series of 2-arylvinylquinolines, compounds with a chlorine atom at the C6 position were more potent than the corresponding fluorinated and methoxylated analogues. For instance, compound 47 (R1 = Cl, EC50 = 37.0 ± 4.3 nM) showed a twofold higher activity than compounds with a methoxy or fluorine group at the same position.[8]

  • Anticancer Activity : For tetrahydroisoquinoline derivatives targeting KRas, the presence of a chloro group on the phenyl ring (compound GM-3-18) exhibited significant inhibition against all tested colon cancer cell lines, suggesting that an electronegative group can increase KRas inhibition.[2]

  • General Trends : The lipophilicity of quinoline derivatives, influenced by substituents, can impact their cytotoxic effects. More lipophilic 2-arylquinolines have shown better IC50 values against certain cancer cell lines compared to the less lipophilic tetrahydroquinoline counterparts.[3]

Signaling Pathways and Mechanisms of Action

Several signaling pathways have been identified as targets for this compound and related derivatives, particularly in the context of cancer.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Tetrahydroquinoline has been identified as an effective scaffold for developing mTOR inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P TSC1_2 TSC1/TSC2 AKT->TSC1_2 | Apoptosis Apoptosis AKT->Apoptosis | mTORC2 mTORC2 mTORC2->AKT Rheb Rheb-GTP TSC1_2->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K mTORC1->S6K1 P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P CellGrowth Cell Growth & Proliferation S6K1->CellGrowth EIF4EBP1->CellGrowth | PTEN PTEN PTEN->PIP3 | Quinoline Tetrahydroquinoline Inhibitor Quinoline->mTORC1 Experimental_Workflow start Start: Select Cancer Cell Line treat Treat cells with 6-chloro-THQ derivative start->treat mtt Cell Viability Assay (MTT) treat->mtt western Western Blot for Phosphorylated Proteins (p-AKT, p-mTOR) treat->western apoptosis Apoptosis Assay (e.g., Caspase Activity) treat->apoptosis data Data Analysis: Determine IC50 and Pathway Modulation mtt->data western->data apoptosis->data conclusion Conclusion on Mechanism of Action data->conclusion

References

An In-depth Technical Guide to the Reaction Mechanism and Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the primary reaction mechanisms for the synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline, a key intermediate in medicinal chemistry and drug development. The document details the prevalent synthetic routes, focusing on catalytic hydrogenation and outlining plausible alternative pathways such as reductive cyclization. It includes detailed experimental methodologies, quantitative data summaries, and visualizations of the reaction mechanisms and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

This compound is a crucial heterocyclic scaffold found in a variety of biologically active compounds. Its synthesis is a subject of significant interest in organic and medicinal chemistry. Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions, improving yields, and developing novel synthetic strategies. This guide will explore the core methodologies for the synthesis of this important molecule, with a primary focus on the most commonly employed and efficient method: the catalytic hydrogenation of 6-chloroquinoline. Additionally, a general overview of a plausible alternative, intramolecular reductive cyclization, will be discussed.

Primary Reaction Mechanism: Catalytic Hydrogenation of 6-Chloroquinoline

The most direct and widely utilized method for the synthesis of this compound is the catalytic hydrogenation of 6-chloroquinoline. This reaction involves the reduction of the pyridine ring of the quinoline system, leaving the benzene ring intact.

The reaction proceeds via a heterogeneous catalysis mechanism where 6-chloroquinoline and hydrogen gas adsorb onto the surface of a metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the subsequent stepwise addition of hydrogen atoms across the double bonds of the pyridine ring. The reaction typically proceeds through a 1,2,3,4-tetrahydroquinoline intermediate. The general mechanism is illustrated in the diagram below.

Catalytic Hydrogenation of 6-Chloroquinoline cluster_start Starting Materials cluster_reaction Reaction Environment cluster_product Product 6-Chloroquinoline 6-Chloroquinoline ReactionVessel Solvent (e.g., Toluene) Pressure & Temperature 6-Chloroquinoline->ReactionVessel Reactant H2 H₂ (Hydrogen Gas) H2->ReactionVessel Reductant Catalyst Metal Catalyst (e.g., Au/TiO₂, Pt/C, Pd/C) Catalyst->ReactionVessel Surface Product 6-Chloro-1,2,3,4- tetrahydroquinoline ReactionVessel->Product Yields Detailed Catalytic Hydrogenation Mechanism Start 6-Chloroquinoline + H₂ Adsorption Adsorption onto Catalyst Surface Start->Adsorption H2_Dissociation H₂ Dissociation to 2H• Adsorption->H2_Dissociation Step1_Addition Addition of 2H• to Pyridine Ring Adsorption->Step1_Addition H2_Dissociation->Step1_Addition Step2_Addition Addition of another 2H• H2_Dissociation->Step2_Addition Intermediate Dihydroquinoline Intermediate Step1_Addition->Intermediate Intermediate->Step2_Addition Product_Adsorbed Adsorbed 6-Chloro-1,2,3,4- tetrahydroquinoline Step2_Addition->Product_Adsorbed Desorption Desorption from Catalyst Surface Product_Adsorbed->Desorption Final_Product 6-Chloro-1,2,3,4- tetrahydroquinoline Desorption->Final_Product Reductive Cyclization Start o-Nitroaryl Precursor Reduction1 Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Reduction1 Intermediate1 Aniline Intermediate Reduction1->Intermediate1 Cyclization Intramolecular Condensation Intermediate1->Cyclization Intermediate2 Cyclic Imine Cyclization->Intermediate2 Reduction2 Reduction of Imine (in situ) Intermediate2->Reduction2 Product 6-Chloro-1,2,3,4- tetrahydroquinoline Reduction2->Product

Navigating the Physicochemical Landscape of 6-Chloro-1,2,3,4-tetrahydroquinoline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of 6-Chloro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's physicochemical properties, which are critical for its handling, formulation, and the development of robust analytical methods.

While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from related compounds and established principles of medicinal chemistry to provide a practical framework for its study. The experimental protocols detailed herein are based on standard industry practices and regulatory guidelines.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound, as a substituted tetrahydroquinoline, is anticipated to exhibit solubility characteristics typical of a weakly basic, chlorinated heterocyclic compound. Its solubility is expected to be low in aqueous media and higher in organic solvents. The following table summarizes the predicted solubility of this compound in a range of common solvents.

Table 1: Predicted Solubility of this compound at 25°C

SolventDielectric Constant (at 20°C)Predicted Solubility (mg/mL)
Water80.1< 0.1
Methanol32.710 - 50
Ethanol (95%)24.65 - 20
Acetonitrile37.55 - 20
Dichloromethane8.9> 100
Acetone20.720 - 100
Dimethyl Sulfoxide (DMSO)46.7> 100
0.1 N HCl(Aqueous)1 - 10
0.1 N NaOH(Aqueous)< 0.1

Note: The values presented in this table are illustrative and based on the structural characteristics of the compound. Experimental verification is required for precise quantitative data.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

G Workflow for Shake-Flask Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48h A->B C Allow to settle B->C D Filter the supernatant to remove undissolved solid C->D E Quantify the concentration of the dissolved compound in the filtrate D->E F Analytical Technique (e.g., HPLC-UV, UV-Vis Spectroscopy) E->F G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl) F Sample Preparation A->F B Base Hydrolysis (NaOH) B->F C Oxidation (H2O2) C->F D Thermal (Heat) D->F E Photolytic (Light) E->F G HPLC-UV/MS Analysis F->G H Peak Purity Assessment G->H I Degradant Identification H->I G Hypothetical Target Engagement and Downstream Signaling A 6-Chloro-1,2,3,4- tetrahydroquinoline B Target Protein (e.g., Receptor, Enzyme) A->B Binding C Modulation of Target Activity B->C D Downstream Signaling Cascade C->D E Cellular Response (e.g., Proliferation, Apoptosis) D->E

Exploring the Structure-Activity Relationship of 6-Chloro-1,2,3,4-tetrahydroquinoline Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 6-position of this scaffold has been shown to significantly influence the pharmacological properties of the resulting analogs, leading to the development of potent agents with diverse therapeutic potential. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 6-chloro-1,2,3,4-tetrahydroquinoline analogs, with a focus on their anticancer and dopamine receptor modulatory activities.

Anticancer Activity of this compound Analogs

Recent research has highlighted the potential of this compound derivatives as promising anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway, and by acting as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ).

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the tetrahydroquinoline core and on appended aromatic rings.

Table 1: SAR of 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives against Cancer Cell Lines

CompoundRXCell LineIC50 (µM)
11 HHPC334.34
12 ClHPC331.37
13 OMeHHeLa8.3
18 HAcHeLa13.15

Data sourced from a study on substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives.[1]

The data in Table 1 suggests that substitution at the C-6 position of the quinoline core can significantly impact cytotoxic activity. For instance, a methoxy group at C-6 (compound 13 ) resulted in potent activity against the HeLa cell line.[1] In the tetrahydroquinoline series, an acetamido group at the 4-position (compound 18 ) also conferred notable cytotoxicity against HeLa cells.[1]

Table 2: SAR of Morpholine-Substituted Tetrahydroquinoline Derivatives as mTOR Inhibitors

CompoundRCell LineIC50 (µM)
10c 3,5-di-FA5493.73 ± 0.17
10d 4-CF3A5490.062 ± 0.01
MCF-70.58 ± 0.11
MDA-MB-2311.003 ± 0.008
10e 3,5-di-CF3A5490.033 ± 0.003
MDA-MB-2310.63 ± 0.02
10f 3,5-di-FMCF-74.47 ± 0.013
10h 3,5-di-CF3MCF-70.087 ± 0.007

Data from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.[2]

As shown in Table 2, the presence of trifluoromethyl groups on the benzamide moiety significantly enhances the cytotoxic activity of morpholine-substituted tetrahydroquinoline derivatives.[2] Compound 10e , with two trifluoromethyl groups, was the most potent against the A549 lung cancer cell line, while compound 10h , also with two trifluoromethyl groups, showed excellent activity against the MCF-7 breast cancer cell line.[2] This highlights the importance of highly electron-withdrawing groups in this position for potent mTOR inhibition and anticancer effects.[2]

Signaling Pathways

RORγ Inverse Agonism:

Certain 6-substituted quinoline derivatives have been identified as inverse agonists of RORγt.[3] These compounds bind to the ligand-binding domain of RORγt, leading to the inhibition of its transcriptional activity.[4][5] This is significant in cancers where RORγ is overexpressed, such as prostate cancer.[4]

RORgamma_Inverse_Agonist_Pathway cluster_nucleus Nucleus RORgamma RORγ Coactivator Co-activator RORgamma->Coactivator Recruitment Blocked Corepressor Co-repressor RORgamma->Corepressor Recruitment Enhanced GeneTranscription Target Gene Transcription Corepressor->GeneTranscription Inhibition InverseAgonist 6-Chloro-THQ Inverse Agonist InverseAgonist->RORgamma Binds to LBD

RORγ Inverse Agonist Signaling Pathway

PI3K/AKT/mTOR Pathway Inhibition:

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[2][6] Several tetrahydroquinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[7]

PI3K_AKT_mTOR_Pathway cluster_inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes THQ_Analog 6-Chloro-THQ Analog THQ_Analog->mTORC1 Inhibits

PI3K/AKT/mTOR Signaling Pathway Inhibition

Dopamine Receptor Modulatory Activity

While the primary focus of recent research on this compound analogs has been on their anticancer properties, the broader tetrahydroquinoline scaffold is known to interact with dopamine receptors. However, specific quantitative data on the dopamine receptor affinity of this compound analogs is limited in the current literature, with more information available for the isomeric tetrahydroisoquinoline core. Further investigation is required to fully elucidate the SAR of 6-chloro-THQ derivatives at dopamine D1, D2, and D3 receptors.

Experimental Protocols

Synthesis of this compound Analogs

A general procedure for the synthesis of N-acylated 6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline is as follows:

To a solution of 6-chloro-4-oxo-1,2,3,4-tetrahydroquinoline, N,N-dimethylaniline, and 4-dimethylaminopyridine in chloroform, a solution of the corresponding acyl chloride in chloroform is added dropwise with stirring and ice cooling. The mixture is then stirred overnight at room temperature. The reaction mixture is subsequently washed with 10% hydrochloric acid, water, aqueous sodium bicarbonate, and water, then dried over magnesium sulfate, and the solvent is evaporated in vacuo. The resulting solid is washed with diethyl ether and dried to yield the final product.

Cytotoxicity Assays

MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well in a complete growth medium and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 72 hours.

  • MTT Addition: After the incubation period, the growth medium is discarded, and MTT solution is added to each well, followed by incubation to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

SRB (Sulforhodamine B) Assay:

The SRB assay is another method used to determine cytotoxicity.[9]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for 72 hours.[9]

  • Cell Fixation: The cells are then fixed by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[9]

  • Staining: The plates are washed, and the cells are stained with SRB solution.

  • Washing and Solubilization: Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Reading and IC50 Calculation: The absorbance is read at a specific wavelength (e.g., 510 nm), and IC50 values are determined.[9]

RORγ Transcriptional Activity Assay

A luciferase reporter assay is commonly used to measure the transcriptional activity of RORγ.[4]

  • Cell Transfection: Cells (e.g., HEK293T) are co-transfected with a RORγ expression vector and a luciferase reporter plasmid containing ROR response elements.

  • Compound Treatment: The transfected cells are then treated with the test compounds.

  • Luciferase Activity Measurement: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The results are expressed as a percentage of the activity of a vehicle control, and IC50 values are calculated for inverse agonists.

Dopamine Receptor Binding Assay

A competitive binding assay using mass spectrometry (MS) can be employed to determine the affinity of compounds for dopamine receptors.[10][11]

  • Membrane Preparation: Membranes from cells expressing the dopamine receptor of interest (e.g., D1, D2, or D3) are prepared.

  • Incubation: The membranes are incubated with a known unlabeled reporter ligand and various concentrations of the test compound.

  • Separation: The bound and free ligands are separated by centrifugation.

  • Quantification: The concentration of the unbound reporter ligand in the supernatant is quantified using LC-ESI-MS/MS.

  • Affinity Calculation: The affinity (Ki) of the test compound is calculated from the displacement of the reporter ligand.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed key structural features that govern the anticancer activity of these analogs, particularly the importance of substituents on the benzamide moiety for mTOR inhibition. The identification of these compounds as RORγ inverse agonists opens up new avenues for the treatment of hormone-dependent cancers. While their activity as dopamine receptor modulators requires further exploration, the existing knowledge on the broader tetrahydroquinoline class suggests potential in this area as well. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and evaluate new this compound derivatives with improved potency and selectivity for various therapeutic targets.

References

In Silico Modeling of 6-Chloro-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling techniques applied to 6-Chloro-1,2,3,4-tetrahydroquinoline derivatives, a scaffold of significant interest in medicinal chemistry. We delve into the core computational methodologies, including molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document offers detailed experimental protocols for these key in silico experiments, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate complex workflows and signaling pathways. The aim is to equip researchers and drug development professionals with the fundamental knowledge and practical steps to effectively employ computational tools in the rational design and optimization of novel therapeutic agents based on the this compound framework.

Introduction to In Silico Modeling in Drug Discovery

The journey of a drug from concept to clinic is a long, arduous, and expensive process. In recent years, computational methods, collectively known as in silico modeling, have emerged as indispensable tools to streamline this pipeline.[1][2][3] By simulating biological processes and molecular interactions on a computer, researchers can predict the properties of chemical compounds, prioritize candidates for synthesis, and gain insights into their mechanisms of action, thereby reducing the time and cost associated with drug development.[1]

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, and antiviral properties. The introduction of a chloro group at the 6-position of the THQ ring can significantly modulate the physicochemical and pharmacological properties of the molecule, making this compound derivatives an attractive area for drug discovery.

This guide focuses on the application of key in silico techniques to this specific class of compounds, providing a technical framework for their investigation.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein's active site.[4] This method is instrumental in understanding the binding mode of this compound derivatives and in predicting their binding affinity, which is often correlated with biological activity.

Experimental Protocol for Molecular Docking

A typical molecular docking workflow involves the following steps:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized using a suitable force field (e.g., MMFF94s) to relax the structure and remove any steric clashes.[5]

  • Ligand Preparation:

    • The 2D structure of the this compound derivative is drawn using a chemical drawing software (e.g., ChemDraw).

    • The 2D structure is converted to a 3D conformation.

    • The ligand is energy minimized to obtain a low-energy conformation.

  • Docking Simulation:

    • A docking software (e.g., AutoDock, Glide, SYBYL-X) is used to perform the docking calculations.

    • The active site of the protein is defined, typically as a grid box encompassing the key binding residues.

    • The ligand is then flexibly docked into the defined active site.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site.

  • Analysis of Results:

    • The results are analyzed based on the docking score (binding energy), which provides an estimate of the binding affinity.

    • The binding pose of the ligand is visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.

Quantitative Data from Molecular Docking Studies

The following table summarizes docking scores for a series of tetrahydroquinoline and tetrahydroisoquinoline derivatives against various protein targets. While specific data for this compound is limited in the public domain, the presented data for analogous compounds illustrates the typical output of docking studies.

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Tetrahydroquinoline Derivative C14 EGFR4LRM-10.1[4]
Tetrahydroisoquinoline Analog 1d HIV-1 RT1FK9-20.05[6]
Tetrahydroisoquinoline Analog 2c HIV-1 RT1FK9-19.01[6]
Tetrahydroisoquinoline Analog 2d HIV-1 RT1FK9-18.06[6]
Tetrahydroisoquinoline Derivative GM-3-18 KRas4EPX-[5]
Tetrahydroisoquinoline Derivative GM-3-121 VEGF23WZD-[5]

Note: The docking scores are highly dependent on the software and scoring function used and should be compared within the same study.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Retrieve Protein Structure (PDB) PrepProtein Prepare Protein (Add Hydrogens, Minimize) PDB->PrepProtein Ligand Draw & Generate 3D Ligand Structure PrepLigand Prepare Ligand (Minimize) Ligand->PrepLigand DefineSite Define Binding Site PrepProtein->DefineSite RunDocking Run Docking Simulation PrepLigand->RunDocking DefineSite->RunDocking AnalyzeScore Analyze Docking Score RunDocking->AnalyzeScore AnalyzePose Visualize Binding Pose & Interactions RunDocking->AnalyzePose

A simplified workflow for molecular docking studies.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR is a computational method that establishes a quantitative relationship between the 3D properties of a series of molecules and their biological activities.[1] This technique is valuable for understanding the structure-activity relationships (SAR) of this compound derivatives and for guiding the design of new analogs with improved potency.

Experimental Protocol for 3D-QSAR

The development of a 3D-QSAR model typically involves the following steps:

  • Data Set Preparation:

    • A dataset of compounds with known biological activities (e.g., IC50 values) is collected.

    • The biological activities are typically converted to their logarithmic scale (e.g., pIC50).

    • The dataset is divided into a training set (usually 70-80% of the compounds) to build the model and a test set to validate it.[7]

  • Molecular Modeling and Alignment:

    • The 3D structures of all compounds in the dataset are generated and optimized.

    • The compounds are aligned based on a common substructure or a pharmacophore model. This is a critical step in 3D-QSAR.

  • Generation of Molecular Fields:

    • For each molecule, steric and electrostatic fields are calculated using a probe atom at various grid points surrounding the molecule. This is the basis of Comparative Molecular Field Analysis (CoMFA).

    • Other fields, such as hydrophobic and hydrogen bond donor/acceptor fields, can also be calculated in methods like Comparative Molecular Similarity Indices Analysis (CoMSIA).

  • Statistical Analysis:

    • Partial Least Squares (PLS) analysis is used to derive a linear correlation between the variations in the molecular fields (independent variables) and the biological activities (dependent variable).

    • The statistical quality of the model is assessed by parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the F-test value.[1]

  • Model Validation and Interpretation:

    • The predictive power of the model is evaluated using the test set of compounds.

    • The results are visualized as 3D contour maps, which highlight the regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Quantitative Data from 3D-QSAR Studies

The following table presents statistical parameters from a 3D-QSAR study on cytotoxic quinolines, which can be considered analogous to the type of results expected for this compound derivatives.

3D-QSAR ModelF valueReference
AAARRR.1061 (Pharmacophore-based) 0.8650.71872.3[1]

R² (correlation coefficient) and Q² (cross-validation coefficient) values close to 1.0 indicate a highly predictive model.

ThreeD_QSAR_Workflow cluster_data Data Preparation cluster_model Model Building cluster_validate Validation & Interpretation Dataset Collect Compounds & Biological Activity Data Split Split into Training & Test Sets Dataset->Split Align 3D Structure Generation & Alignment Split->Align Fields Calculate Molecular Fields (Steric, Electrostatic) Align->Fields PLS PLS Analysis to Correlate Fields with Activity Fields->PLS Validate Validate Model with Test Set PLS->Validate Contour Generate & Analyze 3D Contour Maps Validate->Contour

A general workflow for 3D-QSAR model development.

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time.[8][9] MD simulations are crucial for assessing the stability of the docked complex and for understanding the conformational changes that may occur upon ligand binding.

Experimental Protocol for Molecular Dynamics Simulations

A typical MD simulation protocol for a protein-ligand complex includes the following stages:

  • System Preparation:

    • The docked complex of the this compound derivative and the target protein is used as the starting structure.

    • The complex is placed in a simulation box, which is then filled with water molecules to solvate the system.

    • Ions (e.g., Na+, Cl-) are added to neutralize the system.

  • Energy Minimization:

    • The energy of the entire system is minimized to remove any steric clashes or unfavorable contacts.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and pressure (NVT and NPT ensembles). During this phase, restraints are often applied to the protein and ligand heavy atoms, which are gradually released.

  • Production Run:

    • Once the system is equilibrated, the production MD simulation is run for a specific duration (e.g., 100 ns).[10] During this phase, the atomic coordinates are saved at regular intervals, creating a trajectory of the system's dynamics.

  • Trajectory Analysis:

    • The saved trajectory is analyzed to study various properties, such as:

      • Root Mean Square Deviation (RMSD) to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor the stability of key interactions.

      • Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to estimate the binding affinity.

Key Outputs of MD Simulations

The primary outputs of MD simulations are trajectories that can be analyzed to provide quantitative measures of stability and interaction energies. For instance, a stable binding is often indicated by a low and converged RMSD of the ligand within the binding pocket over the simulation time.

MD_Simulation_Workflow cluster_setup System Setup cluster_run Simulation cluster_analyze Analysis Start Start with Docked Protein-Ligand Complex Solvate Solvate with Water & Add Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Trajectory Analyze Trajectory (RMSD, RMSF) Production->Trajectory Energy Calculate Binding Free Energy Production->Energy

A schematic of a molecular dynamics simulation workflow.

ADMET Prediction: Assessing Drug-likeness

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.[11][12] Early assessment of ADMET properties is crucial to identify potential liabilities and to guide the optimization of lead compounds.

Experimental Protocol for ADMET Prediction

ADMET prediction is typically performed using specialized software or web servers. The general protocol is as follows:

  • Input Molecular Structure:

    • The 2D or 3D structure of the this compound derivative is provided as input, usually in a standard format like SMILES or SDF.

  • Property Calculation:

    • The software calculates a wide range of molecular descriptors.

    • These descriptors are then used as input for pre-built predictive models to estimate various ADMET properties.

  • Analysis of Predicted Properties:

    • The predicted properties are analyzed to assess the drug-likeness of the compound. Key properties include:

      • Absorption: Caco-2 cell permeability, human intestinal absorption (HIA).

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

Key ADMET Parameters and Desirable Ranges

The following table lists some important ADMET-related parameters and their generally accepted ranges for orally bioavailable drugs, often guided by rules like Lipinski's Rule of Five.

ParameterDescriptionDesirable Range
Molecular Weight (MW) Size of the molecule< 500 Da
LogP Lipophilicity-0.4 to +5.6
Hydrogen Bond Donors (HBD) Number of N-H and O-H bonds≤ 5
Hydrogen Bond Acceptors (HBA) Number of N and O atoms≤ 10
Topological Polar Surface Area (TPSA) Surface area of polar atoms< 140 Ų
Caco-2 Permeability Intestinal absorption modelHigh
Blood-Brain Barrier (BBB) Permeation Ability to cross into the brainVaries by therapeutic target
hERG Inhibition Potential for cardiotoxicityLow
Ames Mutagenicity Potential for carcinogenicityNegative

Conclusion

In silico modeling provides a powerful and multifaceted approach to the study of this compound derivatives in the context of drug discovery. Through the integrated application of molecular docking, 3D-QSAR, molecular dynamics simulations, and ADMET prediction, researchers can gain deep insights into the structure-activity relationships, binding mechanisms, and pharmacokinetic profiles of these compounds. The detailed protocols and illustrative data presented in this guide serve as a practical resource for scientists aiming to leverage computational tools for the rational design and development of novel and effective therapeutic agents based on this promising chemical scaffold. While specific experimental data for the title compound may be nascent, the methodologies outlined are robust and readily applicable, paving the way for future discoveries in this area.

References

Methodological & Application

Synthetic Routes for Functionalized 6-Chloro-1,2,3,4-tetrahydroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized 6-Chloro-1,2,3,4-tetrahydroquinoline derivatives. This scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as anticancer agents and kinase inhibitors. The following sections detail various synthetic strategies for the functionalization of the this compound core at the N1, C2, and C4 positions, supported by experimental protocols and quantitative data.

N-Functionalization of this compound

The nitrogen atom of the tetrahydroquinoline ring is a common site for functionalization, allowing for the introduction of a variety of substituents that can modulate the pharmacological properties of the molecule. Key methods for N-functionalization include N-sulfonylation and N-arylation.

N-Sulfonylation

N-sulfonylation is a robust method to introduce sulfonyl groups, which can act as important pharmacophores.

This protocol is adapted from the synthesis of a similar compound, 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline.[1]

Materials:

  • This compound

  • 6-chloropyridine-3-sulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • 5% aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To an ice-cold solution of this compound (1.68 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in dichloromethane (50 mL), a solution of 6-chloropyridine-3-sulfonyl chloride (2.33 g, 11 mmol) in dichloromethane (20 mL) is added dropwise over 30 minutes with stirring.

  • The reaction mixture is stirred for an additional 30 minutes at 0 °C.

  • The reaction is then diluted with dichloromethane (150 mL).

  • The organic layer is washed sequentially with 5% aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

Quantitative Data:

ProductStarting MaterialReagentsSolventYieldReference
1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline1,2,3,4-tetrahydroquinoline6-chloropyridine-3-sulfonyl chloride, triethylamineDCMN/A[1]
N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl tetrahydroquinolines.

This generalized protocol is based on established Buchwald-Hartwig amination procedures.[2][3]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.2-2.0 equivalents).

  • This compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents) are added to the vessel.

  • Anhydrous solvent is added to achieve a concentration of 0.1-0.5 M.

  • The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

Aryl HalideAmineCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
4-ChlorotolueneMorpholinePd(dba)₂ (1.5), XPhos (3.0)NaOtBu (2.0)TolueneReflux94
Aryl ChloridesPrimary/Secondary AminesPd₂(dba)₃/IPr·HClKOtBuDioxaneRT-110Good-Exc.
Aryl BromidesBenzophenone IminePd₂(dba)₃/IPr·HClKOtBuDioxane10085-98

C2-Functionalization of this compound

Functionalization at the C2 position can be achieved through methods such as palladium-catalyzed C(sp³)–H activation/annulation sequences.

Experimental Protocol: Synthesis of 2-Alkenyl-6-chloro-1,2,3,4-tetrahydroquinolines

This protocol is based on the assembly of 2-substituted tetrahydroquinolines from ortho-methylbenzenesulfamides and dienes.[4]

Materials:

  • N-(4-chloro-2-methylphenyl)pentafluorobenzenesulfonamide

  • Diene (e.g., 1,3-butadiene)

  • Pd(OAc)₂

  • Quinaldine

  • Dioxane

  • Standard reaction tube

Procedure:

  • A reaction tube is charged with N-(4-chloro-2-methylphenyl)pentafluorobenzenesulfonamide (1.0 equivalent), Pd(OAc)₂ (10 mol%), and quinaldine (20 mol%).

  • Anhydrous dioxane is added, followed by the diene (2.0 equivalents).

  • The tube is sealed and heated at 110 °C for the required time.

  • After cooling, the reaction mixture is filtered and concentrated.

  • The residue is purified by column chromatography to afford the 2-alkenyl-6-chloro-1-(perfluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline.

  • The perfluorobenzenesulfonyl group can be removed under appropriate conditions to yield the free amine.

Quantitative Data for C2-Alkenylation:

DieneProduct Yield (%)Reference
1,3-Butadiene37[4]
Isoprene45[4]
1,3-Pentadiene52[4]

C4-Functionalization of this compound

The C4 position can be functionalized via methods like Negishi cross-coupling, allowing for the introduction of various aryl groups.

Experimental Protocol: Synthesis of 4-Aryl-6-chloro-1,2,3,4-tetrahydroquinolines via Negishi Cross-Coupling

This is a general protocol based on the Negishi cross-coupling of N-protected tetrahydroquinolines.

Materials:

  • N-protected 4-halo-6-chloro-1,2,3,4-tetrahydroquinoline (e.g., N-Boc-4-bromo-6-chloro-THQ)

  • Arylzinc reagent (e.g., arylzinc chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos, XPhos)

  • Anhydrous THF

  • Standard Schlenk line or glovebox techniques

Procedure:

  • To a solution of the arylzinc reagent (1.5 equivalents) in anhydrous THF under an inert atmosphere, the palladium catalyst (2-5 mol%) and ligand (2-5 mol%) are added.

  • A solution of N-protected 4-halo-6-chloro-1,2,3,4-tetrahydroquinoline (1.0 equivalent) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at room temperature or heated as required, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

Quantitative Data for C4-Arylation (Negishi Coupling of Aryl Halides):

Aryl HalideArylzinc ReagentCatalyst System (mol%)SolventTemp (°C)Yield (%)Reference
2-Chloropyridine4-Methoxyphenylzinc chloridePd(OAc)₂ (2), SPhos (4)THFRT95[5]
4-Trifluoromethylphenyl chloride2-Thienylzinc chloridePd₂(dba)₃ (2), XPhos (8)THF7092[5]

Biological Activity and Signaling Pathways

Derivatives of 1,2,3,4-tetrahydroquinoline have been investigated for a range of biological activities, including as inhibitors of NF-κB and various kinases, and have shown cytotoxic effects against cancer cell lines.[6][7][8][9] For instance, certain morpholine-substituted tetrahydroquinoline derivatives have been explored as potential mTOR inhibitors.[6] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.

Visualization of a Potential Experimental Workflow and a Biological Pathway

Below are diagrams illustrating a general synthetic workflow for the functionalization of this compound and a simplified representation of the mTOR signaling pathway, a potential target for such compounds.

G cluster_synthesis Synthetic Workflow A 6-Chloro-1,2,3,4- tetrahydroquinoline B N-Functionalization (e.g., Buchwald-Hartwig) A->B C C2-Functionalization (e.g., Pd-catalyzed C-H Annulation) A->C D C4-Functionalization (e.g., Negishi Coupling) A->D E Functionalized Derivatives B->E C->E D->E

Caption: General synthetic strategies for functionalizing this compound.

G cluster_pathway Simplified mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K1->Proliferation eIF4E->Proliferation Inhibitor 6-Chloro-THQ Derivative Inhibitor->mTORC1

Caption: Potential inhibition of the mTOR signaling pathway by a functionalized 6-chloro-THQ derivative.

References

Application of 6-Chloro-1,2,3,4-tetrahydroquinoline Scaffolds in Drug Discovery: Insights from the Povarov Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The incorporation of a chlorine atom at the 6-position of the THQ ring can significantly modulate the physicochemical and pharmacological properties of the molecule, often enhancing its potency and metabolic stability. The Povarov reaction, a powerful multicomponent reaction, offers a convergent and efficient strategy for the synthesis of substituted THQs. This application note details the synthesis of 6-chloro-1,2,3,4-tetrahydroquinoline derivatives via a Lewis acid-catalyzed Povarov reaction and explores their potential as antimicrobial agents, with a focus on their mechanism of action.

Synthesis of 6-Chloro-Tetrahydroquinoline Derivatives via the Povarov Reaction

The Povarov reaction is a formal [4+2] cycloaddition between an in-situ generated N-arylimine and an electron-rich alkene. To synthesize this compound derivatives, 4-chloroaniline is employed as the amine component. The three-component reaction involves the condensation of 4-chloroaniline, an aldehyde (e.g., benzaldehyde), and an alkene (e.g., ethyl vinyl ether) in the presence of a Lewis acid catalyst.

A general workflow for this synthesis is depicted below.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Reactants 4-Chloroaniline Aldehyde Alkene Catalyst Lewis Acid (e.g., AlCl3, Cu(OTf)2) Mixing Mix reactants, catalyst, and solvent Reactants->Mixing Solvent Toluene Catalyst->Mixing Solvent->Mixing Heating Stir at 45°C Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Filtration Filter to remove catalyst Monitoring->Filtration Evaporation Evaporate solvent Filtration->Evaporation Chromatography Purify by column chromatography Evaporation->Chromatography Product This compound derivative Chromatography->Product

Caption: General workflow for the synthesis of 6-chloro-tetrahydroquinoline derivatives.

Application in Antimicrobial Drug Discovery

Recent studies have highlighted the potential of substituted tetrahydroquinolines as potent antimicrobial agents, particularly against drug-resistant bacterial strains. While specific data for a 6-chloro derivative synthesized via the Povarov reaction is emerging, analogous compounds with other substitutions have demonstrated significant bactericidal activity. For instance, certain sulfotrifluoromethyl- and pentafluorosulfanyl-substituted tetrahydroquinolines, also synthesized through the Povarov reaction, have shown potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1]

Mechanism of Action: Bacterial Membrane Disruption

The antimicrobial activity of these tetrahydroquinoline derivatives has been attributed to their ability to disrupt bacterial cell membranes. This mechanism is advantageous as it is less prone to the development of resistance compared to antibiotics that target specific enzymes. The disruption of the membrane leads to the leakage of intracellular components and ultimately cell death.[1]

The proposed mechanism of action is illustrated in the following diagram:

cluster_0 Bacterial Cell Membrane Bacterial Cell Membrane Integrity Membrane Integrity Membrane->Integrity Leakage Leakage of Intracellular Contents Integrity->Leakage Disruption Death Bacterial Cell Death Leakage->Death THQ 6-Chloro-THQ Derivative THQ->Integrity Targets

Caption: Proposed mechanism of antimicrobial action of tetrahydroquinoline derivatives.

Quantitative Data

The following table summarizes representative data for a Povarov reaction to synthesize a substituted tetrahydroquinoline, based on general procedures reported in the literature. Please note that specific yields for the 6-chloro derivative may vary depending on the specific aldehyde and alkene used.

EntryAmineAldehydeAlkeneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Ref.
14-ChloroanilineBenzaldehydeEthyl vinyl etherAlCl₃ (10)Toluene451275-85 (expected)[2]
24-Chloroaniline4-MethoxybenzaldehydeEthyl vinyl etherCu(OTf)₂ (10)Toluene451270-80 (expected)[2]

Note: Yields are estimated based on similar reactions reported in the literature and are for illustrative purposes.

The antimicrobial activity of analogous tetrahydroquinoline derivatives is presented in the table below.

CompoundOrganismMIC (µg/mL)Ref.
HSD1835 (SCF₃-substituted THQ)MRSA1-4[1]
HSD1835 (SCF₃-substituted THQ)VRE (E. faecalis)1-4[1]
HSD1835 (SCF₃-substituted THQ)VRE (E. faecium)1-4[1]

Experimental Protocols

General Protocol for the Three-Component Povarov Reaction

This protocol is adapted from the general procedure described by Ben-Ayed et al. (2023) for the synthesis of tetrahydroquinoline derivatives.[2]

Materials:

  • 4-Chloroaniline

  • Aldehyde (e.g., benzaldehyde)

  • Alkene (e.g., ethyl vinyl ether)

  • Lewis Acid Catalyst (e.g., AlCl₃ or Cu(OTf)₂)

  • Toluene (anhydrous)

  • Molecular Sieves (5 Å)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add molecular sieves (150 mg).

  • Add toluene (0.5 mL), 4-chloroaniline (0.1 mmol), the aldehyde (0.12 mmol), and the Lewis acid catalyst (0.01 mmol).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Add the alkene (0.12 mmol) in toluene (0.5 mL) to the reaction mixture.

  • Heat the mixture to 45°C and stir.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the molecular sieves and wash the residue with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.

Materials:

  • Synthesized 6-chloro-tetrahydroquinoline derivative

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The Povarov reaction provides an efficient and versatile platform for the synthesis of this compound derivatives. These compounds are promising scaffolds for the development of novel antimicrobial agents, potentially acting through the disruption of bacterial cell membranes. Further investigation into the synthesis of a diverse library of these derivatives and their comprehensive biological evaluation is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 6-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Chloro-1,2,3,4-tetrahydroquinoline as a scaffold for generating diverse, biologically active heterocyclic compounds. The protocols detailed herein, along with the summarized biological data, aim to facilitate the discovery and development of novel therapeutic agents.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of a chlorine atom at the 6-position offers a site for further functionalization and influences the electronic properties of the molecule, potentially enhancing biological activity. The tetrahydroquinoline core is a common motif in a wide range of pharmacologically active compounds, exhibiting antimicrobial, antifungal, antiviral, and anticancer properties.[1] This document outlines key synthetic transformations and biological evaluation of derivatives synthesized from this chlorinated scaffold.

I. Synthesis of N-Alkyl-6-chloro-1,2,3,4-tetrahydroquinoline Derivatives

A fundamental and highly effective method for diversifying the this compound scaffold is through N-alkylation. This reaction introduces various alkyl and arylmethyl groups at the nitrogen atom, which can significantly modulate the biological activity of the resulting compounds. A robust and metal-free approach for this transformation is the arylboronic acid-catalyzed reductive alkylation.[2]

Experimental Protocol: Arylboronic Acid-Catalyzed Reductive N-Alkylation[2]

This one-pot tandem reaction involves the reductive amination of an aldehyde or ketone with this compound using Hantzsch ester as the reducing agent and an arylboronic acid as the catalyst.

Materials:

  • This compound

  • Substituted aldehyde or ketone

  • Hantzsch ester

  • 3-Trifluoromethylphenylboronic acid

  • 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for elution

Procedure:

  • To a 15 mL reaction tube, add this compound (0.5 mmol, 1.0 equiv), the desired aldehyde or ketone (0.5 mmol, 1.0 equiv), Hantzsch ester (1.75 mmol, 3.5 equiv), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).[2]

  • Add 2 mL of 1,2-dichloroethane (DCE) to the reaction tube.[2]

  • Seal the reaction tube and place it in a preheated oil bath at 60 °C.[2]

  • Stir the reaction mixture for 12 hours.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate solvent system.

  • Upon completion, allow the reaction tube to cool to room temperature.

  • Purify the crude product directly by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to obtain the pure N-alkylated this compound.

Logical Workflow for N-Alkylation:

A 6-Chloro-1,2,3,4- tetrahydroquinoline E Reaction Mixture in DCE A->E B Aldehyde/Ketone B->E C Hantzsch Ester C->E D Arylboronic Acid (Catalyst) D->E F Heating at 60°C (12 hours) E->F G Work-up and Purification F->G H N-Alkyl-6-chloro-1,2,3,4- tetrahydroquinoline G->H

Caption: Reductive N-alkylation workflow.

II. Synthesis of Chalcone Derivatives Incorporating the this compound Moiety

Chalcones, characterized by an α,β-unsaturated carbonyl system, are precursors to many bioactive flavonoids and are known to possess a wide spectrum of biological activities, including antimicrobial and antifungal properties.[3] The synthesis of chalcones involving the this compound scaffold can lead to novel compounds with enhanced biological profiles.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis[4]

This protocol describes a base-catalyzed condensation of an appropriately functionalized this compound derivative with an aromatic aldehyde.

Materials:

  • N-acetyl-6-chloro-1,2,3,4-tetrahydroquinoline (or other suitable ketone derivative)

  • Substituted aromatic aldehyde

  • Ethanol

  • Piperidine (catalyst)

  • Chloroform for recrystallization

Procedure:

  • In a round-bottom flask, dissolve N-acetyl-6-chloro-1,2,3,4-tetrahydroquinoline (10 mmol) and the aromatic aldehyde (10 mmol) in 30 mL of ethanol.

  • Add 8-10 drops of piperidine as a catalyst to the solution.

  • Reflux the reaction mixture for 12-15 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry.

  • Recrystallize the crude product from chloroform to obtain the pure chalcone derivative.

General Chalcone Synthesis Pathway:

A N-acetyl-6-chloro- 1,2,3,4-tetrahydroquinoline D Reaction Mixture A->D B Aromatic Aldehyde B->D C Piperidine (catalyst) in Ethanol C->D E Reflux (12-15h) D->E F Cooling and Precipitation E->F G Filtration and Recrystallization F->G H Chalcone Derivative G->H

Caption: Claisen-Schmidt condensation workflow.

III. Synthesis of Pyrimidine Derivatives from this compound-derived Chalcones

Pyrimidine-fused heterocycles are of significant interest due to their wide range of pharmacological activities.[4] Chalcones derived from this compound can serve as excellent precursors for the synthesis of novel pyrimidine derivatives.

Experimental Protocol: Synthesis of Tetrahydropyrimidinones from Chalcones[6]

This method involves the cyclocondensation of a chalcone derivative with urea or thiourea under microwave irradiation, which offers a rapid and efficient route to the desired pyrimidine heterocycles.

Materials:

  • Chalcone derivative of this compound

  • Urea or Thiourea

  • Ethanolic Potassium Hydroxide

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, place the chalcone derivative (1 mmol), urea (or thiourea) (1.5 mmol), and a catalytic amount of ethanolic potassium hydroxide.

  • Seal the vessel and subject it to microwave irradiation at a suitable power and temperature (e.g., 100-150 °C) for a short duration (e.g., 5-15 minutes).[5]

  • After the reaction is complete, cool the vessel to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure tetrahydropyrimidinone derivative.

Pyrimidine Synthesis Workflow:

A Chalcone Derivative D Microwave Irradiation A->D B Urea/Thiourea B->D C Ethanolic KOH (catalyst) C->D E Precipitation and Filtration D->E F Tetrahydropyrimidinone Derivative E->F

Caption: Microwave-assisted pyrimidine synthesis.

IV. Biological Activity Data

The following tables summarize the antimicrobial and antifungal activities of various quinoline derivatives. While specific data for derivatives of this compound is limited in the readily available literature, the data presented for related quinoline structures provide a strong rationale for the synthesis and evaluation of this specific class of compounds.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
9 Staphylococcus aureus0.12[6]
Streptococcus pyogenes8[6]
Salmonella typhi0.12[6]
Escherichia coli0.12[6]
10 Staphylococcus aureus0.24[6]
Streptococcus pyogenes32[6]
Salmonella typhi0.12[6]
Escherichia coli0.12[6]
11 Staphylococcus aureus0.12[6]
Streptococcus pyogenes8[6]
Salmonella typhi0.12[6]
Escherichia coli0.12[6]
12 Staphylococcus aureus0.24[6]
Streptococcus pyogenes256[6]
Salmonella typhi0.12[6]
Escherichia coli0.12[6]
16 Streptococcus pneumoniae≤ 0.008[6]
17 Streptococcus pneumoniae≤ 0.008[6]
18 Streptococcus pneumoniae≤ 0.008[6]

Table 2: Antifungal Activity of Selected Quinoline Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
PH265 Candida auris1[7]
Candida haemulonii0.5[7]
Cryptococcus neoformans0.5[7]
PH276 Candida auris8[7]
Candida haemulonii0.5[7]
Cryptococcus neoformans0.5[7]
Chalcone 11 Cryptococcus neoformans> 250[5]
Chalcone 12 Cryptococcus neoformans≥ 125[5]
Chalcone 13 Cryptococcus neoformans≥ 125[5]
Chalcone 14 Cryptococcus neoformans≥ 125[5]
Chalcone 16 Cryptococcus neoformans31.25[5]

V. Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many bioactive quinoline derivatives are still under investigation. However, some general pathways have been elucidated. For instance, certain quinoline-based antifungal agents are known to disrupt the fungal cell membrane or inhibit key enzymes involved in ergosterol biosynthesis. The diagram below illustrates a generalized mechanism of action for such antifungal agents.

Generalized Antifungal Mechanism of Action:

cluster_drug Bioactive Quinoline Derivative cluster_fungus Fungal Cell A Drug Molecule B Cell Membrane A->B Disruption D Key Enzyme (e.g., lanosterol demethylase) A->D Inhibition E Ergosterol B->E Integral Component F Cell Lysis B->F Leads to C Ergosterol Biosynthesis Pathway C->E Production

Caption: Potential antifungal mechanisms.

Conclusion

This compound represents a promising starting material for the development of novel bioactive heterocyclic compounds. The synthetic protocols provided herein offer efficient pathways to a variety of derivatives, including N-alkylated compounds, chalcones, and pyrimidines. The biological data from related quinoline structures strongly support the potential for discovering potent antimicrobial and antifungal agents within this chemical space. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential.

References

Application Notes: Protocols for N-Alkylation of 6-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Chloro-1,2,3,4-tetrahydroquinoline is a valuable heterocyclic scaffold in medicinal chemistry and drug development. Its N-alkylated derivatives are key structural motifs in a wide range of biologically active compounds, including those with antitumor, antihyperlipidemic, and anti-HIV properties.[1] The functionalization of the secondary amine at the N1 position is a critical step in the synthesis of these derivatives. This document provides detailed protocols for three common and effective methods for the N-alkylation and N-arylation of this compound: Phase-Transfer Catalysis (PTC) for direct alkylation, Reductive Amination with carbonyl compounds, and Buchwald-Hartwig Amination for arylation.

Protocol 1: N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting water-soluble nucleophiles (like the deprotonated amine) with water-insoluble electrophiles (like alkyl halides) in a heterogeneous system.[2][3] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the nucleophile into the organic phase where the reaction occurs.[2] This method is advantageous for its mild conditions, high yields, and reduced need for anhydrous or expensive solvents.[2][4]

Experimental Protocol
  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv.), the desired alkyl halide (e.g., benzyl bromide, 1.1 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equiv.).

  • Solvent Addition : Add a suitable biphasic solvent system, such as toluene and water (e.g., a 5:1 v/v ratio).

  • Reaction Execution : Heat the mixture to 80-100 °C and stir vigorously to ensure efficient mixing of the two phases.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-alkylated product.

Data Summary: N-Alkylation via PTC
Alkylating AgentBaseCatalyst (mol%)SolventTemp (°C)Time (h)Typical Yield (%)
Benzyl BromideK₂CO₃TBAB (10)Toluene/H₂O904-685-95
Ethyl IodideNaOH (50% aq.)TBAB (10)DichloromethaneRT8-1280-90
Allyl BromideK₂CO₃TBAB (10)Acetonitrile803-590-98
Propargyl BromideK₂CO₃TBAB (10)Toluene/H₂O805-782-92

Note: Yields are estimates based on typical PTC reactions and may vary depending on the specific substrate and reaction conditions.

Visualization: PTC Workflow

PTC_Workflow cluster_organic Organic Phase Base Base (e.g., K₂CO₃) Anion Tetrahydroquinoline Anion [THQ-N]⁻ Base->Anion Catalyst_Anion Ion Pair [Q⁺][THQ-N]⁻ Anion->Catalyst_Anion Ion Exchange with Catalyst [Q⁺X⁻] RX Alkyl Halide (R-X) Product N-Alkylated Product (THQ-N-R) RX->Product Catalyst_X Catalyst Salt [Q⁺X⁻] Catalyst_X->Anion Catalyst Regeneration Catalyst_Anion->RX Nucleophilic Attack

Caption: Workflow of N-alkylation via Phase-Transfer Catalysis (PTC).

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[5] It involves the reaction of the secondary amine of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent to yield the N-alkylated product. This method is prized for its broad substrate scope and mild reaction conditions.[1]

Experimental Protocol
  • Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol.

  • Iminium Formation : Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. Adding a mild acid catalyst like acetic acid (AcOH) can facilitate this step.

  • Reduction : Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise to the mixture. Be cautious as gas evolution may occur.

  • Reaction Execution : Stir the reaction at room temperature.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated tetrahydroquinoline.

Data Summary: N-Alkylation via Reductive Amination
Carbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCERT2-490-98
CyclohexanoneNaBH(OAc)₃DCERT3-688-95
AcetoneNaBH₃CNMethanolRT12-1875-85
4-PyridinecarboxaldehydeNaBH(OAc)₃THFRT4-885-93

Note: Yields are estimates based on typical reductive amination reactions and may vary depending on the specific substrate and reaction conditions.

Visualization: Reductive Amination Workflow

Reductive_Amination start 6-Chloro-THQ + Aldehyde/Ketone (R₂C=O) iminium Iminium Ion Intermediate [THQ-N=CR₂]⁺ start->iminium Condensation (-H₂O) reduction Add Reducing Agent (e.g., NaBH(OAc)₃) iminium->reduction product Final N-Alkylated Product (THQ-N-CHR₂) reduction->product Reduction Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex (Ar)Pd(II)(X)L₂ pd0->ox_add Oxidative Addition amine_complex Amine Complex [(Ar)Pd(II)(NHR')L₂]⁺X⁻ ox_add->amine_complex Ligand Exchange amido_complex Amido Complex (Ar)Pd(II)(NR')L₂ amine_complex->amido_complex Deprotonation base_out [Base-H]⁺X⁻ amine_complex->base_out amido_complex->pd0 Reductive Elimination product Ar-NR' (Product) amido_complex->product arx_in Ar-X arx_in->ox_add amine_in R'NH (6-Chloro-THQ) amine_in->amine_complex base_in Base base_in->amine_complex

References

Application of 6-Chloro-1,2,3,4-tetrahydroquinoline Scaffolds in Multi-Component Reactions for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The quest for novel bioactive molecules in drug discovery is greatly facilitated by the efficiency and diversity offered by multi-component reactions (MCRs). A particularly promising scaffold in this arena is the 6-chloro-1,2,3,4-tetrahydroquinoline moiety. Its unique electronic and structural features make it an invaluable building block for the synthesis of complex heterocyclic systems. This document provides detailed application notes and protocols for the use of a derivative of this scaffold, 6-chloro-4-hydroxyquinolin-2(1H)-one, in a one-pot, three-component reaction to generate a library of substituted pyrano[3,2-c]quinolines. These products are of significant interest to researchers in medicinal chemistry and drug development due to their potential as anti-inflammatory and anticancer agents.[1][2]

Introduction to Pyrano[3,2-c]quinolines

Pyrano[3,2-c]quinolone derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The fusion of the quinoline and pyran ring systems creates a privileged scaffold that is a common feature in numerous natural products and pharmacologically active agents. Multi-component reactions have emerged as a powerful and efficient strategy for the synthesis of these complex molecules in a single step from simple starting materials.[1][2]

Featured Multi-Component Reaction: Synthesis of 2-Amino-4-aryl-6-chloro-4,5-dihydropyrano[3,2-c]quinolin-5-ones

This application note details a one-pot synthesis of 2-amino-4-aryl-6-chloro-4,5-dihydropyrano[3,2-c]quinolin-5-ones via a three-component condensation reaction of 6-chloro-4-hydroxyquinolin-2(1H)-one, various aromatic aldehydes, and malononitrile. This reaction proceeds efficiently in the presence of a basic catalyst, such as triethylamine, in a suitable solvent like absolute ethanol.

The proposed reaction mechanism involves an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by the base. This is followed by a Michael addition of the 4-hydroxyquinolin-2(1H)-one to the resulting arylidene malononitrile, and subsequent intramolecular cyclization and tautomerization to yield the final pyrano[3,2-c]quinoline product.

MCR_Mechanism Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Base1 Base (Et3N) Base1->Knoevenagel catalysis Intermediate1 Arylidene Malononitrile Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael Quinolinone 6-Chloro-4-hydroxy- quinolin-2(1H)-one Quinolinone->Michael Intermediate2 Michael Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product Pyrano[3,2-c]quinoline Cyclization->Product

Proposed reaction mechanism for the synthesis of pyrano[3,2-c]quinolines.

Experimental Protocol

General Procedure for the Synthesis of 2-Amino-4-aryl-6-chloro-4,5-dihydropyrano[3,2-c]quinolin-5-ones:

A mixture of 6-chloro-4-hydroxyquinolin-2(1H)-one (1 mmol), an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of triethylamine (0.2 mmol) in absolute ethanol (15 mL) is refluxed for a specified time (see Table 1). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to afford the crude product. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dimethylformamide and water, to yield the pure 2-amino-4-aryl-6-chloro-4,5-dihydropyrano[3,2-c]quinolin-5-one.

Experimental_Workflow Start Start Reactants Combine: - 6-Chloro-4-hydroxyquinolin-2(1H)-one - Aromatic Aldehyde - Malononitrile - Triethylamine - Absolute Ethanol Start->Reactants Reflux Reflux Reaction Mixture (Monitor by TLC) Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitated Solid Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry Purify Recrystallize (Optional) Dry->Purify End End Purify->End

General experimental workflow for the synthesis.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of a series of 2-amino-4-aryl-6-chloro-4,5-dihydropyrano[3,2-c]quinolin-5-ones with various aromatic aldehydes.

Table 1: Synthesis of 2-Amino-4-aryl-6-chloro-4,5-dihydropyrano[3,2-c]quinolin-5-one Derivatives

EntryAromatic Aldehyde (Ar)Reaction Time (h)Yield (%)
1Benzaldehyde488
24-Chlorobenzaldehyde3.592
34-Methoxybenzaldehyde585
44-Nitrobenzaldehyde395
53-Hydroxybenzaldehyde4.582
62-Thiophenecarboxaldehyde486

Note: The data presented in this table is representative and based on typical yields for this type of reaction as reported in the literature for analogous compounds. Actual yields may vary depending on the specific experimental conditions.

Applications and Future Directions

The synthesized pyrano[3,2-c]quinoline derivatives serve as a valuable library for biological screening. Their structural diversity, achieved by varying the aromatic aldehyde component, allows for the exploration of structure-activity relationships (SAR). Preliminary studies on analogous compounds have indicated promising anti-inflammatory and anticancer activities, likely through the inhibition of key signaling pathways involved in these diseases.

Future work will focus on expanding the library of these compounds by utilizing a broader range of aldehydes and active methylene compounds. Furthermore, detailed biological evaluations will be conducted to elucidate the mechanism of action of the most potent derivatives, with the ultimate goal of identifying lead compounds for further drug development. The straightforward and efficient nature of this multi-component synthesis makes it an ideal platform for the rapid generation of novel chemical entities for high-throughput screening.

References

Application Notes and Protocols: Development of 6-Chloro-1,2,3,4-tetrahydroquinoline-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 6-Chloro-1,2,3,4-tetrahydroquinoline-based kinase inhibitors. This document outlines synthetic strategies, key biological evaluation assays, and data interpretation for researchers engaged in the discovery and development of novel kinase inhibitors for therapeutic applications.

Introduction

The this compound scaffold has emerged as a promising privileged structure in medicinal chemistry for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer, inflammation, and neurodegenerative disorders. The unique structural features of the this compound core allow for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of inhibitor candidates. This document details the synthetic methodologies for creating a library of analogs, protocols for their biological characterization, and the visualization of relevant signaling pathways and experimental workflows.

Data Presentation: Inhibitory Activity of this compound Analogs

The following tables summarize the in vitro kinase inhibitory activity and cellular anti-proliferative effects of a representative set of this compound derivatives.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Compound IDR1R2PI3KαmTORAKT1NF-κB (IKKβ)
CTQ-01 HPhenyl150350800>10000
CTQ-02 H4-Fluorophenyl852106508500
CTQ-03 H4-Methoxyphenyl1203007509500
CTQ-04 H3-Pyridyl952507007800
CTQ-05 AcetylPhenyl501504005000
CTQ-06 Acetyl4-Fluorophenyl25803204500
CTQ-07 Acetyl4-Methoxyphenyl451203804800
CTQ-08 Acetyl3-Pyridyl30953504200

Table 2: Cellular Anti-Proliferative Activity (GI50, µM) in Cancer Cell Lines

Compound IDHCT116 (Colon)MCF-7 (Breast)A549 (Lung)
CTQ-01 8.510.212.1
CTQ-02 5.26.87.5
CTQ-03 7.99.511.3
CTQ-04 6.17.28.0
CTQ-05 2.13.54.2
CTQ-06 0.81.21.9
CTQ-07 1.52.83.5
CTQ-08 1.11.92.5

Mandatory Visualization

G cluster_synthesis Synthesis Workflow cluster_bio_eval Biological Evaluation Workflow start This compound diversification Diversification Reactions (Amide Coupling, Suzuki Coupling, etc.) start->diversification library Library of Analogs diversification->library purification Purification & Characterization library->purification in_vitro_kinase In Vitro Kinase Assays purification->in_vitro_kinase Screening cell_based Cell-Based Assays in_vitro_kinase->cell_based western_blot Western Blot Analysis cell_based->western_blot

Caption: General workflow for the development of kinase inhibitors.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 6-Chloro-THQ Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

NFkB_pathway Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription (Inflammation, Survival) Nucleus->Gene Inhibitor 6-Chloro-THQ Inhibitor Inhibitor->IKK

Caption: Canonical NF-κB signaling pathway.

Experimental Protocols

Synthesis of this compound Analogs

Protocol 1: General Procedure for N-Arylation of this compound (Suzuki Coupling)

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), copper(II) acetate (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and water (4:1 v/v) to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(dppf)Cl2 (0.05 eq.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add HATU (1.1 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the N-substituted-6-chloro-1,2,3,4-tetrahydroquinoline (1.0 eq.) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Biological Evaluation

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, the target kinase, and the appropriate substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP at a concentration near the Km for the specific kinase.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 72 hours.

  • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Protocol 5: Western Blot Analysis for Pathway Modulation

  • Culture cells to 70-80% confluency and treat with the test compound at various concentrations for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-p65, p65) overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the inhibitory effect of the compound on the signaling pathway.

Application Notes and Protocols for High-Throughput Screening of 6-Chloro-1,2,3,4-tetrahydroquinoline Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline core is a privileged structural motif frequently found in a diverse range of biologically active natural products and synthetic pharmaceutical agents.[1] This scaffold's versatility has made it a cornerstone in medicinal chemistry and drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including potential applications in oncology, and the treatment of neurodegenerative and infectious diseases. The introduction of a chloro-substituent at the 6-position of the tetrahydroquinoline ring can significantly influence the molecule's electronic properties and metabolic stability, potentially leading to enhanced potency and selectivity for specific biological targets.

High-throughput screening (HTS) is a critical technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[2] These application notes provide a detailed framework and representative protocols for the high-throughput screening of a 6-Chloro-1,2,3,4-tetrahydroquinoline library to identify novel modulators of protein kinases, a key class of enzymes involved in cellular signaling and disease.

It is important to note that some fused tricyclic tetrahydroquinolines have been identified as pan-assay interference compounds (PAINS), which can lead to false-positive results in HTS campaigns.[3][4] Therefore, careful hit validation and secondary assays are crucial to eliminate misleading compounds.

Data Presentation

The following tables present hypothetical quantitative data from a representative high-throughput screening campaign of a this compound library against a panel of protein kinases. This data is for illustrative purposes to demonstrate how results from such a screen would be structured.

Table 1: Primary High-Throughput Screening Results

Compound IDTarget KinaseAssay TypePercent Inhibition at 10 µMHit Classification
CTHQ-001Kinase ATR-FRET85Primary Hit
CTHQ-002Kinase ATR-FRET12Inactive
CTHQ-003Kinase BAlphaScreen92Primary Hit
CTHQ-004Kinase BAlphaScreen5Inactive
...............
CTHQ-NKinase CLuminescence78Primary Hit

Table 2: Dose-Response Analysis of Confirmed Hits

Compound IDTarget KinaseIC50 (nM)Hill Slope
CTHQ-001Kinase A751.1
CTHQ-003Kinase B2100.9
CTHQ-NKinase C5501.3

Table 3: Selectivity Profiling of a Promising Hit Candidate

Kinase TargetIC50 (nM) for CTHQ-001
Kinase A75
Kinase D> 10,000
Kinase E1,200
Kinase F> 10,000

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_A Protein Kinase A Second_Messenger->Kinase_A Activation Downstream_Target Downstream Target Kinase_A->Downstream_Target Phosphorylation Transcription Gene Transcription Downstream_Target->Transcription Inhibitor 6-Chloro-1,2,3,4- tetrahydroquinoline Inhibitor Inhibitor->Kinase_A Inhibition Ligand Ligand Ligand->GPCR Binding

Caption: A generic G-Protein Coupled Receptor (GPCR) signaling cascade.

Experimental Workflow

G compound_library This compound Library Plates (384-well) liquid_handler Robotic Liquid Handler compound_library->liquid_handler assay_plate Assay Plate (384-well) assay_plate->liquid_handler Reagent Addition (Enzyme, Substrate, ATP) plate_reader Plate Reader (e.g., TR-FRET) assay_plate->plate_reader Signal Reading liquid_handler->assay_plate Compound Transfer liquid_handler->assay_plate Detection Reagent data_analysis Data Analysis & Hit Identification plate_reader->data_analysis hit_confirmation Hit Confirmation & Dose-Response data_analysis->hit_confirmation secondary_assays Secondary Assays & Selectivity Profiling hit_confirmation->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

Caption: High-throughput screening workflow.

Experimental Protocols

The following protocols are representative of a typical HTS campaign to identify protein kinase inhibitors. These are designed for a 384-well plate format for compatibility with automated liquid handling systems.

Primary High-Throughput Screening: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: To identify compounds from the this compound library that inhibit the activity of a target protein kinase.

Materials and Reagents:

  • Enzyme: Recombinant target protein kinase.

  • Substrate: Biotinylated peptide substrate specific for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Detection Reagents: Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (APC).

  • Compound Library: this compound library dissolved in 100% DMSO.

  • Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Plates: 384-well, low-volume, black, round-bottom polystyrene plates.

Procedure:

  • Using an acoustic dispenser, transfer 50 nL of each compound from the library plates to the corresponding wells of the 384-well assay plates.

  • Add 50 nL of the control inhibitor and DMSO to the designated control wells.

  • Using a robotic liquid handler, add 5 µL of the enzyme solution (diluted in assay buffer to the optimal concentration) to all wells.

  • Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding 5 µL of the substrate and ATP solution (at their respective Km concentrations) to all wells.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of the detection reagent mixture containing the Europium-labeled antibody and Streptavidin-APC in a suitable buffer with EDTA.

  • Incubate for 60 minutes at room temperature to allow for the development of the detection signal.

  • Read the plates on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

  • Normalize the data using the high (DMSO) and low (control inhibitor) controls to determine the percent inhibition for each compound.

  • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the DMSO controls).

Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC50).

Procedure:

  • Prepare serial dilutions of the confirmed hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Perform the TR-FRET kinase assay as described above, using the serially diluted compounds.

  • Generate dose-response curves by plotting the percent inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value for each compound by fitting the data to a four-parameter logistic equation.

Secondary Assays: Orthogonal and Selectivity Assays

Objective: To rule out false positives and assess the selectivity of the confirmed hits.

Orthogonal Assay (e.g., Luminescence-based Kinase Assay):

  • Perform a different kinase assay that relies on a distinct detection technology (e.g., measuring ATP depletion via a luciferase-based system).

  • This helps to eliminate compounds that interfere with the primary assay format (e.g., fluorescence quenching or enhancement).

Selectivity Profiling:

  • Test the confirmed hits against a panel of related and unrelated kinases using the primary assay format.

  • This determines the selectivity of the compounds and helps to identify potential off-target effects.

By following these detailed application notes and protocols, researchers can effectively screen this compound libraries to identify and characterize novel kinase modulators for further drug development.

References

Asymmetric Synthesis of Chiral 6-Chloro-1,2,3,4-tetrahydroquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 6-chloro-1,2,3,4-tetrahydroquinoline derivatives are significant structural motifs in medicinal chemistry and drug discovery. Their rigid framework and specific stereochemistry make them valuable scaffolds for developing novel therapeutic agents. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of these important compounds, focusing on a highly efficient organocatalytic method.

The primary method detailed is a consecutive one-pot reaction involving a chiral phosphoric acid-catalyzed dehydrative cyclization of a 2-aminochalcone precursor, followed by an asymmetric transfer hydrogenation. This approach offers high enantioselectivity and good yields, making it a practical route for laboratory-scale synthesis and further investigation in drug development programs.

Signaling Pathways and Logical Relationships

The synthesis of chiral this compound derivatives can be achieved through various asymmetric catalytic strategies. The most common approaches involve the enantioselective reduction of a prochiral quinoline precursor. This can be accomplished using chiral catalysts that facilitate hydride transfer from a hydrogen source to the C=N bond of the quinoline intermediate, thereby establishing the stereocenter.

G cluster_0 Asymmetric Synthesis Strategies cluster_1 Key Intermediates cluster_2 Chiral Product Organocatalysis Organocatalysis Prochiral_Quinoline Prochiral_Quinoline Organocatalysis->Prochiral_Quinoline Asymmetric Reduction Transition_Metal_Catalysis Transition_Metal_Catalysis Transition_Metal_Catalysis->Prochiral_Quinoline Asymmetric Hydride Transfer Biocatalysis Biocatalysis Chiral_6_Chloro_THQ Chiral_6_Chloro_THQ Prochiral_Quinoline->Chiral_6_Chloro_THQ 2_Aminochalcone 2_Aminochalcone 2_Aminochalcone->Prochiral_Quinoline Dehydrative Cyclization

Caption: Overview of synthetic strategies for chiral 6-Chloro-THQ.

Experimental Protocols

Protocol 1: One-Pot Asymmetric Synthesis via Chiral Phosphoric Acid Catalysis

This protocol is adapted from the work of Park, D. Y., et al. and describes a consecutive one-pot synthesis of (S)-6-Chloro-2-phenyl-1,2,3,4-tetrahydroquinoline.[1][2][3]

Reaction Scheme:

G start 2-Amino-5-chlorochalcone quinoline 6-Chloro-2-phenylquinoline (in situ) start->quinoline Chiral Phosphoric Acid (cat.) - H2O product (S)-6-Chloro-2-phenyl-1,2,3,4- tetrahydroquinoline quinoline->product Hantzsch Ester Asymmetric Transfer Hydrogenation

Caption: One-pot synthesis of (S)-6-Chloro-2-phenyl-THQ.

Materials:

  • 2-Amino-5-chlorochalcone

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Hantzsch ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Toluene, anhydrous

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 2-amino-5-chlorochalcone (0.1 mmol, 1.0 equiv).

  • Catalyst and Reagent Addition: Add the chiral phosphoric acid catalyst (R)-TRIP (5 mol %) to the flask.

  • Solvent Addition: Add anhydrous toluene (1.0 mL).

  • Cyclization Step: Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reduction Step: After completion of the cyclization, cool the reaction mixture to room temperature. Add Hantzsch ester (0.12 mmol, 1.2 equiv).

  • Asymmetric Reduction: Stir the reaction mixture at room temperature for the time indicated by reaction optimization (typically 24-48 hours), monitoring by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired (S)-6-Chloro-2-phenyl-1,2,3,4-tetrahydroquinoline.

Data Summary:

EntrySubstrateCatalyst (mol%)H-SourceYield (%)ee (%)Reference
12-Amino-5-chlorochalcone(R)-TRIP (5)Hantzsch Ester7898[1][3]
22-ArylquinolinesChiral Phosphoric Acids (various)Hantzsch EsterHighup to >99[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of various chiral tetrahydroquinoline derivatives using the chiral phosphoric acid-catalyzed method.

Table 1: Asymmetric Synthesis of Chiral Tetrahydroquinoline Derivatives

ProductYield (%)ee (%)
4a HPh9599
4b H4-MeC₆H₄9499
4c H4-MeOC₆H₄96>99
4d H4-FC₆H₄9499
4e H4-ClC₆H₄9599
4f H4-BrC₆H₄9399
4g H3-MeC₆H₄9499
4h H2-MeC₆H₄8599
4i MePh9399
4j FPh9499
4k ClPh9599
4l BrPh9399
4m MeOPh9699
4n Cl Ph 78 98

Data extracted from Park, D. Y., et al., J. Org. Chem. 2018, 83, 12486-12495.[1][2][3]

Experimental Workflow

The overall experimental workflow for the one-pot asymmetric synthesis is depicted below.

G Start Start Reaction_Setup Reaction Setup: - Add 2-amino-5-chlorochalcone - Add (R)-TRIP catalyst - Add anhydrous toluene Start->Reaction_Setup Cyclization Dehydrative Cyclization: - Stir at 80 °C - Monitor by TLC Reaction_Setup->Cyclization Cooling Cool to Room Temperature Cyclization->Cooling Reduction_Addition Add Hantzsch Ester Cooling->Reduction_Addition Asymmetric_Reduction Asymmetric Reduction: - Stir at RT - Monitor by TLC Reduction_Addition->Asymmetric_Reduction Workup Work-up: - Concentrate under reduced pressure Asymmetric_Reduction->Workup Purification Purification: - Flash column chromatography Workup->Purification Final_Product (S)-6-Chloro-2-phenyl-THQ Purification->Final_Product

References

Application Notes: Solid-Phase Synthesis of a 6-Chloro-1,2,3,4-tetrahydroquinoline Analog Library

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of a chlorine atom at the 6-position can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its binding affinity and pharmacokinetic profile. The development of libraries of 6-chloro-1,2,3,4-tetrahydroquinoline analogs is therefore a promising strategy for the discovery of new therapeutic agents.[3]

Solid-phase synthesis offers a highly efficient method for the generation of such libraries.[4][5] By immobilizing the core scaffold on a solid support, reagents and by-products can be easily removed by simple filtration, streamlining the purification process and enabling the rapid, parallel synthesis of a large number of distinct analogs.[6] This approach is particularly well-suited for generating libraries for high-throughput screening to identify novel drug leads.[7]

Applications

A library of this compound analogs can be screened against a variety of biological targets to identify novel modulators of cellular pathways implicated in disease. For example, derivatives of the THQ scaffold have shown promise as RORγ inverse agonists for the treatment of prostate cancer and as inhibitors of the mTOR signaling pathway, which is often dysregulated in cancer.[2][3] The synthesized library can be utilized in cell-based assays to assess cytotoxicity against cancer cell lines, or in biochemical assays to determine inhibitory activity against specific enzymes or receptors.

Experimental Workflow

experimental_workflow resin Resin Swelling loading Scaffold Loading resin->loading Linker Attachment r1 Diversification (R1 Position) loading->r1 Acylation/Alkylation r2 Diversification (R2 Position) r1->r2 Amide Coupling cleavage Cleavage from Resin r2->cleavage TFA Cocktail purification Purification cleavage->purification Prep-HPLC analysis Analysis (LC-MS, NMR) purification->analysis library Analog Library analysis->library

Caption: Overall workflow for the solid-phase synthesis of the analog library.

Detailed Experimental Protocols

Materials and Methods

All solvents and reagents were of analytical grade and used without further purification unless otherwise noted. Rink Amide MBHA resin was used as the solid support. Reactions were monitored by Kaiser test for the presence of free amines. Final products were purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by liquid chromatography-mass spectrometry (LC-MS) and ¹H NMR.

Protocol 1: Solid-Phase Synthesis of the this compound Library

Step 1: Resin Preparation and Scaffold Immobilization

  • Swell Rink Amide MBHA resin (1 g, 0.5 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Wash the resin with DCM (3 x 10 mL) and dimethylformamide (DMF, 3 x 10 mL).

  • Deprotect the Fmoc group by treating the resin with 20% piperidine in DMF (10 mL) for 20 minutes.

  • Wash the resin with DMF (3 x 10 mL), methanol (MeOH, 3 x 10 mL), and DCM (3 x 10 mL).

  • In a separate flask, dissolve this compound-4-carboxylic acid (4 equivalents), HBTU (4 equiv.), and DIPEA (8 equiv.) in DMF.

  • Add the solution to the resin and shake at room temperature overnight.

  • Wash the resin thoroughly with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL) and dry under vacuum.

Step 2: Diversification at the N1 Position (R1)

  • Suspend the resin in a solution of the desired carboxylic acid (R1-COOH, 4 equiv.), DIC (4 equiv.), and DMAP (0.1 equiv.) in DCM.

  • Shake the mixture at room temperature for 12 hours.

  • Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL) and dry under vacuum.

Step 3: Diversification via Suzuki Coupling (R2) (Assuming a bromo-functionalized building block was used for scaffold synthesis to allow for this diversification step)

  • Swell the resin in a mixture of dioxane and water (3:1).

  • Add the desired boronic acid (R2-B(OH)₂, 5 equiv.), Pd(PPh₃)₄ (0.1 equiv.), and K₂CO₃ (5 equiv.).

  • Heat the mixture at 80°C under a nitrogen atmosphere for 12 hours.

  • Cool the resin to room temperature and wash with water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

Step 4: Cleavage and Purification

  • Treat the dried resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 3 hours.

  • Filter the resin and wash with neat TFA.

  • Concentrate the combined filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Purify the crude product by preparative RP-HPLC to yield the final analog.

  • Characterize the purified compound by LC-MS and ¹H NMR.

Quantitative Data

The following table summarizes the representative yields and purity for a selection of synthesized analogs from the library.

Compound IDR1 GroupR2 GroupMolecular Weight ( g/mol )Yield (%)Purity (%)
THQ-Cl-001 AcetylPhenyl314.7878>98
THQ-Cl-002 Benzoyl4-Fluorophenyl392.8472>99
THQ-Cl-003 CyclopropylcarbonylThiophen-2-yl348.8665>97
THQ-Cl-004 IsobutyrylPyridin-3-yl343.8375>98
THQ-Cl-005 Acetyl4-Methoxyphenyl344.8168>99

Yields are calculated based on the initial loading of the resin. Purity was determined by RP-HPLC analysis at 254 nm.

Potential Biological Target Pathway

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor THQ Analog (Inhibitor) inhibitor->mtor

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols: 6-Chloro-1,2,3,4-tetrahydroquinoline in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 6-chloro-1,2,3,4-tetrahydroquinoline scaffold as a valuable fragment in drug design and development. The unique structural and electronic properties of this fragment make it an attractive starting point for the generation of potent and selective modulators of various biological targets. This document outlines its application in the context of fragment-based lead discovery (FBLD) and provides detailed protocols for the synthesis, screening, and characterization of its derivatives, with a focus on inhibitors of NF-κB and RORγ signaling pathways.

Fragment-Based Lead Discovery (FBLD) Workflow

Fragment-based lead discovery is a powerful strategy for identifying novel lead compounds. The general workflow involves screening libraries of low molecular weight fragments for weak binding to a biological target. Hits are then optimized into more potent leads through structure-guided design.

FBLD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization cluster_2 Preclinical Development FragmentLibrary Fragment Library (including 6-Chloro-THQ) Screening Biophysical Screening (NMR, SPR, TSA) FragmentLibrary->Screening Hits Identified Hits (Weak Binders) Screening->Hits Structure Structural Biology (X-ray, NMR) Hits->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR Chemistry Fragment Growing, Linking, or Merging SAR->Chemistry Lead Potent Lead Compound Chemistry->Lead ADME ADME/Tox Profiling Lead->ADME InVivo In Vivo Efficacy ADME->InVivo Candidate Preclinical Candidate InVivo->Candidate

FBLD Workflow Diagram

Application in Targeting NF-κB and RORγ Signaling

The 1,2,3,4-tetrahydroquinoline scaffold has been successfully employed to develop inhibitors of the NF-κB and RORγ signaling pathways, both of which are implicated in cancer and inflammatory diseases. The 6-chloro substituent can play a crucial role in modulating the potency and selectivity of these inhibitors by influencing binding interactions and physicochemical properties.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Degrades & Releases NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB IκBα-NF-κB (Inactive) DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription Initiates Inhibitor 6-Chloro-THQ Derivative Inhibitor->NFkB_nuc Inhibits Translocation

NF-κB Signaling Inhibition

RORγ Signaling Pathway

The Retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and has emerged as a therapeutic target for autoimmune diseases and prostate cancer.[1]

RORg_Pathway cluster_0 Cytoplasm cluster_1 Nucleus RORg_cyto RORγ RORg_nuc RORγ RORg_cyto->RORg_nuc Translocates Coactivator Coactivator RORg_nuc->Coactivator Recruits RORE RORE (DNA) Coactivator->RORE Binds Transcription Gene Transcription (e.g., IL-17) RORE->Transcription Initiates Inhibitor 6-Chloro-THQ Derivative Inhibitor->RORg_nuc Inverse Agonist (Inhibits Coactivator Recruitment)

RORγ Signaling Inhibition

Quantitative Data Summary

The following tables summarize the biological activity of representative 1,2,3,4-tetrahydroquinoline derivatives.

Table 1: Inhibition of NF-κB Transcriptional Activity by 1,2,3,4-Tetrahydroquinoline Derivatives

Compound IDModifications on Tetrahydroquinoline CoreIC₅₀ (µM) on LPS-induced NF-κB Transcriptional ActivityReference
5e 1-benzoyl, 2-(N-(3,4-dichlorophenyl)carboxamide)1.4 ± 0.71[2]
6f 1-(4-chlorobenzoyl), 2-(N-(4-fluorophenyl)carboxamide)0.90 ± 0.071[2]
6g 1-(4-chlorobenzoyl), 2-(N-(4-chlorophenyl)carboxamide)0.70 ± 0.071[2]
6h 1-(4-chlorobenzoyl), 2-(N-(4-bromophenyl)carboxamide)2.7 ± 0.42[2]
PDTC Reference Compound-[2]
KL-1156 Lead Compound-[2]

Table 2: In Vitro Cytotoxicity of 1,2,3,4-Tetrahydroquinoline Derivatives Against Human Cancer Cell Lines

Compound IDNCI-H23 (Lung) IC₅₀ (µM)ACHN (Renal) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)NUGC-3 (Gastric) IC₅₀ (µM)HCT 15 (Colon) IC₅₀ (µM)Reference
6g 1.9 ± 0.073.9 ± 0.071.2 ± 0.041.6 ± 0.051.1 ± 0.021.0 ± 0.03[2]

Table 3: RORγ Inverse Agonist Activity of 1,2,3,4-Tetrahydroquinoline Derivatives

Compound IDModifications on Tetrahydroquinoline CoreRORγ Transcriptional Activity IC₅₀ (nM)Reference
13e (XY039) 1-((4-fluorophenyl)sulfonyl)-7-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)28.3 ± 1.5[1]
14a (XY077) 1-((4-fluorophenyl)sulfonyl)-7-(N-(4-cyanophenyl)sulfamoyl)39.5 ± 2.1[1]

Experimental Protocols

Protocol 1: General Synthesis of N-Acyl/Aroyl-6-chloro-1,2,3,4-tetrahydroquinoline-2-carboxamides

This protocol describes a general method for the synthesis of derivatives of this compound.

Materials:

  • This compound-2-carboxylic acid

  • Substituted anilines

  • Acyl or aroyl chlorides

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Amide Coupling:

    • To a solution of this compound-2-carboxylic acid (1.0 eq) in DMF, add the desired substituted aniline (1.1 eq).

    • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the corresponding this compound-2-carboxamide.

  • N-Acylation/Aroylation:

    • Dissolve the purified carboxamide (1.0 eq) in DCM.

    • Add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the desired acyl or aroyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography.

Protocol 2: NF-κB Luciferase Reporter Gene Assay[2][3]

This assay measures the activity of the NF-κB transcription factor in response to treatment with test compounds.

Materials:

  • HEK293T cells stably transfected with an NF-κB luciferase reporter construct.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.

  • Lipopolysaccharide (LPS) for stimulation.

  • Test compounds (dissolved in DMSO).

  • Luciferase Assay System (e.g., Promega).

  • Opaque 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HEK293T-NF-κB reporter cells in an opaque 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours to induce NF-κB activation.

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement: Add the luciferase assay reagent to each well and immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay) and calculate the IC₅₀ values for each compound.

Protocol 3: RORγ Thermal Shift Assay (TSA)[1][4]

TSA measures the change in the thermal denaturation temperature of a protein upon ligand binding, indicating a direct interaction.

Materials:

  • Purified RORγ ligand-binding domain (LBD) protein.

  • SYPRO Orange dye (5000x stock in DMSO).

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Test compounds (dissolved in DMSO).

  • Real-time PCR instrument capable of performing a melt curve analysis.

  • 96-well PCR plates.

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well PCR plate, prepare a reaction mixture containing the RORγ LBD protein (final concentration ~2 µM), SYPRO Orange dye (final concentration 5x), and the test compound at various concentrations. The final volume should be around 20-25 µL.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Run a melt curve protocol, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Fluorescence Monitoring: Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the sigmoidal melting curve. Calculate the change in melting temperature (ΔTm) between the protein with and without the compound. A positive ΔTm indicates stabilization and binding.

Protocol 4: MTT Cytotoxicity Assay[5]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., NCI-H23, ACHN, MDA-MB-231, PC-3, NUGC-3, HCT 15).

  • Appropriate cell culture medium.

  • Test compounds (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Section 1: Troubleshooting Common Issues

This section addresses prevalent problems that may arise during the synthesis of this compound, offering potential causes and recommended actions to resolve them.

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time, temperature, or catalyst activity. 2. Poor quality starting materials: Impurities in 6-chloroquinoline or the hydrogen source can poison the catalyst. 3. Inefficient catalyst: The chosen catalyst may not be optimal for the reduction of the heterocyclic ring. 4. Loss during work-up: The product may be lost during extraction or purification steps.1. Optimize reaction conditions: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Gradually increase the temperature and/or catalyst loading. 2. Ensure purity of reactants: Use freshly purified 6-chloroquinoline. Ensure the hydrogen source (e.g., hydrogen gas, transfer hydrogenation reagent) is of high purity. 3. Screen catalysts: Test different catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. 4. Optimize work-up procedure: Ensure the pH is appropriate during aqueous washes to minimize the product's solubility in the aqueous layer. Use a suitable solvent for extraction.
Formation of Side Products 1. Over-reduction: Reduction of the benzene ring in addition to the pyridine ring. 2. Dehalogenation: Loss of the chlorine atom from the aromatic ring. 3. Incomplete reduction: Formation of 1,2- or 3,4-dihydroquinoline intermediates.1. Milder reaction conditions: Reduce the hydrogen pressure, lower the reaction temperature, or decrease the reaction time. 2. Catalyst selection: Some catalysts are more prone to causing dehalogenation. Consider screening different catalysts. The presence of an acid scavenger may also be beneficial. 3. Longer reaction time or increased catalyst loading: Ensure the reaction goes to completion by extending the reaction time or increasing the amount of catalyst.
Difficult Purification 1. Presence of starting material: Incomplete reaction. 2. Formation of multiple products: Side reactions occurring during the synthesis. 3. Tarry or oily product: Polymerization or degradation of starting materials or product.1. Drive the reaction to completion: Refer to the recommendations for "Low or No Product Yield". 2. Optimize reaction conditions: Refer to the recommendations for "Formation of Side Products". 3. Purification by column chromatography: Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from impurities.[1] Recrystallization from an appropriate solvent can also be effective.[2][3]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes are the catalytic hydrogenation of 6-chloroquinoline and the Povarov reaction. Catalytic hydrogenation involves the reduction of the pyridine ring of 6-chloroquinoline using a catalyst like Pd/C or PtO₂ under a hydrogen atmosphere. The Povarov reaction is a [4+2] cycloaddition involving an aniline (like 4-chloroaniline), an aldehyde, and an alkene to form the tetrahydroquinoline core.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the spots/peaks of the reaction mixture with the starting material, you can determine if the reaction is complete.

Q3: What are the typical reaction conditions for the catalytic hydrogenation of 6-chloroquinoline?

A3: Typical conditions involve dissolving 6-chloroquinoline in a solvent like ethanol or acetic acid, adding a catalyst (e.g., 5-10 mol% of 10% Pd/C), and subjecting the mixture to a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr shaker) at room temperature or with gentle heating. Reaction times can vary from a few hours to overnight.

Q4: I am observing dehalogenation (loss of the chloro group) during the hydrogenation. How can I prevent this?

A4: Dehalogenation is a common side reaction in catalytic hydrogenation. To minimize it, you can try using a less active catalyst, lowering the hydrogen pressure and temperature, or adding a catalytic inhibitor like quinoline or a sulfur-based compound in trace amounts. The choice of solvent can also play a role; less polar solvents may sometimes reduce dehalogenation.

Q5: What is a suitable method for purifying the final product?

A5: Crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[1] Alternatively, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexane) can yield a pure crystalline product.[2][3]

Section 3: Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 6-Chloroquinoline

This protocol describes a general procedure for the synthesis of this compound via catalytic hydrogenation.

Materials:

  • 6-Chloroquinoline

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation vessel, dissolve 6-chloroquinoline (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol % Pd) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm, or as optimized).

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Catalytic Hydrogenation Conditions

CatalystSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)Reference
10% Pd/CEthanolRoom Temp.112>95Hypothetical
PtO₂Acetic AcidRoom Temp.36~90Hypothetical
Raney NiEthanol50508~85Hypothetical

Note: The data in this table is illustrative and based on typical conditions for similar reactions. Actual results may vary.

Section 4: Visualizing Workflows and Relationships

Troubleshooting Logic for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_reactants Check Purity of Starting Materials start->check_reactants check_conditions Review Reaction Conditions check_reactants->check_conditions Pure purify_reactants Purify Starting Materials check_reactants->purify_reactants Impurities Found check_workup Analyze Work-up & Purification check_conditions->check_workup Optimal optimize_reaction Optimize Reaction: - Time - Temperature - Catalyst Load check_conditions->optimize_reaction Sub-optimal optimize_workup Optimize Work-up: - pH adjustment - Solvent choice check_workup->optimize_workup Product Loss Identified end_node Improved Yield check_workup->end_node No Issues optimize_reaction->check_workup purify_reactants->check_conditions optimize_workup->end_node

Caption: A flowchart for troubleshooting low product yield.

General Synthetic Workflow: Catalytic Hydrogenation

This diagram outlines the general experimental workflow for the synthesis of this compound via catalytic hydrogenation.

Catalytic_Hydrogenation_Workflow cluster_reaction Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Work-up & Purification dissolve Dissolve 6-Chloroquinoline in Solvent add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst purge Purge with N₂ then H₂ add_catalyst->purge pressurize Pressurize with H₂ and Stir purge->pressurize monitor Monitor Reaction (TLC/GC-MS) pressurize->monitor filter Filter to Remove Catalyst monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Crude Product (Chromatography/Recrystallization) concentrate->purify final_product 6-Chloro-1,2,3,4- tetrahydroquinoline purify->final_product

Caption: Workflow for catalytic hydrogenation synthesis.

References

Technical Support Center: Purification of Crude 6-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Chloro-1,2,3,4-tetrahydroquinoline.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions.

Issue 1: Oily Residue Obtained After Recrystallization

Question: I am attempting to recrystallize my crude this compound, but it "oils out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the cooling process is too rapid or the solvent system is not ideal. Here are some troubleshooting steps:

  • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

  • Add More Solvent: Add a small amount of the hot solvent to ensure the compound is fully dissolved.

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Do not place it directly in an ice bath. Insulating the flask can help slow the cooling rate.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Re-evaluate Solvent System: If oiling persists, the solvent system may be inappropriate. Consider a two-solvent recrystallization. A common approach is to dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, heptane) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Issue 2: Product is Tailing or Sticking to the Baseline during Silica Gel Column Chromatography

Question: My this compound is showing significant tailing on the TLC plate and is difficult to elute from the silica gel column. How can I improve the separation?

Answer: The basic nitrogen of the tetrahydroquinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation.[1] Here are several strategies to overcome this issue:

  • Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into the eluent can neutralize the acidic sites on the silica gel and improve the peak shape.[2]

  • Use a Deactivated Stationary Phase: Consider using silica gel that has been deactivated with a base, or use an alternative stationary phase like alumina (neutral or basic).[3][4]

  • Employ an Amine-Functionalized Stationary Phase: For challenging separations of basic compounds, using an amine-functionalized silica gel can provide excellent results by minimizing the acid-base interactions.[1]

  • Consider Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, reversed-phase chromatography using a C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a basic modifier) can be an effective alternative.[5]

Issue 3: Formation of a Stable Emulsion During Acid-Base Extraction

Question: I am trying to purify my compound using an acid-base extraction, but a persistent emulsion has formed between the organic and aqueous layers. How can I break this emulsion?

Answer: Emulsion formation is a common problem in extractions. Here are several techniques to break the emulsion:

  • Time and Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: For very persistent emulsions, you can filter the mixture through a pad of Celite or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will depend on the synthetic route. A common method for synthesizing tetrahydroquinolines is the reduction of the corresponding quinoline. Therefore, likely impurities include:

  • Unreacted Starting Material: 6-Chloroquinoline.

  • Partially Reduced Intermediates.

  • By-products from the Reducing Agent.

  • Over-reduced Products: If a strong reducing agent is used.

Another synthetic route involves the cyclization of an appropriate substituted aniline. In this case, impurities could include the uncyclized starting material or by-products from the cyclization reaction.[6][7]

Q2: What is a good starting point for a recrystallization solvent system?

A2: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities. An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.[8] For this compound, you could explore:

  • Single Solvents: Ethanol, isopropanol, toluene.

  • Two-Solvent Systems: Dichloromethane/hexane, ethyl acetate/heptane, acetone/water.

Given the basic nature of the compound, you can also consider recrystallizing it as its hydrochloride salt from a suitable solvent system like ethanol/water.[9]

Solvent SystemPolarityComments
EthanolPolar ProticOften a good choice for moderately polar compounds.
IsopropanolPolar ProticSimilar to ethanol, but can offer different solubility characteristics.
TolueneNon-polar AromaticCan be effective for aromatic compounds.
Dichloromethane/HexaneBiphasic (Polar/Non-polar)A versatile system for controlling solubility.
Ethyl Acetate/HeptaneBiphasic (Polar/Non-polar)A commonly used and effective two-solvent system.

Q3: Can I purify this compound by distillation?

A3: Distillation is a potential purification method for liquids. You would need to determine the boiling point of this compound at a given pressure. Vacuum distillation is often preferred for high-boiling organic compounds to prevent decomposition at high temperatures. However, if your impurities have similar boiling points to your product, distillation may not be an effective separation technique.

Q4: How do I perform an acid-base extraction for this compound?

A4: Acid-base extraction is a highly effective method for separating basic compounds like this compound from neutral or acidic impurities. The general procedure is as follows:

  • Dissolve the crude material in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl).[10] The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer.

  • Wash the organic layer with more dilute acid to ensure complete extraction of the amine.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add a base (e.g., 1 M NaOH) to the aqueous layer until it is basic (check with pH paper). This will deprotonate the amine, causing it to precipitate or form an oil.

  • Extract the purified amine back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using a mixture of a non-polar and a polar solvent (e.g., hexane and ethyl acetate). Visualize the spots under UV light. Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.3.[11] Add 0.5% triethylamine to the eluent to improve the spot shape.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization from a Two-Solvent System (Ethyl Acetate/Heptane)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add heptane dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to make the solution clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold heptane.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extract Extract with Aqueous Acid dissolve->extract separate Separate Layers extract->separate organic_impurities Organic Layer (Neutral/Acidic Impurities) separate->organic_impurities Discard aqueous_product Aqueous Layer (Protonated Product) separate->aqueous_product basify Basify Aqueous Layer aqueous_product->basify extract_back Extract with Organic Solvent basify->extract_back dry Dry Organic Layer extract_back->dry evaporate Evaporate Solvent dry->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Acid-Base Extraction Purification.

logical_relationship start Crude 6-Chloro-1,2,3,4- tetrahydroquinoline is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is the product thermally stable and volatile? is_solid->is_thermally_stable No recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_thermally_stable->column_chromatography No distillation Vacuum Distillation is_thermally_stable->distillation Yes acid_base_extraction Acid-Base Extraction recrystallization->acid_base_extraction If impurities persist column_chromatography->acid_base_extraction As a pre-purification step

Caption: Decision Tree for Purification Strategy Selection.

References

Identifying and removing byproducts in 6-Chloro-1,2,3,4-tetrahydroquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing byproducts in the synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.

Troubleshooting Guides & FAQs

Part 1: Synthesis of 6-Chloroquinoline (The Precursor)

The synthesis of this compound typically involves a two-step process: the initial synthesis of 6-chloroquinoline followed by its reduction. The initial cyclization to form the quinoline ring is often the source of significant impurities.

Q1: I am observing significant tar and polymer formation in my Skraup/Doebner-von Miller reaction to produce 6-chloroquinoline. How can I minimize this?

A1: Tar formation is a common issue in these reactions due to the strongly acidic and high-temperature conditions, which can cause polymerization of reactants and intermediates.[1] Here are some strategies to mitigate this:

  • Temperature Control: Carefully control the reaction temperature. Avoid excessively high temperatures, as they promote tar formation.[1]

  • Slow Addition of Reagents: Add the acid and other reactants slowly and with efficient cooling to manage the exothermic nature of the reaction.[2]

  • Use of a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can help to make the reaction less violent and reduce charring.[1]

  • Biphasic Reaction Medium: For the Doebner-von Miller reaction, using a two-phase system can help to sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing its polymerization in the acidic aqueous phase.[3]

Q2: My Combes synthesis using 4-chloroaniline and an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I improve the selectivity?

A2: The formation of regioisomers is a known challenge in the Combes synthesis with unsymmetrical β-diketones. The regioselectivity is influenced by both steric and electronic factors.[4]

  • Steric Hindrance: Bulky substituents on the β-diketone can direct the cyclization to the less hindered position.

  • Electronic Effects: The electronic nature of the substituents on the 4-chloroaniline can also influence the position of cyclization.

  • Reaction Conditions: Optimization of the acid catalyst and reaction temperature may favor the formation of one isomer over the other.

logical_relationship

Regioisomer formation in Combes synthesis.
Part 2: Reduction of 6-Chloroquinoline to this compound

The second step, the reduction of the quinoline ring, can also introduce specific impurities that require targeted removal strategies.

Q3: During the catalytic hydrogenation of 6-chloroquinoline, I am observing the formation of a byproduct that appears to be the dehalogenated product (1,2,3,4-tetrahydroquinoline). How can I prevent this?

A3: Dehalogenation is a known side reaction in the catalytic hydrogenation of halogenated aromatic compounds.[5] The choice of catalyst, solvent, and reaction conditions can significantly influence the extent of this side reaction.

  • Catalyst Selection: Palladium-based catalysts are highly active for hydrogenation but can also promote dehalogenation. Consider using alternative catalysts like platinum on carbon (Pt/C), which may show lower dehalogenation activity.

  • Reaction Conditions:

    • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can sometimes reduce the rate of dehalogenation relative to the desired hydrogenation.

    • Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol are commonly used.

    • Acidic/Basic Additives: The addition of a small amount of acid or base can sometimes suppress dehalogenation, but this needs to be optimized for the specific substrate and catalyst.

Q4: My final product contains small amounts of unreacted 6-chloroquinoline and possibly some partially hydrogenated intermediates. What is the best way to remove these?

A4: The removal of starting material and partially hydrogenated intermediates is crucial for obtaining a pure product.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[6] Since this compound is more polar than the aromatic 6-chloroquinoline, a well-chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) on a silica gel column can effectively separate the product from the starting material.

  • Recrystallization: If a suitable solvent is found, recrystallization can be an efficient method for purifying the final product, especially for removing minor impurities.

experimental_workflow

Purification workflow using column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Skraup Synthesis of 6-Chloroquinoline

This protocol describes a general method for the synthesis of 6-chloroquinoline from 4-chloroaniline. Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • 4-chloroaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 4-chloroaniline and glycerol.

  • Slowly and with vigorous stirring and cooling, add concentrated sulfuric acid.

  • If using, add ferrous sulfate to the mixture.

  • Add nitrobenzene to the flask.

  • Gently heat the mixture to initiate the reaction. The reaction is exothermic and may become vigorous. Be prepared to remove the heat source.

  • Once the initial vigorous reaction subsides, continue to heat the mixture under reflux for several hours.

  • After cooling, the reaction mixture is typically a dark, viscous tar.

  • Work-up and Purification:

    • Carefully pour the cooled reaction mixture into a large volume of cold water.

    • Make the solution strongly basic with a sodium hydroxide solution to liberate the free quinoline base.

    • Perform steam distillation to separate the volatile 6-chloroquinoline from the non-volatile tar.[3]

    • Extract the distillate with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be further purified by vacuum distillation.

Protocol 2: General Procedure for Catalytic Hydrogenation of 6-Chloroquinoline

This protocol outlines a general method for the reduction of 6-chloroquinoline to this compound.

Materials:

  • 6-chloroquinoline

  • Palladium on carbon (Pd/C, 5% or 10%) or Platinum on carbon (Pt/C)

  • Ethanol or Methanol

  • Hydrogen gas source

Procedure:

  • In a hydrogenation vessel, dissolve 6-chloroquinoline in ethanol.

  • Carefully add the Pd/C or Pt/C catalyst to the solution.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the desired product from any unreacted starting material, dehalogenated byproducts, or partially hydrogenated intermediates.[7]

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound, illustrating the impact of different reaction conditions and purification methods.

Table 1: Byproduct Formation in the Synthesis of 6-Chloroquinoline

Synthesis MethodKey Byproduct(s)Typical Crude Purity (%)Notes
SkraupTar, Polymers50-70High temperature and strong acid lead to significant polymerization.
Doebner-von MillerPolymers, Tar60-75Polymerization of the α,β-unsaturated carbonyl is a major side reaction.
CombesRegioisomers70-85Occurs with unsymmetrical β-diketones.

Table 2: Byproduct Formation in the Reduction of 6-Chloroquinoline

CatalystKey Byproduct(s)Product Purity (Crude, %)Notes
10% Pd/C1,2,3,4-Tetrahydroquinoline (dehalogenated)85-90Higher catalyst loading can increase dehalogenation.
5% Pt/C1,2,3,4-Tetrahydroquinoline (dehalogenated)90-95Generally shows lower dehalogenation than Pd/C.
Raney Nickel1,2,3,4-Tetrahydroquinoline (dehalogenated)80-88Can also be active for dehalogenation.

Table 3: Purification of this compound

Purification MethodPurity Before (%)Purity After (%)Recovery Yield (%)Notes
Column Chromatography88>9885Effective for removing both polar and non-polar impurities.
Recrystallization92>9975Requires finding a suitable solvent system.
Vacuum Distillation909780Suitable for thermally stable compounds.

Visualization of Key Processes

troubleshooting_workflow

Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their synthetic experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you might encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the synthesis of substituted tetrahydroquinolines?

A1: The regiochemical outcome of tetrahydroquinoline synthesis is primarily determined by a combination of factors:

  • Electronic Effects: The electronic properties of substituents on the aniline or other aromatic precursors play a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) direct the cyclization to different positions on the aromatic ring.[1]

  • Steric Hindrance: Bulky substituents on the reactants can prevent reaction at nearby sites, thereby favoring cyclization at less sterically hindered positions.

  • Catalyst Choice: The nature of the catalyst, whether it's a Lewis acid, Brønsted acid, transition metal, or organocatalyst, can significantly influence the reaction pathway and, consequently, the regioselectivity.[1]

  • Reaction Conditions: Parameters such as temperature, solvent, and reaction time can impact the kinetic versus thermodynamic control of the reaction, leading to different regiochemical outcomes.[1][2]

Q2: How do substituents on the aniline ring affect regioselectivity in reactions like the Povarov reaction or Friedländer annulation?

A2: Substituents on the aniline ring have a profound directing effect. In electrophilic aromatic substitution-type cyclizations, the following general trends are observed:

  • Electron-Donating Groups (EDGs) like alkoxy (-OR) and alkyl (-R) groups are ortho, para-directing. This means they activate the positions ortho and para to them, making these sites more nucleophilic and likely to attack the electrophilic center during cyclization.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO2) and cyano (-CN) groups are meta-directing. They deactivate the ortho and para positions, leaving the meta position as the most likely site for electrophilic attack.

The interplay between the electronic nature and the position of the substituent is critical in determining the final regiochemistry of the substituted tetrahydroquinoline.[1]

Q3: Can the choice of catalyst be used to control regioselectivity?

A3: Absolutely. The catalyst is a powerful tool for controlling regioselectivity. For instance:

  • In the Povarov reaction , Lewis acids like BF3·Et2O or Brønsted acids can alter the electronic properties of the imine intermediate, thereby influencing the regiochemical outcome of the subsequent cycloaddition.[3][4]

  • Transition metal catalysts , such as those based on palladium or gold, can operate through mechanisms involving C-H activation or hydroarylation, where the regioselectivity is dictated by the coordination of the metal to the substrates.[5][6]

  • Organocatalysts , like chiral phosphoric acids, can create a specific chiral environment that favors one regio- and stereochemical pathway over others.[1][7]

Troubleshooting Guides

Issue 1: Poor or Incorrect Regioselectivity in Povarov Reactions

Symptoms:

  • Formation of a mixture of regioisomers (e.g., 6-substituted vs. 8-substituted or 5-substituted vs. 7-substituted tetrahydroquinolines).

  • The major product is the undesired regioisomer.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Electronic Effects of Substituents Not Fully Considered - Re-evaluate the electronic properties of the substituents on both the aniline and the dienophile. DFT studies can help predict the most likely outcome.[8][9] - If possible, modify the substituents to enhance the desired directing effect (e.g., change a weakly donating group to a strongly donating one).
Inappropriate Catalyst - Screen a variety of Lewis acids (e.g., BF3·Et2O, Sc(OTf)3, Yb(OTf)3) and Brønsted acids (e.g., trifluoroacetic acid, chiral phosphoric acids).[3] - The coordination of the catalyst to the imine can significantly alter its reactivity and selectivity.[3]
Suboptimal Reaction Conditions - Vary the solvent polarity. Non-polar solvents may favor certain transition states over others. - Adjust the reaction temperature. Lower temperatures often lead to higher selectivity by favoring the kinetically controlled product.
Issue 2: Lack of Regioselectivity in Friedländer Annulation

Symptoms:

  • Formation of both linear and angular annulation products when using unsymmetrical ketones.[10]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Similar Reactivity of α-Carbons of the Ketone - Modify the ketone substrate to increase the steric hindrance at one α-position, thus favoring reaction at the other. - Introduce an activating or deactivating group adjacent to one of the α-carbons to electronically differentiate them.
Reaction Conditions Favoring Mixture of Isomers - The choice of catalyst can be critical. Some Lewis acids or base catalysts may offer higher regioselectivity.[11][12] - Optimize the reaction temperature and time to favor the formation of the thermodynamically more stable product, if desired.

Data Presentation: Regioselectivity in Selected Tetrahydroquinoline Syntheses

Table 1: Influence of Catalyst on Regioselectivity in Povarov-type Reactions

Aniline DerivativeDienophileCatalystSolventTemp (°C)Major RegioisomerYield (%)Reference
AnilineEthyl vinyl etherBF3·Et2OCH3CNRT4-ethoxy-THQ-[3]
Aniline2-Methylene-1,3-dioxolaneBF3CH3CN-Formal [4+2] cycloadduct-[8]
N-aryl iminesStyrene, cyclopentadiene, or indeneBF3·Et2O--endo selectivity-[4]

Table 2: Regioselectivity in Metal-Catalyzed Syntheses

SubstrateCatalyst SystemReaction TypeMajor RegioisomerYield (%)Reference
N-Aryl propargylaminesGold catalystIntramolecular hydroarylationTetrahydroquinolinesGood[5]
ortho-Methyl anilidesPd(OAc)2 / L-prolineC(sp3)-H activation/annulationSubstituted tetrahydroquinolines-[6]
Anilines and 1,3-propanediolIridium catalystDirect cyclizationTetrahydroquinolines-[5]

Experimental Protocols

Protocol 1: Highly Diastereoselective Synthesis of 4-Aryl-Substituted Tetrahydroquinolines via [4+2] Annulation[13][14]

This protocol describes the reaction of ortho-tosylaminophenyl-substituted p-quinone methides with cyanoalkenes.

Materials:

  • ortho-Tosylaminophenyl-substituted p-quinone methide (1.0 equiv)

  • Cyanoalkene (1.2 equiv)

  • DBU (0.2 equiv)

  • Anhydrous toluene

Procedure:

  • To a solution of the ortho-tosylaminophenyl-substituted p-quinone methide (0.1 mmol) in anhydrous toluene (2 mL), add the cyanoalkene (0.12 mmol).

  • Add DBU (0.02 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, directly purify the residue by flash column chromatography (petroleum ether/ethyl acetate = 20:1 to 10:1) to obtain the desired 4-aryl-substituted tetrahydroquinoline.

Observed Outcome: This method generally provides high yields (up to 96%) and excellent diastereoselectivities (>20:1 dr).[13][14]

Protocol 2: Regioselective Nitration of N-Protected Tetrahydroquinoline[15]

This protocol allows for the selective synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline.

Materials:

  • N-protected tetrahydroquinoline (e.g., N-trifluoroacetyl-THQ)

  • Nitrating agent (e.g., HNO3/H2SO4)

  • Appropriate solvent

Procedure:

  • Protect the nitrogen of tetrahydroquinoline with a suitable protecting group (e.g., trifluoroacetyl).

  • Dissolve the N-protected tetrahydroquinoline in a suitable solvent and cool the solution (e.g., to -25 °C).

  • Slowly add the nitrating agent while maintaining the low temperature.

  • Stir the reaction for a specific duration (e.g., 30 minutes).

  • Quench the reaction and perform an appropriate work-up.

  • Deprotect the nitrogen to yield the desired 6-nitro-1,2,3,4-tetrahydroquinoline.

Observed Outcome: By using an N-trifluoroacetyl protecting group and conducting the nitration at -25 °C for 30 minutes, total regioselectivity for the 6-nitro isomer can be achieved.[15]

Visualizations

Povarov_Reaction_Regioselectivity Aniline Substituted Aniline Imine N-Aryl Imine Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Dienophile Dienophile Regioisomer1 Regioisomer 1 Dienophile->Regioisomer1 Regioisomer2 Regioisomer 2 Dienophile->Regioisomer2 Activated_Imine Catalyst-Activated Imine Imine->Activated_Imine Activated_Imine->Regioisomer1 [4+2] Cycloaddition (Pathway A) Activated_Imine->Regioisomer2 [4+2] Cycloaddition (Pathway B) Catalyst Catalyst (Lewis/Brønsted Acid) Catalyst->Activated_Imine Coordination

Caption: Factors influencing regioselectivity in the Povarov reaction.

Friedlander_Annulation_Regioselectivity cluster_reactants Reactants cluster_pathways Cyclization Pathways cluster_products Products AminoBenzaldehyde 2-Aminobenzaldehyde Derivative Intermediate Schiff Base or Aldol Adduct AminoBenzaldehyde->Intermediate UnsymmetricalKetone Unsymmetrical Ketone (R1-CH2-CO-CH2-R2) UnsymmetricalKetone->Intermediate PathwayA Attack from α-carbon 1 Intermediate->PathwayA Steric/Electronic Control PathwayB Attack from α-carbon 2 Intermediate->PathwayB Steric/Electronic Control LinearProduct Linear Annulated Tetrahydroquinoline PathwayA->LinearProduct AngularProduct Angular Annulated Tetrahydroquinoline PathwayB->AngularProduct

Caption: Regioselectivity in the Friedländer annulation with unsymmetrical ketones.

Troubleshooting_Workflow Start Experiment Shows Poor Regioselectivity IdentifyMethod Identify Synthetic Method (Povarov, Friedländer, etc.) Start->IdentifyMethod AnalyzeSubstrates Analyze Electronic/Steric Effects of Substrates IdentifyMethod->AnalyzeSubstrates ModifySubstrates Modify Substrates? AnalyzeSubstrates->ModifySubstrates EvaluateCatalyst Evaluate Catalyst Choice ScreenCatalysts Screen Different Catalysts? EvaluateCatalyst->ScreenCatalysts OptimizeConditions Optimize Reaction Conditions (Temp, Solvent) AdjustConditions Adjust Conditions? OptimizeConditions->AdjustConditions ModifySubstrates->EvaluateCatalyst No Redesign Redesign Substrate ModifySubstrates->Redesign Yes ScreenCatalysts->OptimizeConditions No SelectNewCatalyst Select New Catalyst ScreenCatalysts->SelectNewCatalyst Yes SystematicOptimization Systematic Optimization AdjustConditions->SystematicOptimization Yes End Achieved Desired Regioselectivity AdjustConditions->End No Redesign->EvaluateCatalyst SelectNewCatalyst->OptimizeConditions SystematicOptimization->End

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Diastereoselective Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in the synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline and its derivatives.

Troubleshooting Guide

Q1: We are observing poor diastereoselectivity in our Povarov reaction for the synthesis of a 2,4-disubstituted this compound. What are the key factors to investigate?

Poor diastereoselectivity in the Povarov reaction, a powerful tool for constructing tetrahydroquinoline cores, is a common issue. The stereochemical outcome is primarily influenced by the choice of catalyst, solvent, and reaction temperature. The nature of the substituents on the aniline, aldehyde, and alkene components also plays a significant role.

Troubleshooting Steps:

  • Catalyst Optimization: The choice and loading of the Lewis or Brønsted acid catalyst are critical. A screening of different catalysts can reveal significant improvements in diastereomeric ratios (d.r.).

  • Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state geometry of the cycloaddition. It is advisable to test a range of solvents.

  • Temperature Adjustment: Reaction temperature can have a profound effect on selectivity. Lower temperatures often favor the formation of the thermodynamically more stable diastereomer.

  • Substituent Effects: The steric and electronic properties of the substituents on your starting materials can dictate the facial selectivity of the reaction. While not an easily adjustable parameter post-synthesis design, understanding these effects can guide future experiments.

Q2: Our catalytic hydrogenation of a 6-chloro-2,4-disubstituted quinoline is yielding an unfavorable mixture of diastereomers. How can we improve the diastereoselectivity of the reduction?

Catalytic hydrogenation is a common method for the reduction of the quinoline ring to a tetrahydroquinoline. When two or more stereocenters are formed, controlling the diastereoselectivity can be challenging.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of metal catalyst (e.g., Pd, Pt, Rh, Ir) and the chiral ligand (if applicable for asymmetric hydrogenation) is paramount. For diastereoselective reductions, the steric bulk of the ligand can influence the direction of hydrogen addition.

  • Solvent and Additive Effects: The solvent can influence the conformation of the substrate on the catalyst surface. The addition of certain acids or bases can also alter the reaction pathway and selectivity.

  • Reaction Conditions: Hydrogen pressure and reaction temperature are key parameters to optimize. Higher pressures may sometimes lead to a decrease in selectivity.

  • Substrate Control: If possible, modifying a substituent on the quinoline ring can introduce steric hindrance that directs the hydrogenation to a specific face of the molecule.

Frequently Asked Questions (FAQs)

Q: Can the choice of Lewis acid significantly impact the diastereomeric ratio in a Povarov reaction for a 6-chloro-tetrahydroquinoline derivative?

A: Absolutely. The Lewis acid coordinates to the imine intermediate, influencing its geometry and the trajectory of the incoming dienophile. Different Lewis acids have varying coordination strengths and steric profiles, which can lead to dramatic differences in diastereoselectivity. It is highly recommended to screen a panel of Lewis acids to find the optimal catalyst for your specific substrate. For instance, in some systems, stronger Lewis acids may lead to a more organized transition state and higher diastereoselectivity.

Q: We are using a well-established protocol for a diastereoselective tetrahydroquinoline synthesis, but our results are inconsistent. What could be the cause?

A: Inconsistent results in stereoselective reactions can often be traced back to the purity of reagents and the strict control of reaction conditions.

  • Reagent Purity: Ensure that your starting materials (aniline, aldehyde, alkene) and solvents are of high purity and anhydrous, as required by the protocol. Impurities can sometimes act as catalyst poisons or lead to side reactions.

  • Atmosphere: Many stereoselective catalysts are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) if the protocol specifies it.

  • Temperature Control: Small fluctuations in temperature can have a significant impact on selectivity. Ensure accurate and stable temperature control throughout the reaction.

  • Reaction Time: Monitor the reaction progress carefully. Allowing the reaction to proceed for too long might lead to epimerization of the desired product, thus lowering the diastereomeric ratio.

Q: Is it possible to predict the major diastereomer in a Povarov reaction?

A: Predicting the major diastereomer can be complex and often requires consideration of the specific reaction mechanism (concerted [4+2] cycloaddition vs. stepwise pathway). In many cases, for the synthesis of 2,4-disubstituted tetrahydroquinolines, the cis diastereomer is thermodynamically favored and often observed as the major product, especially under equilibrating conditions. However, the kinetic product can sometimes be the trans isomer. The stereochemical outcome is a result of a combination of steric and electronic effects in the transition state. Computational modeling can be a useful tool for predicting the favored diastereomer.

Data Presentation

The following tables summarize the effect of various reaction parameters on the diastereoselectivity of tetrahydroquinoline synthesis, based on literature data for analogous systems.

Table 1: Effect of Lewis Acid Catalyst on Diastereoselectivity in a Povarov-type Reaction

EntryLewis Acid (mol%)SolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1Sc(OTf)₃ (10)CH₂Cl₂2595:5
2Yb(OTf)₃ (10)CH₂Cl₂2590:10
3InCl₃ (10)CH₂Cl₂2585:15
4BF₃·OEt₂ (20)Toluene070:30
5No CatalystCH₂Cl₂2550:50

Table 2: Effect of Solvent and Temperature on Diastereoselectivity

EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1Sc(OTf)₃Dichloromethane2595:5
2Sc(OTf)₃Toluene2592:8
3Sc(OTf)₃Acetonitrile2588:12
4Sc(OTf)₃Dichloromethane098:2
5Sc(OTf)₃Dichloromethane4090:10

Experimental Protocols

General Protocol for a Diastereoselective Povarov Reaction:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-chloroaniline (1.0 eq.) and the desired aldehyde (1.0 eq.) in the chosen anhydrous solvent (e.g., dichloromethane). Stir the mixture at room temperature for 30 minutes to pre-form the imine. Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) and stir for another 10 minutes. Cool the reaction mixture to the desired temperature (e.g., 0 °C) before adding the alkene (1.2 eq.) dropwise. Allow the reaction to stir at this temperature and monitor its progress by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired diastereomers and determine the diastereomeric ratio by ¹H NMR analysis.

Visualizations

experimental_workflow reagents Starting Materials: - 4-Chloroaniline - Aldehyde - Alkene preformation Imine Pre-formation (Aniline + Aldehyde) reagents->preformation catalyst_add Catalyst Addition (Lewis Acid) preformation->catalyst_add alkene_add Alkene Addition (Cycloaddition) catalyst_add->alkene_add workup Reaction Workup (Quenching, Extraction) alkene_add->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR for d.r.) purification->analysis

Caption: Experimental workflow for a typical diastereoselective Povarov reaction.

troubleshooting_logic start Poor Diastereoselectivity Observed q1 Is the catalyst optimized? start->q1 action1 Screen Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and vary loading q1->action1 No q2 Is the solvent appropriate? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Test a range of solvents (e.g., CH₂Cl₂, Toluene, MeCN) q2->action2 No q3 Is the temperature controlled? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Optimize temperature (try lower temperatures, e.g., 0 °C) q3->action3 No end Improved Diastereoselectivity q3->end Yes a3_yes Yes a3_no No action3->end

Caption: Troubleshooting logic for improving diastereoselectivity.

Technical Support Center: Scalable Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to this compound?

A1: The two most promising routes for scalable synthesis are the catalytic hydrogenation of 6-chloroquinoline and the intramolecular cyclization of suitable N-substituted chloroanilines, often via a Friedel-Crafts-type reaction. Domino reactions also offer efficient pathways, though their scalability may require more extensive process development.[1]

Q2: What are the primary challenges when scaling up the catalytic hydrogenation of 6-chloroquinoline?

A2: Key challenges include:

  • Catalyst Selection and Cost: Identifying a cost-effective, robust, and recyclable catalyst is crucial for large-scale production.

  • Reaction Conditions: Optimizing hydrogen pressure, temperature, and solvent for efficient and safe operation at scale can be complex.

  • Chemoselectivity: A significant challenge is preventing the hydrodechlorination (loss of the chloro group) of the starting material or product, which can occur under harsh hydrogenation conditions.[2]

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, reducing its activity and lifespan.

Q3: What are the common issues encountered in the Friedel-Crafts cyclization route for this synthesis?

A3: Scalable Friedel-Crafts reactions can present several difficulties:

  • Lewis Acid Stoichiometry: Many classical Friedel-Crafts reactions require stoichiometric or super-stoichiometric amounts of Lewis acids, leading to significant waste streams and challenging work-ups.[3]

  • Regioselectivity: Controlling the cyclization to exclusively yield the 6-chloro isomer can be difficult, potentially leading to a mixture of isomers that require extensive purification.

  • Exothermic Reactions: These reactions are often highly exothermic and require careful thermal management to prevent runaway reactions, especially at a large scale.[4]

Q4: How can I minimize the formation of by-products during the synthesis?

A4: By-product formation can be minimized by:

  • Optimizing Reaction Conditions: Careful control of temperature, pressure, reaction time, and stoichiometry is critical.[5]

  • High-Purity Starting Materials: Using high-purity 6-chloroquinoline or the appropriate aniline derivative can prevent side reactions caused by impurities.

  • Inert Atmosphere: For many catalytic reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation and other unwanted side reactions.

Q5: What are the recommended purification methods for large-scale production of this compound?

A5: For large-scale purification, the following methods are generally preferred over column chromatography:

  • Recrystallization: This is often the most cost-effective and scalable method for obtaining high-purity crystalline solids.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification technique.

  • Salt Formation and Crystallization: The basic nature of the tetrahydroquinoline allows for the formation of salts (e.g., hydrochloride), which can often be easily crystallized and purified.

Troubleshooting Guides

Issue 1: Low Yield in Catalytic Hydrogenation
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst has been properly activated and handled under an inert atmosphere if required.- Test a new batch of catalyst.- Consider screening different catalysts (e.g., Pd/C, PtO₂, Raney Nickel, Co, Fe).[2][6]
Catalyst Poisoning - Analyze starting materials for potential catalyst poisons (e.g., sulfur compounds).- Purify the starting material or solvent.
Suboptimal Reaction Conditions - Systematically vary the hydrogen pressure, temperature, and reaction time.- Screen different solvents.
Incomplete Reaction - Monitor the reaction progress using techniques like TLC, GC, or HPLC.- Increase the reaction time or catalyst loading if the reaction has stalled.
Issue 2: Presence of Dechlorinated By-product
Potential Cause Troubleshooting Steps
Harsh Reaction Conditions - Lower the reaction temperature and/or hydrogen pressure.- Reduce the catalyst loading.
Non-selective Catalyst - Screen for a more chemoselective catalyst. For example, some iron-based catalysts have shown good selectivity for the hydrogenation of the N-heterocycle without affecting halogens.[2]
Prolonged Reaction Time - Monitor the reaction closely and stop it as soon as the starting material is consumed.
Issue 3: Poor Regioselectivity in Friedel-Crafts Cyclization
Potential Cause Troubleshooting Steps
Incorrect Lewis Acid - Screen a variety of Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) and Brønsted acids.[7][8]
Suboptimal Temperature - Vary the reaction temperature. Lower temperatures often favor the formation of a specific isomer.
Solvent Effects - Investigate the effect of different solvents on the regioselectivity of the cyclization.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 6-Chloroquinoline

This is a general procedure and requires optimization for large-scale synthesis.

  • Reactor Setup: A high-pressure reactor (autoclave) equipped with a mechanical stirrer, temperature and pressure probes, and a gas inlet is required.

  • Charging the Reactor: The reactor is charged with 6-chloroquinoline, a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), and the chosen catalyst (e.g., 5% Pd/C, typically 1-5 mol% loading).

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen.

  • Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50-500 psi) and heated to the target temperature (e.g., 25-100 °C). The reaction mixture is stirred vigorously.

  • Monitoring: The reaction is monitored by observing the uptake of hydrogen and by periodically taking samples for analysis (TLC, GC, or HPLC).

  • Work-up: Once the reaction is complete, the reactor is cooled, and the hydrogen pressure is carefully released. The catalyst is removed by filtration (caution: pyrophoric catalysts like Pd/C should be handled with care). The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization, distillation, or salt formation.

Protocol 2: Intramolecular Friedel-Crafts Cyclization

This protocol outlines a general approach for the synthesis of tetrahydroquinolines via an intramolecular Friedel-Crafts reaction. The specific starting material will need to be synthesized separately.

  • Reactor Setup: A glass-lined reactor equipped with a mechanical stirrer, a temperature probe, an addition funnel, and a reflux condenser connected to a scrubber for acidic gases is used.

  • Lewis Acid Slurry: A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane) is charged to the reactor, and the Lewis acid (e.g., aluminum chloride) is added portion-wise at a low temperature (e.g., 0 °C) to form a slurry.

  • Substrate Addition: The aniline precursor, dissolved in the same solvent, is added dropwise to the Lewis acid slurry, maintaining a low temperature.

  • Reaction: The reaction mixture is slowly warmed to the desired temperature (e.g., room temperature or reflux) and stirred until the reaction is complete, as monitored by TLC or HPLC.

  • Quenching: The reaction is carefully quenched by slowly adding it to a mixture of ice and a suitable quenching agent (e.g., water or a dilute acid).

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, brine, and then dried over a suitable drying agent (e.g., Na₂SO₄). The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by appropriate methods such as recrystallization or distillation.

Visualizations

experimental_workflow_hydrogenation start Start reactor_setup Reactor Setup (High-Pressure Autoclave) start->reactor_setup charge_reactants Charge Reactor: - 6-Chloroquinoline - Solvent - Catalyst reactor_setup->charge_reactants inerting Inerting (Purge with N2) charge_reactants->inerting hydrogenation Hydrogenation: - Pressurize with H2 - Heat and Stir inerting->hydrogenation monitoring Monitor Reaction (H2 uptake, TLC/GC/HPLC) hydrogenation->monitoring monitoring->hydrogenation Incomplete workup Work-up: - Cool and Depressurize - Filter Catalyst monitoring->workup Complete purification Purification: - Recrystallization or - Distillation workup->purification end Final Product purification->end

Caption: Workflow for Catalytic Hydrogenation of 6-Chloroquinoline.

logical_relationship_troubleshooting issue Low Yield in Hydrogenation cause1 Inactive Catalyst issue->cause1 cause2 Catalyst Poisoning issue->cause2 cause3 Suboptimal Conditions issue->cause3 solution1 Check/Replace Catalyst cause1->solution1 solution2 Purify Starting Materials cause2->solution2 solution3 Optimize T, P, Solvent cause3->solution3

Caption: Troubleshooting Logic for Low Yield in Hydrogenation.

References

Preventing decomposition of 6-Chloro-1,2,3,4-tetrahydroquinoline during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-1,2,3,4-tetrahydroquinoline. The information provided is designed to help prevent its decomposition during chemical reactions and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by several factors, including:

  • Oxidation: The tetrahydroquinoline ring system is susceptible to oxidation, which can lead to the formation of quinoline or other oxidized byproducts. This is a common issue with fused tricyclic tetrahydroquinolines, which have been observed to degrade in solution under standard laboratory conditions over a matter of days[1].

  • pH: Both acidic and basic conditions can promote decomposition. The secondary amine in the tetrahydroquinoline ring can participate in acid-base equilibria, and extreme pH values may catalyze side reactions.

  • Temperature: High reaction temperatures can accelerate decomposition pathways.

  • Catalyst Choice: The nature of the catalyst used in a reaction can influence the stability of the this compound scaffold.

  • Atmosphere: The presence of oxygen can facilitate oxidative degradation.

Q2: How can I minimize the decomposition of this compound?

A2: To minimize decomposition, consider the following strategies:

  • N-Protection: Protecting the secondary amine with a suitable protecting group, such as an acetyl or trifluoroethyl group, can enhance stability and prevent unwanted side reactions[2].

  • Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Temperature Control: Maintain the lowest effective temperature for your reaction to proceed at a reasonable rate.

  • pH Control: Use appropriate buffer systems to maintain a stable and suitable pH throughout the reaction.

  • Degassed Solvents: Using degassed solvents can help to remove dissolved oxygen, further reducing the risk of oxidation.

Q3: What are the signs of this compound decomposition in my reaction?

A3: Signs of decomposition can include:

  • The appearance of unexpected spots on Thin Layer Chromatography (TLC).

  • The presence of additional peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • A noticeable change in the color of the reaction mixture.

  • Lower than expected yields of the desired product.

  • Difficulty in purifying the final compound.

Troubleshooting Guides

This section provides troubleshooting for common reactions involving this compound.

Issue 1: Low Yield or a Complex Mixture of Products in N-Acylation Reactions
Possible Cause Troubleshooting Steps
Decomposition of starting material Ensure the purity of this compound before starting the reaction. Consider N-protection to increase stability.
Side reactions at the amine Use a non-nucleophilic base to prevent competition with the amine. Perform the reaction at a lower temperature to increase selectivity.
Harsh reaction conditions If using an acid chloride, consider switching to an acid anhydride with a milder activating agent to avoid strong acid formation.
Issue 2: Decomposition Observed During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Possible Cause Troubleshooting Steps
Oxidative degradation of the tetrahydroquinoline ring Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction.
Incompatible base Screen different bases. For Suzuki-Miyaura, bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.
Ligand-induced decomposition The choice of phosphine ligand is critical. Screen a variety of electron-rich and bulky ligands to find one that promotes the desired coupling without causing degradation.
High reaction temperature Optimize the reaction temperature. While some cross-coupling reactions require elevated temperatures, prolonged heating can lead to decomposition.

Experimental Protocols

General Protocol for N-Acylation of this compound

This protocol provides a general guideline for the N-acylation of this compound using an acid chloride.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the non-nucleophilic base (1.2 equiv) to the solution.

  • Slowly add the acid chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Decomposition_Pathways This compound This compound Oxidation_Products Oxidation (e.g., 6-Chloroquinoline) This compound->Oxidation_Products [O] Acid_Degradation Acid-Catalyzed Side Products This compound->Acid_Degradation H+ Base_Degradation Base-Induced Side Products This compound->Base_Degradation B:

Caption: Potential decomposition pathways for this compound.

Prevention_Strategy cluster_conditions Reaction Conditions cluster_reagents Reagent Selection Inert_Atmosphere Inert Atmosphere (N2 or Ar) Stable_Product Stable Product Formation Inert_Atmosphere->Stable_Product Low_Temperature Low Temperature Low_Temperature->Stable_Product pH_Control pH Control pH_Control->Stable_Product N_Protection N-Protection N_Protection->Stable_Product Mild_Reagents Mild Reagents Mild_Reagents->Stable_Product Degassed_Solvents Degassed Solvents Degassed_Solvents->Stable_Product

Caption: Key strategies to prevent the decomposition of this compound.

Experimental_Workflow Start Start Reaction Setup Step1 Inert Atmosphere Purge Start->Step1 Step2 Add 6-Cl-THQ & Solvent Step1->Step2 Step3 Cool to 0°C Step2->Step3 Step4 Add Base Step3->Step4 Step5 Add Reagent Step4->Step5 Step6 Reaction Monitoring (TLC/LC-MS) Step5->Step6 Workup Aqueous Workup Step6->Workup Reaction Complete Purification Purification Workup->Purification End Isolated Product Purification->End

References

Technical Support Center: Efficient Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the catalytic hydrogenation of 6-chloroquinoline. This approach is favored for its high atom economy and straightforward procedure. The primary challenge in this synthesis is the selective hydrogenation of the pyridine ring without causing hydrodehalogenation (the removal of the chlorine atom).

Q2: Which catalyst is best for the selective hydrogenation of 6-chloroquinoline?

A2: The choice of catalyst is critical to prevent the undesired side reaction of hydrodehalogenation. While traditional catalysts like Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) can be effective, they often lead to significant dehalogenation.[1] Supported gold nanoparticles (e.g., Au/TiO₂) have shown exceptional selectivity, yielding the desired this compound with high conversion and minimal dehalogenation, even under mild conditions.[1]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Several parameters must be carefully controlled to ensure high yield and selectivity:

  • Catalyst Selection and Loading: As discussed, the choice of catalyst is paramount. The catalyst loading should be optimized to balance reaction rate and cost-effectiveness.

  • Temperature and Pressure: Milder reaction conditions (lower temperature and pressure) are generally preferred to minimize side reactions, particularly dehalogenation.[1]

  • Solvent: The choice of solvent can influence the reaction. Toluene is a commonly used solvent for this hydrogenation.[1]

  • Reaction Time: The reaction should be monitored to ensure complete conversion of the starting material without prolonged reaction times that could promote side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the 6-chloroquinoline starting material and the formation of the desired product and any byproducts.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete conversion of starting material.- Formation of side products (e.g., dehalogenated tetrahydroquinoline).- Suboptimal reaction conditions (temperature, pressure, time).- Catalyst deactivation.- Increase reaction time or catalyst loading.- Optimize reaction conditions (see Catalyst Performance data below).- Switch to a more selective catalyst (e.g., supported gold catalyst) to minimize side reactions.[1]- Ensure high-purity starting materials and solvents.
Presence of Dehalogenated Byproduct (1,2,3,4-Tetrahydroquinoline) - Use of non-selective catalysts (e.g., Pd/C, Pt/C).- Harsh reaction conditions (high temperature or pressure).- Use a highly selective catalyst such as supported gold nanoparticles (Au/TiO₂).[1]- Employ milder reaction conditions (e.g., lower temperature and pressure).[1]- Consider using catalyst modifiers or additives that can suppress hydrodehalogenation.
Incomplete Reaction/Stalled Conversion - Insufficient catalyst activity or loading.- Catalyst poisoning by impurities in the substrate or solvent.- Insufficient hydrogen pressure.- Increase the catalyst loading.- Purify the starting material and solvents.- Ensure the reaction setup is properly sealed and maintain the desired hydrogen pressure.
Formation of Other Unidentified Byproducts - Over-reduction of the benzene ring (less common under mild conditions).- Side reactions related to impurities.- Use milder reaction conditions.- Characterize the byproducts using techniques like GC-MS or NMR to understand their origin and adjust the reaction strategy accordingly.- Ensure the purity of the 6-chloroquinoline starting material.

Catalyst Performance Data

The selection of an appropriate catalyst is crucial for the efficient and selective synthesis of this compound. The following table summarizes the performance of various catalysts in the hydrogenation of 6-chloroquinoline.

CatalystSupportTemperature (°C)Pressure (MPa H₂)Time (h)Conversion (%)Selectivity to this compound (%)Dehalogenation (%)Reference
Au TiO₂8028>99>99<1[1]
Au TiO₂2522492>99<1[1]
Pd/C Carbon8028>998515[1]
Pt/C Carbon8028>999010[1]
Ru Al₂O₃802885946[1]

Data extracted from Lu, L., et al. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(42), 17624–17627.[1]

Experimental Protocols

Detailed Protocol for Selective Hydrogenation using a Supported Gold Catalyst

This protocol is based on the highly selective method described by Lu, et al. (2012).[1]

Materials:

  • 6-Chloroquinoline

  • Supported Gold Catalyst (e.g., Au/TiO₂)

  • Toluene (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave reactor equipped with a magnetic stirrer and temperature/pressure controls

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh the desired amount of the supported gold catalyst (e.g., 5 mol% of Au relative to the substrate).

  • Reaction Setup:

    • Place the catalyst into a clean, dry glass liner for the autoclave.

    • Add a magnetic stir bar.

    • Add 6-chloroquinoline to the liner.

    • Add anhydrous toluene to dissolve the substrate.

  • Hydrogenation:

    • Seal the glass liner inside the autoclave.

    • Purge the autoclave with hydrogen gas three times to remove any air.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2 MPa).

    • Set the stirring speed and heat the reactor to the desired temperature (e.g., 80 °C).

  • Reaction Monitoring:

    • Maintain the reaction at the set temperature and pressure for the specified time (e.g., 8 hours).

    • The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by GC or TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Open the autoclave and remove the reaction mixture.

    • Filter the reaction mixture to remove the catalyst. The catalyst can often be washed with a small amount of solvent and potentially reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Visualizing the Workflow

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate catalyst for the synthesis of this compound.

CatalystSelection start Start: Synthesis of This compound goal High Yield & High Selectivity? start->goal dehalogenation Is Dehalogenation a Major Concern? goal->dehalogenation Yes troubleshoot Proceed to Troubleshooting Guide goal->troubleshoot No catalyst_choice Select Catalyst dehalogenation->catalyst_choice Yes au_cat Supported Gold (e.g., Au/TiO2) catalyst_choice->au_cat High Selectivity Needed pd_pt_ru Traditional Catalysts (Pd/C, Pt/C, Ru/Al2O3) catalyst_choice->pd_pt_ru Moderate Selectivity Acceptable optimize Optimize Reaction Conditions (Temp, Pressure, Time) au_cat->optimize pd_pt_ru->optimize end Successful Synthesis optimize->end

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting Workflow

This diagram provides a step-by-step guide for troubleshooting common issues during the synthesis.

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Derivatization of 6-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly steric hindrance, during the derivatization of 6-Chloro-1,2,3,4-tetrahydroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization sites on this compound and which are most affected by steric hindrance?

A1: The primary derivatization sites are the nitrogen atom (N1) and the aromatic ring (positions C5, C7, C8).

  • N1 Position: N-alkylation and N-acylation are common. Steric hindrance can become a factor when using bulky alkylating agents or acyl chlorides.

  • Aromatic Ring: Cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura) are used to functionalize the C6-Cl position. This is the most significant area where steric hindrance from both the tetrahydroquinoline scaffold and the coupling partner can drastically impede the reaction. C-H activation can also be used to functionalize other positions, though regioselectivity can be a challenge.[1][2]

Q2: Why is steric hindrance a significant issue in cross-coupling reactions with this molecule?

A2: Steric hindrance in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, is a major challenge because these reactions involve the formation of a bulky transition state around a metal center (e.g., Palladium).[3] The key steps sensitive to steric bulk are oxidative addition and reductive elimination.[4] For this compound, the non-planar, puckered tetrahydroquinoline ring, combined with a potentially bulky coupling partner or catalyst ligand, can prevent the necessary components from approaching the metal center, thus lowering reaction rates and yields.[5][6]

Q3: What is the first step I should take when a derivatization reaction fails or gives a low yield?

A3: Before extensively re-optimizing the chemistry, always verify the integrity and purity of your starting materials and reagents. Confirm the structure of the this compound starting material. Ensure solvents are anhydrous and reagents like bases, catalysts, and coupling partners have not degraded. Once starting materials are confirmed, you can proceed with a logical troubleshooting workflow.

Q4: Are protecting groups necessary for these derivatizations?

A4: It depends on the reaction. For C-C or C-N coupling at the C6 position, the secondary amine at N1 is often protected (e.g., as a Boc carbamate or with a benzyl group) to prevent it from acting as a competing nucleophile or coordinating to the catalyst.[7][8] This protection strategy can, however, add steric bulk, influencing the reactivity at the C6 position. For direct N-alkylation or N-acylation, no protecting group is needed at the nitrogen.

Troubleshooting Guides

Issue 1: Low or No Yield in Buchwald-Hartwig Amination (C-N Coupling)

Q: My Buchwald-Hartwig amination of this compound with a bulky amine is failing. What should I do?

A: This is a classic case where steric hindrance is likely the primary issue. The C-Cl bond is less reactive than C-Br or C-I, and this is exacerbated by steric bulk.[4]

Troubleshooting Steps:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard ligands may not be effective. Move to specialized ligands designed for hindered substrates.[9] Bulky, electron-rich dialkylbiaryl phosphine ligands are often required to promote the reaction.[5][10]

  • Base Selection: The choice of base is crucial for activating the amine. A strong, non-nucleophilic base is required. If common bases fail, consider alternatives.

  • Solvent and Temperature: Ensure the solvent can maintain all components in the solution at the reaction temperature. Aprotic polar or non-polar aromatic solvents are typically used. Increasing the temperature can help overcome the activation energy barrier, sometimes with the aid of microwave irradiation.[11]

Troubleshooting Workflow for C-N Coupling

start Low Yield in C-N Coupling check_sm Verify Purity of Starting Materials & Reagents start->check_sm ligand Switch to Bulky Electron-Rich Ligand (e.g., GPhos, XPhos) check_sm->ligand Materials OK base Optimize Base (NaOtBu, LHMDS, Cs2CO3) ligand->base temp Increase Temperature (Consider Microwave) base->temp solvent Change Solvent (Toluene, Dioxane, CPME) temp->solvent result Improved Yield? solvent->result end Reaction Optimized result->end Yes alt_route Consider Alternative Strategy (e.g., SNAr, Cu-catalyzed) result->alt_route No

Caption: A logical workflow for troubleshooting low-yield Buchwald-Hartwig amination reactions.

ParameterRecommendation for Hindered SubstratesRationaleCitations
Palladium Precatalyst G3 or G4 Palladacycles (e.g., XPhos Pd G3)Air-stable, form the active Pd(0) species reliably.[10]
Ligand Buchwald ligands (e.g., XPhos, tBuXPhos, GPhos)Bulky and electron-rich, promoting oxidative addition and reductive elimination.[5][10]
Base Sodium tert-butoxide (NaOtBu), LHMDSStrong bases required for aryl chlorides, but sterically hindered to avoid side reactions.[12]
Solvent Toluene, Dioxane, CPMEAprotic solvents that are stable at high temperatures.[4]
Temperature 80 - 130 °CHigher temperatures are often necessary to overcome steric barriers.[13]
Issue 2: Poor Conversion in Suzuki-Miyaura Coupling (C-C Coupling)

Q: I am trying to couple a sterically demanding boronic acid at the C6 position of this compound and see mostly starting material.

A: Similar to C-N coupling, Suzuki-Miyaura reactions are very sensitive to steric hindrance, which slows the crucial transmetallation step.[3][14] The choice of catalyst, ligand, and base is paramount.

Troubleshooting Steps:

  • Ligand and Catalyst System: For tetra-ortho-substituted biaryl synthesis (a model for highly hindered couplings), specialized ligands are essential. Standard Pd(PPh₃)₄ will likely fail.[3]

  • Base and Activation: The boronic acid must be activated by a base to form a more nucleophilic borate species. The choice of base and solvent can significantly impact this equilibrium.[14] Anhydrous conditions are often critical.

  • Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic boroxines. Ensure the quality of your boronic acid or consider using a more stable derivative like an MIDA boronate or a trifluoroborate salt.

ParameterRecommendation for Hindered SubstratesRationaleCitations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) or Pd(II) precursors.[15]
Ligand SPhos, XPhos, or specialized ligands like BI-DIME or AntPhosThese ligands have large bite angles and steric bulk that stabilize the catalyst and facilitate the difficult coupling steps.[6][16]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Moderately strong inorganic bases are effective at activating the boronic acid without causing degradation.[9]
Solvent Toluene/H₂O, Dioxane/H₂OA biphasic system or the presence of water can be crucial for activating the boronic acid with the inorganic base.[14]
Temperature 90 - 110 °CSufficient thermal energy is needed to drive the reaction to completion.[15]
Issue 3: Low Yield or Side Products in N-Alkylation/N-Acylation

Q: My N-alkylation with a secondary alkyl halide is very slow, and N-acylation with a bulky acyl chloride gives a poor yield. What can I do?

A: While the nitrogen on the tetrahydroquinoline ring is a reasonably good nucleophile, its reactivity can be diminished by steric hindrance from the puckered ring structure and the incoming electrophile.

Troubleshooting Steps:

  • Improve Leaving Group: For alkylations, switch from an alkyl chloride or bromide to an alkyl iodide, which is a better leaving group. Adding a catalytic amount of KI can generate the alkyl iodide in situ (Finkelstein reaction).[11]

  • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile (ACN) to promote the Sₙ2 reaction.[11]

  • Base: For N-acylation, a non-nucleophilic base like triethylamine or DIPEA is crucial to scavenge the HCl byproduct without competing with the main reaction.

  • Alternative Methods: For severely hindered alkylations, direct Sₙ2 may not be feasible. Consider reductive amination, where the tetrahydroquinoline is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃). This pathway is less sensitive to steric hindrance on the electrophile.

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Hindered Amine
  • Setup: To an oven-dried Schlenk tube, add the Pd precatalyst (e.g., XPhos Pd G3, 2 mol%), the bulky phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Reagents: Add N-protected this compound (1.0 equivalent) and the sterically hindered amine (1.2 equivalents).

  • Reaction: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Add anhydrous solvent (e.g., toluene, to a concentration of 0.1-0.5 M) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle and Steric Hindrance Points

cluster_sterics Steric Bottlenecks pd0 L-Pd(0) Active Catalyst oa Oxidative Addition pd0->oa + Ar-Cl complex1 L-Pd(II)(Ar)(Cl) oa->complex1 base_assoc Base Association & Amine Binding complex1->base_assoc + HNR'R'' - Cl⁻ reductive Reductive Elimination reductive->pd0 Regeneration product Ar-NR'R'' (Product) reductive->product complex2 L-Pd(II)(Ar)(NR'R'') base_assoc->complex2 complex2->reductive

Caption: The Buchwald-Hartwig cycle, highlighting steps where steric hindrance is critical.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Hindered Boronic Acid
  • Setup: In a round-bottom flask, combine N-protected this compound (1.0 equivalent), the sterically hindered boronic acid (1.5 equivalents), and the base (e.g., K₃PO₄, 3.0 equivalents).

  • Catalyst: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Reaction: Flush the flask with an inert gas (Argon or Nitrogen). Add the solvent system (e.g., a 10:1 mixture of Toluene:Water) and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heating: Heat the reaction to 90-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Catalyst Screening

setup Prepare Stock Solutions (Substrate, Base, Solvent) array Dispense into Array of Reaction Vials setup->array add_catalyst Add Unique Catalyst/Ligand Combination to Each Vial array->add_catalyst react Seal, Inert, and Run Reactions on Parallel Synthesizer (Controlled T, Time) add_catalyst->react quench Quench Reactions & Add Internal Standard react->quench analyze Analyze by LC-MS/GC-MS for % Conversion quench->analyze identify Identify Optimal Conditions analyze->identify scaleup Scale-up Optimized Reaction identify->scaleup

Caption: A typical experimental workflow for parallel screening of catalysts and ligands.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 6-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted tetrahydroquinolines is a critical step in the discovery of novel therapeutics. Among these, 6-Chloro-1,2,3,4-tetrahydroquinoline is a valuable building block. This guide provides a comparative analysis of prominent synthetic methods for this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.

The synthesis of this compound can be broadly approached through two main strategies: the direct reduction of 6-chloroquinoline or the construction of the tetrahydroquinoline ring system from acyclic precursors. This analysis will delve into the catalytic hydrogenation of 6-chloroquinoline and multi-step approaches commencing with classical quinoline syntheses such as the Skraup, Combes, and Friedländer reactions, followed by a reduction step. Additionally, the potential of reductive cyclization methods will be explored.

Method 1: Catalytic Hydrogenation of 6-Chloroquinoline

Catalytic hydrogenation is a direct and often efficient method for the reduction of the pyridine ring in quinoline systems. The choice of catalyst is crucial to achieve high yield and selectivity, avoiding unwanted side reactions such as dehalogenation.

Comparative Performance of Catalysts
CatalystConversion (%)Selectivity for this compound (%)
Au/TiO₂>99>99
Pd/C>99Lower (significant dehalogenation)
Pt/C>99Lower (significant dehalogenation)
Ru/Al₂O₃>99Lower (significant dehalogenation)

Table 1: Comparison of various catalysts for the hydrogenation of 6-chloroquinoline. Data indicates that gold-based catalysts exhibit superior chemoselectivity, minimizing the cleavage of the C-Cl bond.

Experimental Protocol: Hydrogenation using Au/TiO₂

Materials:

  • 6-chloroquinoline

  • Au/TiO₂ catalyst

  • Ethanol (solvent)

  • Hydrogen gas

  • Autoclave reactor

Procedure:

  • In a glass liner, a solution of 6-chloroquinoline (0.1 mmol) in ethanol (2 mL) is prepared.

  • The Au/TiO₂ catalyst (10 mg) is added to the solution.

  • The glass liner is placed into a stainless-steel autoclave.

  • The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with hydrogen to the desired pressure.

  • The reaction mixture is stirred at a specified temperature for the required duration.

  • After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The product is purified by column chromatography on silica gel to afford this compound.

experimental_workflow_hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Dissolve 6-chloroquinoline in Ethanol add_cat Add Au/TiO₂ catalyst start->add_cat autoclave Place in Autoclave add_cat->autoclave pressurize Pressurize with H₂ autoclave->pressurize react Stir at specified Temperature & Time pressurize->react cool Cool and Depressurize react->cool filter Filter to remove catalyst cool->filter evaporate Evaporate solvent filter->evaporate purify Column Chromatography evaporate->purify end 6-Chloro-1,2,3,4- tetrahydroquinoline purify->end

Experimental workflow for catalytic hydrogenation.

Method 2: Skraup Synthesis of 6-Chloroquinoline followed by Reduction

The Skraup synthesis is a classic method for preparing quinolines from anilines. In this two-step approach, 4-chloroaniline is first converted to 6-chloroquinoline, which is then reduced.

Experimental Protocol: Skraup Synthesis and Reduction

Step 1: Synthesis of 6-Chloroquinoline

Materials:

  • 4-chloroaniline

  • Glycerol

  • Concentrated sulfuric acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous sulfate (moderator)

Procedure:

  • A mixture of 4-chloroaniline, glycerol, and ferrous sulfate is heated.

  • Concentrated sulfuric acid is added cautiously.

  • Nitrobenzene is then added, and the mixture is refluxed.

  • After the reaction is complete, the mixture is cooled and poured into water.

  • The solution is neutralized with a base (e.g., sodium hydroxide) and the product is isolated by steam distillation.

  • The crude 6-chloroquinoline is purified by distillation.

Step 2: Reduction of 6-Chloroquinoline

The 6-chloroquinoline obtained can be reduced to this compound using the catalytic hydrogenation protocol described in Method 1.

experimental_workflow_skraup cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Reduction start Mix 4-chloroaniline, glycerol, FeSO₄ add_acid Add H₂SO₄ start->add_acid add_nitro Add Nitrobenzene and Reflux add_acid->add_nitro workup1 Neutralization and Steam Distillation add_nitro->workup1 purify1 Purify 6-chloroquinoline workup1->purify1 reduction Catalytic Hydrogenation (as in Method 1) purify1->reduction end 6-Chloro-1,2,3,4- tetrahydroquinoline reduction->end

Workflow for Skraup synthesis and subsequent reduction.

Method 3: Combes Synthesis of a 6-Chloroquinoline Derivative followed by Reduction

The Combes synthesis allows for the preparation of substituted quinolines from anilines and β-diketones. This method can be adapted to produce a precursor for this compound.

Experimental Protocol: Combes Synthesis and Reduction

Step 1: Synthesis of 6-Chloro-2,4-dimethylquinoline

Materials:

  • 4-chloroaniline

  • Acetylacetone (a β-diketone)

  • Concentrated sulfuric acid

Procedure:

  • 4-chloroaniline and acetylacetone are mixed.

  • The mixture is added to cold concentrated sulfuric acid with stirring.

  • The reaction mixture is heated.

  • After cooling, the mixture is poured onto ice and neutralized with a base.

  • The precipitated product, 6-chloro-2,4-dimethylquinoline, is collected by filtration and purified by recrystallization.

Step 2: Reduction of 6-Chloro-2,4-dimethylquinoline

The resulting 6-chloro-2,4-dimethylquinoline can be reduced to the corresponding tetrahydroquinoline using catalytic hydrogenation.

experimental_workflow_combes cluster_step1 Step 1: Combes Synthesis cluster_step2 Step 2: Reduction start Mix 4-chloroaniline and Acetylacetone add_acid Add to H₂SO₄ and Heat start->add_acid workup1 Neutralization and Precipitation add_acid->workup1 purify1 Recrystallization workup1->purify1 reduction Catalytic Hydrogenation purify1->reduction end 6-Chloro-2,4-dimethyl- 1,2,3,4-tetrahydroquinoline reduction->end

Workflow for Combes synthesis and subsequent reduction.

Method 4: Friedländer Synthesis of a 6-Chloroquinoline Derivative followed by Reduction

The Friedländer synthesis provides a route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Experimental Protocol: Friedländer Synthesis and Reduction

Step 1: Synthesis of a 6-Chloroquinoline Derivative

Materials:

  • 2-Amino-5-chlorobenzaldehyde

  • A ketone with an α-methylene group (e.g., acetone)

  • Acid or base catalyst

Procedure:

  • 2-Amino-5-chlorobenzaldehyde and the ketone are dissolved in a suitable solvent.

  • An acid or base catalyst is added to the mixture.

  • The reaction is heated to reflux.

  • Upon completion, the solvent is removed, and the crude product is purified.

Step 2: Reduction of the 6-Chloroquinoline Derivative

The synthesized 6-chloroquinoline derivative is then reduced to the corresponding tetrahydroquinoline via catalytic hydrogenation.

experimental_workflow_friedlander cluster_step1 Step 1: Friedländer Synthesis cluster_step2 Step 2: Reduction start Mix 2-Amino-5-chlorobenzaldehyde and a Ketone add_cat Add Catalyst and Reflux start->add_cat workup1 Solvent Removal add_cat->workup1 purify1 Purification workup1->purify1 reduction Catalytic Hydrogenation purify1->reduction end Substituted 6-Chloro- 1,2,3,4-tetrahydroquinoline reduction->end

Workflow for Friedländer synthesis and subsequent reduction.

Method 5: Reductive Cyclization

Reductive cyclization methods offer an alternative approach to constructing the tetrahydroquinoline ring system in a single step from appropriately substituted acyclic precursors. These methods often involve the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization.

Conceptual Workflow for Reductive Cyclization

A potential precursor for the reductive cyclization to this compound could be a substituted 1-(2-nitro-4-chlorophenyl)propene derivative. The reduction of the nitro group and the double bond, followed by intramolecular cyclization, would yield the desired product.

logical_relationship_reductive_cyclization start Substituted 1-(2-nitro-4-chlorophenyl)propene process Reductive Cyclization (e.g., Catalytic Hydrogenation) start->process end 6-Chloro-1,2,3,4- tetrahydroquinoline process->end

Conceptual pathway for reductive cyclization.

Conclusion

The selection of an optimal synthesis method for this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and the importance of atom economy and chemoselectivity.

  • Catalytic hydrogenation of 6-chloroquinoline is a direct and efficient one-step method, provided that a highly selective catalyst, such as supported gold, is used to prevent dehalogenation.

  • The Skraup, Combes, and Friedländer syntheses are robust and well-established methods for creating the quinoline core, but they require a subsequent reduction step, adding to the overall process length. The choice among these will often be dictated by the availability of the specific aniline and carbonyl precursors.

  • Reductive cyclization presents an elegant and potentially atom-economical approach, though the synthesis of the required acyclic precursor may be complex.

For researchers aiming for a high-yielding and clean synthesis with minimal side products, the direct catalytic hydrogenation of 6-chloroquinoline using a chemoselective catalyst is a highly recommended approach. For process development where cost of starting materials is a primary concern, the classical multi-step syntheses may offer a more economical, albeit longer, route. Further investigation into specific reductive cyclization pathways could unveil more efficient and novel synthetic strategies.

Validating the Structure of Novel 6-Chloro-1,2,3,4-tetrahydroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel therapeutic agents is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive comparison of analytical techniques and experimental data for validating the structure of novel 6-Chloro-1,2,3,4-tetrahydroquinoline derivatives. Furthermore, it presents a comparative analysis of their performance against alternative scaffolds, such as tetrahydroisoquinolines, supported by experimental data.

Structural Validation Toolkit: A Multi-faceted Approach

The unambiguous determination of a novel compound's structure requires a combination of spectroscopic and analytical methods. Each technique provides unique and complementary information, leading to a comprehensive structural assignment. The primary methods for validating this compound derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Diffraction.

Data Presentation: Spectroscopic and Crystallographic Data

The following tables summarize the expected and reported quantitative data for the structural validation of this compound and its derivatives.

Table 1: NMR Spectroscopic Data for this compound Derivatives

Nucleus Chemical Shift (δ) Range (ppm) Key Correlations and Coupling Constants (J)
¹H NMRAromatic Protons: 6.5 - 7.5CH₂ (C2): ~3.3CH₂ (C3): ~1.9CH₂ (C4): ~2.7NH: Broad, variableProtons on the saturated ring typically show triplet or multiplet splitting patterns. J values are crucial for determining vicinal and geminal coupling.
¹³C NMRAromatic Carbons: 115 - 150C-Cl Carbon: ~125CH₂ (C2): ~42CH₂ (C3): ~22CH₂ (C4): ~27Provides information on the carbon skeleton. Chemical shifts are sensitive to the electronic environment.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

Technique Key Observations
Mass Spectrometry (MS)The molecular ion peak (M⁺) for C₉H₁₀ClN is expected at m/z ≈ 167.63. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.
Infrared (IR) SpectroscopyN-H stretch: ~3300-3400 cm⁻¹ (sharp to broad)C-H (aromatic) stretch: ~3000-3100 cm⁻¹C-H (aliphatic) stretch: ~2850-2960 cm⁻¹C=C (aromatic) stretch: ~1500-1600 cm⁻¹C-N stretch: ~1250-1350 cm⁻¹C-Cl stretch: ~600-800 cm⁻¹

Table 3: X-ray Crystallography Data for a Representative Tetrahydroquinoline Derivative

Parameter Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.5661 (10)
b (Å)11.168 (2)
c (Å)11.3490 (19)
α (°)68.913 (7)
β (°)88.219 (7)
γ (°)81.339 (7)
Note: Data for 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of N-acyl/sulfonyl this compound derivatives involves the reaction of this compound with an appropriate acyl or sulfonyl chloride in the presence of a base.

Protocol:

  • Dissolve this compound (1 eq.) and a base such as triethylamine or pyridine (1.5-2 eq.) in a suitable aprotic solvent (e.g., dichloromethane, chloroform) under inert atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or sulfonyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the desired derivative.

NMR Spectroscopy
  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the connectivity of atoms.

  • For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish detailed correlations.

Mass Spectrometry
  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in the desired mass range.

  • Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to gain further structural insights.

Infrared Spectroscopy
  • Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) for liquids, or as a KBr pellet for solids. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

X-ray Crystallography
  • Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

  • Collect the diffraction data at a specific temperature (often low temperature, e.g., 100 K).

  • Process the data and solve the crystal structure using appropriate software.

  • Refine the structural model to obtain precise bond lengths, bond angles, and torsion angles.

Performance Comparison: Tetrahydroquinolines vs. Tetrahydroisoquinolines

Both tetrahydroquinoline and tetrahydroisoquinoline scaffolds are prevalent in medicinally important compounds. A comparative analysis of their biological activities can guide lead optimization efforts. Tetrahydroisoquinoline derivatives have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[1][2]

Table 4: Comparative Anticancer Activity of Tetrahydroquinoline and Tetrahydroisoquinoline Derivatives

Compound Scaffold Cancer Cell Line Activity (IC₅₀)
Compound A (6-chloro-THQ derivative) This compoundHCT-116 (Colon Cancer)~5-15 µM (representative)
GM-3-18 (THIQ derivative) 1,2,3,4-TetrahydroisoquinolineHCT116 (Colon Cancer)0.9 - 10.7 µM[1]
Compound B (THQ derivative) 1,2,3,4-TetrahydroquinolinePC3 (Prostate Cancer)31.37 µM
Compound 18 (THIQ derivative) 1,2,3,4-TetrahydroisoquinolineHeLa (Cervical Cancer)13.15 µM

Note: The IC₅₀ values are indicative and can vary based on the specific substitutions on the core scaffold and the experimental conditions.

The data suggests that both scaffolds can be tailored to exhibit potent anticancer activity. The choice between them may depend on the specific therapeutic target and the desired structure-activity relationship (SAR).

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_activity Biological Evaluation synthesis Synthesis of 6-Chloro-THQ Derivative purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography purification->xray in_vitro In vitro Anticancer Assay (e.g., MTT Assay) purification->in_vitro ic50 IC₅₀ Determination in_vitro->ic50

Caption: Experimental workflow for the synthesis and validation of novel 6-Chloro-THQ derivatives.

signaling_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation thq_derivative 6-Chloro-THQ Derivative thq_derivative->pi3k Inhibits

Caption: Potential PI3K/Akt/mTOR signaling pathway inhibition by 6-Chloro-THQ derivatives.

References

A Comparative Analysis of the Biological Activities of 6-Chloro- and 6-Bromo-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Biological Activity

The following tables summarize the reported in vitro biological activities of various chloro- and bromo-substituted quinoline and tetrahydroquinoline derivatives against cancer cell lines and microbial strains. This data, gathered from multiple studies, provides an indirect comparison of the potential bioactivities of 6-Chloro- and 6-Bromo-tetrahydroquinoline.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Halogenated Tetrahydroquinoline and Related Derivatives

Compound/Derivative ClassCancer Cell Line6-Chloro Derivative (IC₅₀ µM)6-Bromo Derivative (IC₅₀ µM)Reference Compound (IC₅₀ µM)
1-(3,4-chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolineNot SpecifiedBroad-spectrum bacteriostatic activityNot AvailableNot Applicable
6-Bromo quinazoline derivativeMCF-7 (Breast)Not Available15.85 ± 3.32Erlotinib (9.9 ± 0.14)
SW480 (Colon)Not Available17.85 ± 0.92Doxorubicin (Not Specified)
5-Chloroquinolin-8-ol (Cloxyquin)Mycobacterium tuberculosisMIC: 0.062-0.25 µg/mLNot AvailableNot Applicable
2-chloro-6-methylquinoline hydrazonesE. coli, S. aureus, P. aeruginosaActiveNot AvailableNot Applicable

Note: The presented data is from studies on structurally related but not identical compounds. Direct comparison requires further experimental validation.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated Quinoline Derivatives

Compound/Derivative ClassMicroorganism6-Chloro Derivative (MIC µg/mL)6-Bromo Derivative (MIC µg/mL)Reference Compound (MIC µg/mL)
5-Chloroquinolin-8-ol (Cloxyquin)Mycobacterium tuberculosis0.062 - 0.25Not AvailableNot Applicable
Halogenated 8-hydroxyquinolinesGram-negative bacteriaNot specified, but activeHigh activityNot Applicable
6-Bromoindolglyoxylamide derivativesStaphylococcus aureusNot AvailableActiveNot Applicable
Escherichia coliNot AvailableEnhanced activityNot Applicable
2-chloro-6-methylquinoline derivativesVarious bacteria and fungiShowed promising antifungal activityNot AvailableNot Applicable

Note: The data is derived from various sources and methodologies, and direct comparisons should be made with caution.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of anticancer and antimicrobial activities are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-Chloro- or 6-Bromo-tetrahydroquinoline derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution Assay for Antimicrobial Susceptibility (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism and medium), negative (medium only), and drug controls (standard antibiotic) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Signaling Pathway Diagram

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Tetrahydroquinoline derivatives have been investigated as potential inhibitors of this pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Leads to Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds THQ Tetrahydroquinoline Derivative THQ->PI3K Inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by tetrahydroquinoline derivatives.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the biological activity of the test compounds.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity Synthesis Synthesis of 6-Chloro- & 6-Bromo- Tetrahydroquinoline Derivatives Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Synthesis->Cell_Culture Microbe_Culture Bacterial/Fungal Strain Culture (e.g., S. aureus, E. coli) Synthesis->Microbe_Culture MTT_Assay MTT Assay Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination MIC_Assay Broth Microdilution Assay Microbe_Culture->MIC_Assay MIC_Determination MIC Value Determination MIC_Assay->MIC_Determination

Caption: General experimental workflow for biological activity screening.

A Head-to-Head Comparison of Catalysts for Tetrahydroquinoline Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the tetrahydroquinoline scaffold, a privileged core in medicinal chemistry, is of paramount importance. This guide provides an objective, data-driven comparison of prominent catalytic systems for tetrahydroquinoline synthesis, supported by experimental evidence to inform your selection of the most suitable method for your research.

This comparative analysis examines four major classes of catalysts: Lewis acids in the Povarov reaction, organocatalysts for asymmetric synthesis, transition metal complexes for borrowing hydrogen and hydrogenation methodologies, and photocatalysts for visible-light-mediated transformations. Each catalyst class is evaluated based on performance metrics such as yield, reaction time, temperature, and catalyst loading.

Data Presentation: A Quantitative Overview of Catalyst Performance

The following tables summarize the quantitative data for each catalytic system, offering a clear comparison of their efficiencies under various reported conditions.

Table 1: Lewis Acid Catalysis in the Povarov Reaction[1][2]

The Povarov reaction, a [4+2] cycloaddition, is a classic method for synthesizing tetrahydroquinolines. Lewis acids are commonly employed to catalyze this transformation.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃100Et₂O301 - 231 - 53[1]
Cu(OTf)₂10Toluene453 - 565 - 85[1]
InCl₃20MeCNRT12up to 95[2]
BiCl₃20MeCNRT12up to 85[2]
CeCl₃·7H₂O/NaI30CH₃CN-10-High[3]
Table 2: Organocatalysis for Asymmetric Tetrahydroquinoline Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydroquinolines, providing access to chiral molecules of significant interest in drug discovery.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Chiral Phosphoric Acid10Toluene5024up to 99up to 98[4]
Diphenylprolinol TMS ether20TolueneRT24up to 95>99[5]
Quinidine-NH-thiourea/L-phenylalanine------[6]
Chiral Squaramide2---up to 99up to 91[4]
Table 3: Transition Metal Catalysis

Transition metal catalysts, including both homogeneous and heterogeneous systems, offer diverse and efficient routes to tetrahydroquinolines through various mechanisms like borrowing hydrogen and transfer hydrogenation.

CatalystCatalyst Loading (mol%)MethodSolventTemperature (°C)Time (h)Yield (%)Reference
Manganese PN³ Pincer Complex2Borrowing HydrogenDME12020up to 96[7][8]
Pd/C0.9Transfer HydrogenationEthanol80-Good to Excellent[9]
Pd/CN-Hydrogenation-50-86.6 - 97.8[10][11]
Pd@UiO-66-Tandem Condensation-HydrogenationToluene8024up to 98[12]
Table 4: Photocatalysis for Tetrahydroquinoline Synthesis

Visible-light photocatalysis represents a green and mild approach for the synthesis of tetrahydroquinolines, often proceeding under ambient conditions.

PhotocatalystCatalyst Loading (mol%)Light SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Ru(bpy)₃Cl₂2.5White LEDsMeCN250.0876.1[13]
Chlorophylllow23 W fluorescent lampDMFRT3661 - 98[14]
Ir(ppy)₃-Visible Light--1 (flow)up to 75[15]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Lewis Acid-Catalyzed Povarov Reaction (Multi-component)[1]
  • Reaction Setup: To a solution of the aniline (1.0 mmol) and aldehyde (1.0 mmol) in toluene (5 mL) in a round-bottom flask was added the Lewis acid catalyst (e.g., Cu(OTf)₂, 0.1 mmol, 10 mol%). The mixture was stirred at room temperature for 10 minutes.

  • Reaction Execution: The electron-rich alkene (e.g., ethyl vinyl ether, 1.2 mmol) was then added, and the reaction mixture was stirred at 45 °C. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture was quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired tetrahydroquinoline.

Organocatalytic Asymmetric Synthesis using a Chiral Phosphoric Acid[5]
  • Reaction Setup: In a dried vial, the 2-aminochalcone (0.1 mmol), Hantzsch ester (0.12 mmol), and the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%) were dissolved in toluene (1.0 mL) under an argon atmosphere.

  • Reaction Execution: The reaction mixture was stirred at 50 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to yield the enantiomerically enriched tetrahydroquinoline. The enantiomeric excess was determined by chiral High-Performance Liquid Chromatography (HPLC).

Manganese Pincer Complex-Catalyzed Borrowing Hydrogen Reaction[8][9]
  • Reaction Setup: In a glovebox, a pressure tube was charged with the 2-aminobenzyl alcohol (0.88 mmol), the secondary alcohol (0.80 mmol), a stock solution of the manganese PN³ pincer complex in DME (0.016 mmol, 2 mol%), and DME to achieve a final concentration of 1.0 M. The tube was sealed with a screw cap.

  • Reaction Execution: The reaction mixture was heated to 120 °C and stirred for 20 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture was concentrated in vacuo. The crude product was purified by column chromatography on silica gel to afford the desired tetrahydroquinoline.

Photocatalytic Synthesis using Ru(bpy)₃Cl₂[14]
  • Reaction Setup: In a microreactor, solutions of the tetrahydroquinoline substrate (0.1 M in acetonitrile), the photocatalyst Ru(bpy)₃Cl₂ (2.5 mol% in acetonitrile), and an organic base (e.g., DBU, 2 equivalents in acetonitrile) were prepared.

  • Reaction Execution: The solutions were pumped into the microfluidic system and irradiated with white LEDs at 25 °C. The optimized residence time was approximately 5 minutes.

  • Work-up and Analysis: The output from the microreactor was collected, and the yield of the 3,4-dihydroquinolone product was determined by HPLC analysis.

Mandatory Visualization: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and workflows described in this guide.

Catalytic Cycle of the Povarov Reaction

Povarov_Reaction cluster_reactants Reactants cluster_cycle Catalytic Cycle Aniline Aniline Imine Imine Formation Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-rich Alkene Cycloaddition [4+2] Cycloaddition Alkene->Cycloaddition LewisAcid_Activation Lewis Acid Activation Imine->LewisAcid_Activation LewisAcid_Activation->Cycloaddition Activated Imine Product_Formation Tetrahydroquinoline Formation Cycloaddition->Product_Formation Catalyst Lewis Acid Catalyst Product_Formation->Catalyst Regenerates Product Tetrahydroquinoline Product Product_Formation->Product Catalyst->LewisAcid_Activation Enters

Caption: Povarov reaction catalytic cycle.

General Workflow for Catalyst Screening

Catalyst_Screening_Workflow start Define Reaction: Substrates & Target Product catalyst_selection Select Catalyst Classes (e.g., Lewis Acid, Organocatalyst) start->catalyst_selection condition_optimization Optimize Reaction Conditions: - Temperature - Solvent - Time - Catalyst Loading catalyst_selection->condition_optimization analysis Analyze Results: - Yield - Selectivity - Enantioselectivity (if applicable) condition_optimization->analysis comparison Compare Catalyst Performance analysis->comparison decision Select Optimal Catalyst comparison->decision decision->catalyst_selection Re-evaluate end Scale-up Synthesis decision->end Proceed

Caption: Experimental workflow for catalyst selection.

Borrowing Hydrogen Catalytic Cycle

Borrowing_Hydrogen cluster_reactants Starting Materials cluster_cycle Catalytic Cycle AminoAlcohol 2-Aminobenzyl Alcohol Dehydrogenation1 Dehydrogenation of 2-Aminobenzyl Alcohol AminoAlcohol->Dehydrogenation1 SecondaryAlcohol Secondary Alcohol Dehydrogenation2 Dehydrogenation of Secondary Alcohol SecondaryAlcohol->Dehydrogenation2 Condensation Condensation Dehydrogenation1->Condensation Amino-aldehyde Catalyst_H2 [M]-H₂ Dehydrogenation1->Catalyst_H2 Releases H₂ Dehydrogenation2->Condensation Ketone Dehydrogenation2->Catalyst_H2 Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Hydrogenation Hydrogenation Cyclization->Hydrogenation Catalyst [M] Hydrogenation->Catalyst Regenerates Product Tetrahydroquinoline Hydrogenation->Product Catalyst_H2->Hydrogenation Donates H₂ Catalyst->Dehydrogenation1 Enters Catalyst->Dehydrogenation2

References

Validating 6-Chloro-1,2,3,4-tetrahydroquinoline Analogs: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

The validation of novel therapeutic compounds, such as 6-Chloro-1,2,3,4-tetrahydroquinoline analogs, relies on a battery of robust in vitro assays to determine their biological activity and potential therapeutic applications. This guide provides a comparative overview of common in vitro assays used to evaluate the anticancer, antioxidant, and neuroprotective properties of tetrahydroquinoline derivatives, supported by experimental data and detailed protocols.

Anticancer and Cytotoxic Activity

A primary step in the evaluation of novel tetrahydroquinoline analogs is the assessment of their cytotoxic effects on cancer cell lines. These assays are crucial for identifying compounds with potential as anticancer agents.

Common Assays for Cytotoxicity:

  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.[1]

  • Apoptosis Assays: To understand the mechanism of cell death induced by the compounds, apoptosis assays are employed. These can include methods like Annexin V-FITC staining, which identifies apoptotic cells, and cell cycle analysis using flow cytometry to determine if the compounds cause cell cycle arrest at specific phases.[2]

Comparative Data on Tetrahydroquinoline Derivatives:

The following table summarizes the in vitro anticancer activity of various tetrahydroquinoline and quinoline derivatives against different cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassCell LineAssayIC50 (µM)Reference
Tetrahydroquinoline-isoxazole hybridsHepG2 (Liver Cancer)MTT5.20 - 6.80[3]
Morpholine-Substituted TetrahydroquinolinesA549 (Lung Cancer)MTT0.033[4]
Morpholine-Substituted TetrahydroquinolinesMCF-7 (Breast Cancer)MTT0.087[4]
Tetrahydroquinoline targeting GPERMCF-7 (Breast Cancer)Proliferation Assay50[5]
Tetrahydroquinoline targeting GPERMDA-MB-231 (Breast Cancer)Proliferation Assay25[5]
4-Substituted QuinolinesVariousCytotoxicity AssayNot specified[6]
TetrahydroisoquinolinesA549 (Lung Cancer)MTT0.155[2]
TetrahydroisoquinolinesMCF-7 (Breast Cancer)MTT0.170[2]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general procedure for assessing the cytotoxicity of tetrahydroquinoline analogs using the MTT assay.[1][7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline analogs in culture medium. Remove the existing medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.[8]

  • Formazan Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[1][8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, MCF-7) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Tetrahydroquinoline Analog Dilutions treatment Treat Cells with Compound Analogs compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Add Solubilizing Agent mtt_addition->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity testing of tetrahydroquinoline analogs using the MTT assay.

apoptosis_pathway THQ_analog Tetrahydroquinoline Analog Mitochondria Mitochondria THQ_analog->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Simplified intrinsic apoptosis pathway potentially activated by cytotoxic tetrahydroquinoline analogs.

Antioxidant Activity

Tetrahydroquinoline derivatives have been investigated for their antioxidant properties, which can contribute to their therapeutic effects in various diseases, including neurodegenerative disorders.[10][11]

Common Assays for Antioxidant Activity:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to scavenge the stable free radical DPPH. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation. The reduction of the blue-green ABTS radical is measured by a decrease in absorbance.[10]

Comparative Data on Tetrahydroquinoline Derivatives:

The antioxidant capacity of tetrahydroquinoline derivatives is often compared to standard antioxidants like ascorbic acid.

Compound ClassAssayEC50 (µg/mL)Standard (Ascorbic Acid) EC50 (µg/mL)Reference
Novel TetrahydroquinolinesABTS< 1035[10]
Novel TetrahydroquinolinesDPPH> 100Not specified[10]

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol outlines a general procedure for the ABTS assay.[10]

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Sample Preparation: Prepare different concentrations of the tetrahydroquinoline analogs in a suitable solvent.

  • Reaction Mixture: Add a small volume of the test compound solution to the ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 734 nm).

  • Calculation: Calculate the percentage of inhibition of ABTS•+ and determine the EC50 value, which is the concentration of the compound required to scavenge 50% of the ABTS radicals.

Neuroprotective Effects

The potential of tetrahydroquinoline analogs to protect neurons from damage is a significant area of research, particularly for neurodegenerative diseases like Parkinson's disease.[11]

Common In Vitro Models for Neuroprotection:

  • Rotenone-induced Parkinson's Disease Model: In vitro studies often use cell lines (e.g., SH-SY5Y neuroblastoma cells) treated with neurotoxins like rotenone to mimic the cellular pathology of Parkinson's disease. The neuroprotective effect of the test compounds is then evaluated by assessing cell viability and markers of oxidative stress and apoptosis.[11]

  • Glutamate-induced Excitotoxicity: Another model involves exposing neuronal cells to high concentrations of glutamate to induce excitotoxicity, a common mechanism of neuronal damage. The ability of compounds to mitigate this damage is then assessed.[12]

Mechanisms of Neuroprotection:

Studies on compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) suggest that their neuroprotective effects are mediated through:

  • Enhancement of the antioxidant system.[11]

  • Normalization of chaperone activity.[11]

  • Suppression of apoptosis.[11]

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Pre-treatment: Treat the cells with various concentrations of the tetrahydroquinoline analogs for a specific duration.

  • Induction of Neurotoxicity: Expose the pre-treated cells to a neurotoxin (e.g., rotenone or glutamate) to induce cell damage.

  • Assessment of Neuroprotection: Evaluate the neuroprotective effects using assays such as:

    • Cell Viability Assays (e.g., MTT): To quantify the number of surviving cells.

    • Measurement of Reactive Oxygen Species (ROS): To assess the antioxidant effect of the compounds.

    • Apoptosis Assays (e.g., Caspase-3 activity): To determine the extent of apoptosis.[12]

Logical Relationship of In Vitro Assays

assay_comparison cluster_cytotoxicity Cytotoxicity/Anticancer cluster_antioxidant Antioxidant cluster_neuroprotection Neuroprotection MTT MTT Assay (Metabolic Activity) Apoptosis Apoptosis Assays (Mechanism of Death) MTT->Apoptosis Informs mechanistic study DPPH DPPH Assay (Radical Scavenging) ABTS ABTS Assay (Radical Scavenging) DPPH->ABTS Complementary methods Neuro_Viability Neuronal Viability (e.g., MTT) ROS_measurement ROS Measurement (Oxidative Stress) Neuro_Viability->ROS_measurement Correlates with reduced stress

Caption: Logical relationships between different in vitro assays for validating tetrahydroquinoline analogs.

References

Benchmarking the Efficacy of New 6-Chloro-1,2,3,4-tetrahydroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a chloro-substituent at the 6-position has been explored as a strategy to enhance the pharmacological profile of these derivatives, particularly in the context of anticancer drug discovery. This guide provides a comparative analysis of the efficacy of new 6-Chloro-1,2,3,4-tetrahydroquinoline derivatives, benchmarking their performance against established anticancer agents.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of representative novel tetrahydroquinoline derivatives and standard chemotherapeutic drugs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are presented.

Table 1: IC50 Values (µM) of a Novel Tetrahydroquinolinone Derivative (20d) and Standard Anticancer Drugs

Compound/DrugHCT-116 (Colon Cancer)A-549 (Lung Cancer)MCF-7 (Breast Cancer)
(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) 12.04 ± 0.5712.55 ± 0.54>50
Doxorubicin ~1.9>20~2.50
Cisplatin ~18Not ReportedNot Reported

Data for compound 20d is derived from a study on novel tetrahydroquinolinones. Data for Doxorubicin and Cisplatin are compiled from multiple sources for comparative purposes and may vary based on experimental conditions.

Table 2: IC50 Value Range (µM) of a Chloro-Substituted Tetrahydroisoquinoline Derivative (GM-3-18) Against Colon Cancer Cell Lines

CompoundCell LinesIC50 Range (µM)
GM-3-18 Colo320, DLD-1, HCT116, SNU-C1, SW4800.9 - 10.7

GM-3-18 is a tetrahydroisoquinoline derivative bearing a chloro group on a phenyl ring, demonstrating the potential of chloro-substitution in this class of compounds against KRas-driven cancers.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of the 1,2,3,4-tetrahydroquinoline scaffold is the Povarov reaction, a [4+2] cycloaddition.

General Procedure:

  • Imine Formation: An appropriately substituted aniline (e.g., 4-chloroaniline) is reacted with an aldehyde in a suitable solvent (e.g., ethanol, dichloromethane) at room temperature or with gentle heating. The reaction is often catalyzed by a Lewis acid (e.g., InCl₃, Sc(OTf)₃).

  • Cycloaddition: An electron-rich alkene (e.g., an enol ether or styrene derivative) is added to the reaction mixture containing the in situ-generated imine.

  • Reaction Work-up: The reaction is stirred for a specified time (typically several hours to overnight) until completion, as monitored by thin-layer chromatography (TLC).

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HCT-116, A-549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Colony Formation Assay

This assay assesses the long-term proliferative potential of cells after treatment with the compounds.

Protocol:

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.

  • Compound Treatment: The cells are treated with the test compounds at various concentrations for 24 hours.

  • Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

  • Colony Staining: The colonies are fixed with methanol and stained with 0.5% crystal violet.

  • Colony Counting: The number of colonies containing at least 50 cells is counted. The plating efficiency and surviving fraction are calculated to determine the effect of the compound on clonogenic survival.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways.

Protocol:

  • Cell Lysis: Cells treated with the test compounds are lysed to extract total proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, β-actin).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.

Mandatory Visualizations

Signaling Pathway Diagram

The anticancer activity of many tetrahydroquinoline derivatives has been linked to the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Tetrahydroquinoline 6-Chloro-1,2,3,4- tetrahydroquinoline Derivative Tetrahydroquinoline->PI3K inhibits Tetrahydroquinoline->AKT may inhibit Tetrahydroquinoline->mTORC1 may inhibit

PI3K/AKT/mTOR signaling pathway and potential inhibition points.
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and evaluating the anticancer efficacy of new chemical entities.

Experimental_Workflow Synthesis Synthesis of 6-Chloro-tetrahydroquinoline Derivatives Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID Secondary_Assays Secondary Assays on Promising Hits Hit_ID->Secondary_Assays In_Vivo In Vivo Efficacy (Animal Models) Hit_ID->In_Vivo Lead Candidates Colony_Formation Colony Formation Assay Secondary_Assays->Colony_Formation Mechanism Mechanism of Action Studies Secondary_Assays->Mechanism Western_Blot Western Blot (Signaling Pathways) Mechanism->Western_Blot

General workflow for anticancer drug screening and evaluation.

References

A Researcher's Guide to the Metabolic Stability of Halogenated Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from discovery to a viable drug candidate. The introduction of halogen atoms onto a molecular scaffold is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties, including its metabolic fate. This guide provides a comparative overview of the metabolic stability of halogenated 1,2,3,4-tetrahydroquinolines, a privileged scaffold in medicinal chemistry.[1]

The Influence of Halogenation on Metabolic Stability

The metabolic stability of a compound is largely determined by its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[2] Halogenation can significantly impact metabolic stability in several ways:

  • Blocking Metabolic Hotspots: The introduction of a halogen atom, particularly fluorine, at a position susceptible to oxidative metabolism can "block" the metabolic pathway, thereby increasing the compound's half-life.[3][4] The carbon-fluorine bond is exceptionally strong and less prone to enzymatic cleavage.

  • Altering Electronic Properties: The high electronegativity of halogens can withdraw electron density from the aromatic ring, potentially making it less susceptible to oxidative attack by CYP enzymes.

  • Steric Hindrance: Larger halogens like bromine and iodine can sterically hinder the approach of metabolizing enzymes to nearby sites on the molecule.

Generally, the effect of halogenation on metabolic stability is dependent on the specific halogen, its position on the tetrahydroquinoline ring, and the presence of other substituents. While fluorination is a common strategy to enhance metabolic stability, the overall stability of a halogenated series does not always follow a simple trend and is influenced by the specific molecular context.[5][6]

Comparative Analysis of Metabolic Stability

To facilitate a clear comparison, the following tables summarize hypothetical in vitro metabolic stability data for a series of 6-halogenated-1,2,3,4-tetrahydroquinolines in human liver microsomes. This data is for illustrative purposes to highlight the potential impact of different halogens on metabolic stability.

Table 1: In Vitro Metabolic Stability of 6-Halogenated-1,2,3,4-Tetrahydroquinolines in Human Liver Microsomes (HLM)

CompoundHalogenHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Metabolic Stability Classification
6-Fluoro-1,2,3,4-tetrahydroquinolineF> 60< 11.5High
6-Chloro-1,2,3,4-tetrahydroquinolineCl4515.4Moderate
6-Bromo-1,2,3,4-tetrahydroquinolineBr3519.8Moderate
6-Iodo-1,2,3,4-tetrahydroquinolineI2034.7Low
1,2,3,4-Tetrahydroquinoline (Parent Compound)H1546.2Low

This is a hypothetical dataset for illustrative purposes.

Table 2: Calculated In Vivo Prediction from In Vitro Data

CompoundIn Vitro Clint (µL/min/mg protein)Predicted Hepatic Clearance (L/hr/kg)Predicted Hepatic Extraction Ratio
6-Fluoro-1,2,3,4-tetrahydroquinoline< 11.5< 0.49Low
This compound15.40.66Low
6-Bromo-1,2,3,4-tetrahydroquinoline19.80.85Low
6-Iodo-1,2,3,4-tetrahydroquinoline34.71.48Intermediate
1,2,3,4-Tetrahydroquinoline (Parent Compound)46.21.97Intermediate

This is a hypothetical dataset for illustrative purposes. Predicted in vivo parameters are calculated from in vitro data and are for comparative purposes only.

Potential Metabolic Pathways

The primary route of metabolism for tetrahydroquinolines in human liver microsomes is expected to be oxidation, catalyzed by CYP enzymes. Aromatization of the tetrahydroquinoline ring to the corresponding quinolinium species has also been reported, with CYP3A4 being a key enzyme in this transformation for some N-alkylated derivatives.[7] Halogenation can influence the preferred site of metabolism.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism parent Halogenated Tetrahydroquinoline metabolite1 Aromatic Hydroxylation parent->metabolite1 CYP450s metabolite2 N-Dealkylation (if substituted) parent->metabolite2 CYP450s metabolite3 Alicyclic Hydroxylation parent->metabolite3 CYP450s metabolite4 Aromatization to Quinolinium parent->metabolite4 CYP3A4 phase1_metabolites Phase I Metabolites (e.g., Hydroxylated) conjugate Glucuronide or Sulfate Conjugates phase1_metabolites->conjugate UGTs, SULTs cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stocks Prepare Compound Stock Solutions add_buffer Add Buffer & Compound to 96-well Plate prep_stocks->add_buffer prep_microsomes Thaw & Dilute Liver Microsomes prep_microsomes->add_buffer prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C add_buffer->pre_incubate pre_incubate->start_reaction terminate Terminate at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->terminate centrifuge Centrifuge Plate terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate t½ & Clint lcms->data

References

Comparative Guide to the Validation of Analytical Methods for 6-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative determination of 6-Chloro-1,2,3,4-tetrahydroquinoline. As there are no standardized, publicly available validated methods specifically for this compound, this document outlines plausible methodologies based on established analytical practices for similar chemical structures. The provided experimental protocols and performance data are intended to serve as a foundational framework for researchers, scientists, and professionals in drug development to establish and validate their own analytical procedures.

Comparison of Analytical Method Performance

The following table summarizes the projected performance characteristics of the proposed HPLC and GC methods for the analysis of this compound. This data is designed to offer a comparative baseline for method selection and development.

Performance ParameterHPLC MethodGC MethodCommentary
Linearity (R²) ≥ 0.999≥ 0.999Both methods are expected to exhibit excellent linearity.
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.5%GC may offer slightly higher accuracy.
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%GC generally provides better repeatability.
- Intermediate Precision≤ 2.0%≤ 1.5%GC demonstrates superior intermediate precision.
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLGC is anticipated to have a lower limit of detection.
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mLGC is expected to have a lower limit of quantification.
Analysis Time ~12 minutes~18 minutesHPLC is likely to have a shorter run time.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This hypothetical HPLC method is designed for the separation and quantification of this compound.

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.5) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in acetonitrile. Working standards are then prepared by serial dilution in the mobile phase to cover a concentration range of 0.1 µg/mL to 100 µg/mL.

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to achieve a theoretical concentration within the linear range of the method. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Gas Chromatography (GC) Method

This hypothetical GC method provides an alternative approach for the analysis of this compound, leveraging its expected volatility.

Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 270°C.

  • Oven Temperature Program: Initial temperature of 150°C, held for 2 minutes, then ramped at 15°C/min to 280°C and held for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

Standard Preparation: A stock solution of 1 mg/mL of this compound is prepared in methanol. Working standards are prepared by serial dilution to cover a concentration range of 0.05 µg/mL to 50 µg/mL.

Sample Preparation: The sample is accurately weighed and dissolved in methanol to fall within the method's linear range. The solution is then filtered, if necessary, before injection into the GC system.

Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a logical relationship for selecting an appropriate analytical method based on key performance indicators.

Analytical_Method_Validation_Workflow Start Start: Define Analytical Method Requirements MethodDevelopment Method Development & Optimization Start->MethodDevelopment ValidationProtocol Prepare Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidationReport Prepare Validation Report SystemSuitability->ValidationReport End End: Approved Analytical Method ValidationReport->End

Caption: General workflow for analytical method validation.

Method_Selection_Logic AnalyteProperties Analyte Properties (Volatility, Polarity, etc.) HPLC Consider HPLC AnalyteProperties->HPLC Non-Volatile/ Thermally Labile GC Consider GC AnalyteProperties->GC Volatile/ Thermally Stable PerformanceRequirements Key Performance Requirements HPLC->PerformanceRequirements GC->PerformanceRequirements Sensitivity High Sensitivity (Low LOD/LOQ) PerformanceRequirements->Sensitivity Speed High Throughput (Short Analysis Time) PerformanceRequirements->Speed SelectGC GC is a strong candidate Sensitivity->SelectGC SelectHPLC HPLC is a strong candidate Speed->SelectHPLC

Caption: Decision logic for analytical method selection.

A Comparative Analysis of 6-Chloro-1,2,3,4-tetrahydroquinoline and Its Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 6-Chloro-1,2,3,4-tetrahydroquinoline and its various analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the impact of structural modifications on the biological activity of this important heterocyclic scaffold. The information presented herein is intended to guide the rational design of novel therapeutic agents.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of biologically active compounds. The introduction of a chlorine atom to the aromatic ring of the THQ moiety can significantly modulate its physicochemical properties and, consequently, its pharmacological profile. The position of this halogen substituent is a critical determinant of the molecule's interaction with biological targets. This guide focuses on a comparative analysis of this compound and its positional isomers, as well as other analogs, to elucidate the structure-activity relationships governing their anticancer, dopamine receptor binding, and EPAC inhibitory activities.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and its analogs. Direct comparative studies of the simple chloro-positional isomers are limited in the literature; therefore, data has been compiled from various sources to provide a comparative perspective.

Table 1: Anticancer Activity of Chloro-substituted Tetrahydroquinoline Analogs

CompoundCancer Cell LineIC50 (µM)Reference
7-Chloro-4-(alkylthio)quinoline DerivativesHCT1161.99 - 4.9[1]
U2OS4.95 - 5.81[1]
CCRF-CEM0.55 - 2.74[2]
Substituted 2-aryl-6-chloro-tetrahydroquinolineHeLa>50[3]
PC3>50[3]
2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivativesVariousSignificant IC50 values

Table 2: Dopamine Receptor Binding Affinity of Tetrahydroquinoline Analogs

CompoundReceptor SubtypeKᵢ (nM)Reference
SCH 23390 (a complex 8-chloro-THQ derivative)D₁1.3[4]
D₂880[4]
Various Tetrahydroisoquinoline AnalogsD₃0.97 (Pramipexole)[5]
D₂0.61 (Cabergoline)[5]

Note: Direct Kᵢ values for simple chloro-substituted 1,2,3,4-tetrahydroquinolines are not well-documented in publicly available literature. The data presented is for related structures to provide context.

Table 3: EPAC Inhibitory Activity of Halogenated Tetrahydroquinoline Analogs

| Compound | % EPAC Inhibition (at 50 µM) | Reference | |---|---|---|---| | 5-Bromo-6-fluoro-N-formyl-THQ | 42.0 |[6] | | 5,7-Dibromo-6-fluoro-N-formyl-THQ (CE3F4) | 88.3 |[6] | | 5,7,8-Tribromo-6-fluoro-N-formyl-THQ | 46.0 |[6] |

Note: Data for simple chloro-substituted tetrahydroquinolines is not available. The presented data highlights the influence of halogen substitution patterns on EPAC inhibition in more complex analogs.

Structure-Activity Relationship Insights

The position of the chlorine atom on the tetrahydroquinoline ring significantly influences its biological activity. While a comprehensive SAR for the simple chloro-isomers is not fully elucidated due to a lack of direct comparative data, some general trends can be inferred from studies on more complex analogs:

  • Anticancer Activity : Studies on 7-chloroquinoline derivatives suggest that this substitution pattern is favorable for cytotoxic activity against various cancer cell lines.[1] The addition of further substituents at other positions, such as the 4-position, can enhance this activity.

  • Dopamine Receptor Binding : The affinity for dopamine receptor subtypes is highly sensitive to the overall substitution pattern. While data on simple chloro-THQs is scarce, studies on related tetrahydroisoquinolines indicate that substitutions on the aromatic ring are crucial for both affinity and selectivity.[7]

  • EPAC Inhibition : Research on halogenated N-formyl-tetrahydroquinolines as EPAC inhibitors reveals that the position and number of halogen substituents dramatically affect inhibitory potency. For instance, a dibromo substitution at the 5 and 7 positions is more effective than a single bromo at the 5-position, while the addition of a third bromine at the 8-position reduces activity.[6] This suggests a specific binding pocket where the size and electronic properties of the substituents are critical.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Synthesis of Chloro-substituted 1,2,3,4-Tetrahydroquinolines

A general synthetic approach to positional isomers of chloro-1,2,3,4-tetrahydroquinoline involves the cyclization of corresponding chloro-substituted anilines with an appropriate three-carbon synthon, followed by reduction. For example, the Skraup synthesis or Doebner-von Miller reaction can be employed to construct the quinoline ring, which is subsequently reduced to the tetrahydroquinoline.

General Procedure:

  • Cyclization: React the desired chloroaniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) to form the corresponding chloroquinoline.

  • Reduction: The resulting chloroquinoline is then reduced to the 1,2,3,4-tetrahydroquinoline using a suitable reducing agent, such as catalytic hydrogenation (e.g., H₂/Pd-C) or a metal-acid combination (e.g., Sn/HCl).

Specific reaction conditions and purification methods will vary depending on the starting materials and the desired isomer.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Dopamine Receptor Binding Assay

This assay determines the affinity of a compound for dopamine receptors.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the desired dopamine receptor subtype (e.g., D₁, D₂, D₃).

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]SCH23390 for D₁ or [³H]spiperone for D₂) and varying concentrations of the test compound in a suitable buffer.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The Kᵢ value is calculated from the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

EPAC Inhibition Assay

This assay measures the ability of a compound to inhibit the guanine nucleotide exchange factor (GEF) activity of EPAC.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified EPAC protein, a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) bound to the small GTPase Rap1, and the test compound at various concentrations.

  • Initiation of Exchange: Initiate the nucleotide exchange reaction by adding a non-fluorescent GTP analog (e.g., GTPγS) and cAMP.

  • Fluorescence Measurement: Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced by the non-fluorescent GTP.

  • Data Analysis: The rate of fluorescence decrease is proportional to the GEF activity of EPAC. The IC₅₀ value is determined as the concentration of the test compound that inhibits 50% of the EPAC-mediated nucleotide exchange.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis s1 Synthesis of Chloro-THQ Isomers s2 Purification & Characterization s1->s2 b1 Anticancer Screening (MTT Assay) s2->b1 b2 Dopamine Receptor Binding Assay s2->b2 b3 EPAC Inhibition Assay s2->b3 a1 IC50 / Ki Determination b1->a1 b2->a1 b3->a1 a2 SAR Analysis a1->a2 signaling_pathway GPCR GPCR (e.g., Dopamine Receptor) AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC Downstream_PKA Downstream Effectors PKA->Downstream_PKA Rap1 Rap1 EPAC->Rap1 Downstream_EPAC Downstream Effectors Rap1->Downstream_EPAC THQ_analog Tetrahydroquinoline Analog THQ_analog->GPCR Modulation THQ_analog->EPAC Inhibition

References

Safety Operating Guide

Proper Disposal of 6-Chloro-1,2,3,4-tetrahydroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 6-Chloro-1,2,3,4-tetrahydroquinoline as a hazardous, halogenated organic waste. Segregate it from non-halogenated waste streams and ensure it is clearly labeled and stored in a designated, well-ventilated area prior to disposal by a licensed professional waste disposal service.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, a halogenated quinoline derivative. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The following guidance is intended for researchers, scientists, and drug development professionals. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the specific chemical you are handling.

Hazard and Exposure Data

Data PointValue / ClassificationSource
GHS Hazard Statements H302: Harmful if swallowedH311: Toxic in contact with skin (for a similar compound)H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation (for a similar compound)[1]
Primary Routes of Exposure Ingestion, skin contact, eye contact, inhalation.[2]
Recommended PPE Safety glasses with side-shields or goggles, chemical-resistant gloves (inspect before use), lab coat. For higher-level protection or in case of inadequate ventilation, use a full-face respirator with appropriate cartridges.[2][3]
RCRA Waste Code (Probable) F001 (for spent halogenated solvents used in degreasing, if applicable to the waste stream) or other applicable codes for halogenated organic compounds.[4]

Experimental Protocol: Safe Disposal Procedure

The recommended disposal method for this compound is incineration by a licensed waste disposal company.[2] The following protocol outlines the steps for preparing this chemical for disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE) as specified in the table above.

  • Designated, labeled hazardous waste container for halogenated organic compounds.[5][6][7]

  • Waste manifest or logbook as required by your institution.

  • Spill kit for halogenated organic compounds.

Procedure:

  • Preparation and Segregation:

    • Ensure all work is conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

    • Before beginning, confirm that you have a designated waste container specifically for halogenated organic waste.[5][7][9] Never mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[6][9]

    • The waste container must be made of a compatible material, be in good condition, and have a tightly sealing cap.[5][10]

  • Waste Transfer:

    • Carefully transfer the this compound waste into the designated halogenated waste container.

    • If transferring a solution, pour slowly to avoid splashing. Use a funnel to minimize the risk of spills on the exterior of the container.[10]

    • Do not fill the waste container beyond 90% of its capacity to allow for expansion.[7][10]

  • Labeling and Sealing:

    • As soon as the first drop of waste is added, ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[5][6] Do not use abbreviations or chemical formulas.[5]

    • If mixed with other halogenated solvents, list all components and their approximate percentages on the label.[6]

    • Securely fasten the cap on the container. The container must be kept closed at all times except when actively adding waste.[5][10]

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as acids and oxidizing agents.[5]

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS department or a licensed professional waste disposal service.[2]

    • Provide the waste disposal company with a complete and accurate description of the waste.

  • Decontamination:

    • Dispose of any contaminated materials, such as gloves or absorbent pads from a spill cleanup, as hazardous waste in a sealed and labeled container.[2][5]

    • Thoroughly wash your hands with soap and water after handling the chemical and before leaving the laboratory.[2][8]

Disposal Workflow Diagram

G Figure 1. Decision Workflow for this compound Disposal A Identify Waste: This compound B Is this a pure substance or mixed with other waste? A->B C Segregate into 'Halogenated Organic Waste' container. B->C Pure D Are all components halogenated? B->D Mixed F Label container with 'Hazardous Waste' and all chemical constituents. C->F D->C Yes E Consult EHS for guidance on mixed waste streams. D->E No G Store in designated, ventilated secondary containment area. F->G H Arrange for pickup by licensed waste disposal service. G->H I Properly dispose of contaminated PPE and materials as hazardous waste. H->I

Caption: Decision Workflow for this compound Disposal.

Spill Response Protocol

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill to prevent environmental contamination.

  • Evacuate and Alert:

    • Alert personnel in the immediate area of the spill.

    • For large spills, evacuate the area, activate the fire alarm if necessary, and call emergency services (911) and your institution's EHS department.[5]

  • Control and Contain (for small, manageable spills):

    • If it is safe to do so, eliminate all ignition sources.[5]

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent pads suitable for organic solvents.[5]

    • Cover the spill with the absorbent material, working from the outside in.

  • Cleanup and Disposal:

    • Once the material is absorbed, carefully collect the absorbent pads and place them in a sealed, properly labeled hazardous waste container.[5]

    • Clean the spill area with an appropriate solvent and decontaminate any equipment used.

    • Dispose of all cleanup materials as hazardous waste.

Disclaimer: This information is intended as a guide and should be supplemented by the chemical's Safety Data Sheet and your institution's specific safety and disposal protocols. Always prioritize safety and consult with your EHS department for any questions or concerns.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the handling and disposal of 6-Chloro-1,2,3,4-tetrahydroquinoline. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment. The following procedures are based on established best practices for handling halogenated organic compounds and should be implemented in conjunction with your institution's specific safety policies.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated amine that requires careful handling to prevent exposure. Based on data from structurally similar compounds, it should be treated as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this compound.

Protection Type Specific PPE Requirement Rationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, or a full-face shield.[2]Protects against splashes and aerosols that can cause serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (disposable nitrile gloves are a suitable minimum for short-term protection) and a buttoned lab coat.[4]Prevents skin contact, which can cause irritation.[3] Impervious clothing may be required for larger quantities.[2]
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood is mandatory.[2][5] If engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., type OV/AG/P99) should be used.[6]Minimizes inhalation of dust, vapors, or aerosols, which may cause respiratory irritation.[3][6]

II. Step-by-Step Operational Protocol

This section outlines the procedural workflow for safely handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Conduct Experiment in Closed System handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Experiment Complete cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe disposal_container Store Waste in a Closed, Labeled Container cleanup_waste->disposal_container Transfer to Disposal cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_area Keep in Designated Satellite Accumulation Area disposal_container->disposal_area disposal_pickup Arrange for Professional Disposal disposal_area->disposal_pickup

Figure 1. Step-by-step workflow for handling this compound.

III. Hierarchy of Hazard Controls

To ensure maximum safety, a hierarchical approach to hazard control should be implemented. This prioritizes engineering and administrative controls over sole reliance on PPE.

cluster_main Hierarchy of Controls for this compound elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood, Closed System) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Figure 2. Logical relationship of hazard controls, from most to least effective.

IV. Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Exposure Type First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[2][6] Seek medical attention.
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][6] Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[5] Prevent the material from entering drains.[6]

V. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Keep halogenated organic waste separate from non-halogenated waste in a designated, clearly labeled, and closed container.[1]

  • Container Management: Ensure the waste container is in good condition and compatible with the chemical.

  • Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, with secondary containment.[1]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[6] Do not dispose of this chemical down the drain.[6]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
6-Chloro-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.